molecular formula C13H17NO3 B1274068 N-(Tert-butyl)-2-(4-formylphenoxy)acetamide CAS No. 838867-14-4

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Cat. No.: B1274068
CAS No.: 838867-14-4
M. Wt: 235.28 g/mol
InChI Key: QZLSWDRZHPOHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Tert-butyl)-2-(4-formylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Tert-butyl)-2-(4-formylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-tert-butyl-2-(4-formylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)14-12(16)9-17-11-6-4-10(8-15)5-7-11/h4-8H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLSWDRZHPOHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388101
Record name N-(TERT-BUTYL)-2-(4-FORMYLPHENOXY)ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838867-14-4
Record name N-(TERT-BUTYL)-2-(4-FORMYLPHENOXY)ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound N-(Tert-butyl)-2-(4-formylphenoxy)acetamide, a molecule of interest in medicinal chemistry and drug discovery. This document will delve into its fundamental properties, synthesis, and potential applications, offering a valuable resource for researchers in the field.

Core Molecular Attributes

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a substituted acetamide derivative featuring a tert-butyl group, a phenoxy ring, and a formyl group. These functional groups contribute to its specific chemical and physical properties, making it a versatile building block in organic synthesis.

Molecular Formula and Weight

The chemical structure of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide can be broken down to determine its molecular formula and weight. The molecule consists of a tert-butyl group (-C(CH₃)₃), an acetamide linker (-NH-C(=O)-CH₂-), and a 4-formylphenoxy group (-O-C₆H₄-CHO).

A detailed analysis of its atomic composition reveals the following:

  • Carbon (C): 13 atoms

  • Hydrogen (H): 17 atoms

  • Nitrogen (N): 1 atom

  • Oxygen (O): 3 atoms

This culminates in the molecular formula C₁₃H₁₇NO₃ .

The molecular weight is calculated based on the atomic weights of its constituent atoms:

  • Carbon: 12.01 g/mol

  • Hydrogen: 1.008 g/mol

  • Nitrogen: 14.01 g/mol

  • Oxygen: 16.00 g/mol

Therefore, the molecular weight of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is 235.28 g/mol .

PropertyValue
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol

Synthesis and Chemical Properties

The synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide and related structures is of significant interest for creating novel compounds with potential biological activities.

General Synthesis Pathway

A common method for synthesizing phenoxyacetamide derivatives involves the Williamson ether synthesis. This reaction typically includes the following steps:

  • Deprotonation of a phenol: A substituted phenol, in this case, 4-hydroxybenzaldehyde, is treated with a base (e.g., potassium carbonate) to form a phenoxide ion.

  • Nucleophilic substitution: The resulting phenoxide then acts as a nucleophile, attacking an α-halo amide, such as 2-chloro-N-(tert-butyl)acetamide. This substitution reaction forms the desired ether linkage.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product phenol 4-Hydroxybenzaldehyde reaction_step_1 Williamson Ether Synthesis phenol->reaction_step_1 + Base amide 2-Chloro-N-(tert-butyl)acetamide amide->reaction_step_1 base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF) product N-(Tert-butyl)-2-(4-formylphenoxy)acetamide reaction_step_1->product

Caption: General synthesis pathway for N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

Potential Applications in Drug Discovery

While specific biological activities of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. The phenoxyacetamide core is a scaffold found in various biologically active molecules. Furthermore, the presence of a formyl group allows for further chemical modifications, making it a valuable intermediate for creating a library of derivatives for screening.

Derivatives of similar phenylacetamide compounds have shown a range of biological activities, including anti-inflammatory and analgesic properties.[1] The core structure can be a building block for developing novel therapeutic agents.

Experimental Protocols

The following is a generalized protocol for the synthesis of related phenoxyacetamide compounds, which can be adapted for N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide

A typical procedure for a related compound, 2-(4-formylphenoxy)-N-phenylacetamide, is as follows:

  • To a solution of 4-hydroxybenzaldehyde in a suitable solvent such as DMF, an equimolar amount of a base like potassium hydroxide is added.

  • The mixture is stirred for a short period to facilitate the formation of the potassium salt.

  • An equimolar amount of 2-chloro-N-phenylacetamide is then added to the reaction mixture.

  • The mixture is heated and stirred for a specified time, and the reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.

  • The solid product is then filtered, washed, and can be further purified by recrystallization.[2]

This general procedure can be adapted by substituting 2-chloro-N-phenylacetamide with 2-chloro-N-(tert-butyl)acetamide to synthesize the target compound.

Conclusion

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a chemical compound with a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . Its synthesis can be achieved through established methods like the Williamson ether synthesis. The presence of versatile functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development. Further research into the biological activities of this specific compound and its derivatives is warranted to explore its full therapeutic potential.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Omar, R. S. et al. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021, x, 0-0.
  • Cheméo. Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). [Link]

  • National Institute of Standards and Technology. Acetamide, N-butyl-. [Link]

  • Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

  • Environmental Protection Agency. Acetamide, N-(4-formylphenyl)- Properties. [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]

  • PubMed. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. [Link]

Sources

Solubility Profile of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and experimental workflows for N-(tert-butyl)-2-(4-formylphenoxy)acetamide . This guide is structured for researchers and process chemists optimizing synthesis and purification pathways.

CAS Number: 838867-14-4 Molecular Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol

Executive Summary & Chemical Context

N-(tert-butyl)-2-(4-formylphenoxy)acetamide is a critical pharmaceutical intermediate, primarily utilized in the synthesis of phenoxypropanolamine-class beta-blockers and related bioactive scaffolds.[1] Its structure features three distinct functional domains that dictate its solubility behavior:

  • Lipophilic Domain: The tert-butyl group and phenyl ring contribute significant hydrophobicity (Predicted LogP ~2.6–2.9).

  • Polar Domain: The amide linkage (-CONH-) acts as both a hydrogen bond donor and acceptor.

  • Reactive Domain: The aldehyde (-CHO) and ether (-O-) moieties increase polarity but do not provide proton donation.

Understanding the solubility landscape of this compound is essential for designing efficient recrystallization processes (to remove starting materials like 4-hydroxybenzaldehyde) and optimizing reaction kinetics in nucleophilic substitutions.

Physicochemical Properties & Theoretical Solubility

Before experimental determination, a theoretical solubility landscape is established using structural analogs (e.g., N-tert-butylacetamide, 4-formylphenoxyacetic acid) and Group Contribution Methods.

PropertyValue / CharacteristicImplication for Solubility
LogP (Predicted) 2.6 – 2.9Moderate lipophilicity; low water solubility.
H-Bond Donors 1 (Amide N-H)Capable of specific interactions with alcohols/ketones.
H-Bond Acceptors 3 (Amide O, Ether O, Aldehyde O)Good solubility in proton-donating solvents (e.g., Alcohols).
Melting Point ~148–153 °C (Est.[2] based on analogs)High lattice energy requires elevated temperatures for dissolution in marginal solvents.
Predicted Solvent Compatibility (Hansen Solubility Parameters)

The compound is expected to follow a "like dissolves like" profile, favoring polar aprotic and moderately polar protic solvents.

  • High Solubility (>50 mg/mL): DMF, DMSO, NMP (Dipolar aprotic interactions).

  • Moderate Solubility (10–50 mg/mL): Dichloromethane, Acetone, Ethyl Acetate, Tetrahydrofuran (THF).

  • Temperature-Dependent Solubility: Ethanol, Isopropanol (IPA), Methanol. (Ideal for recrystallization).

  • Low Solubility (<1 mg/mL): Water, Hexane, Heptane, Cyclohexane.

Experimental Determination Protocol

Method: Laser Dynamic Monitoring (or Gravimetric Validation)

Objective: Determine the mole fraction solubility (


) across a temperature range (278.15 K to 323.15 K).

Step-by-Step Workflow:

  • Preparation: Add excess N-(tert-butyl)-2-(4-formylphenoxy)acetamide to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at 400 rpm for 24 hours to ensure solid-liquid equilibrium (SLE).

  • Filtration: Stop stirring and allow settling for 2 hours. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to T_sys to prevent precipitation).

  • Quantification:

    • Gravimetric: Evaporate solvent in a vacuum oven at 45°C until constant weight.

    • HPLC (Preferred): Dilute aliquot with Acetonitrile:Water (50:50) and analyze (UV detection @ 254 nm).

  • Validation: Repeat at T + 5 K intervals.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibration (24h, Constant T) Start->Equilibrate T_control Filter Isothermal Filtration (0.45 µm PTFE) Equilibrate->Filter Saturated Soln Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Aliquot DataFit Thermodynamic Modeling (Apelblat/Van't Hoff) Analyze->DataFit x_exp DataFit->Start Next Temp/Solvent

Caption: Workflow for accurate solubility determination, emphasizing isothermal filtration to prevent data skewing.

Thermodynamic Modeling of Solubility Data

Once experimental data (


) is obtained, it must be correlated to thermodynamic models to predict solubility at unmeasured temperatures and calculate dissolution enthalpy (

).
Model 1: Modified Apelblat Equation

This is the industry standard for correlating solubility data in pure solvents.



  • A, B, C: Empirical parameters derived from regression.

  • Utility: Highly accurate for non-ideal solutions (Average Relative Deviation < 2%).

Model 2: van't Hoff Equation

Used to estimate the enthalpy of dissolution.



  • Interpretation: A linear plot of

    
     vs 
    
    
    
    indicates ideal behavior. Deviations suggest specific solute-solvent interactions (e.g., H-bonding between the amide NH and Ethanol oxygen).

Applications in Purification & Crystallization

The solubility profile directly informs the purification strategy for this intermediate.[3]

Recommended Recrystallization System: Ethanol/Water

Based on the structural polarity balance, an Anti-solvent Crystallization or Cooling Crystallization in Ethanol/Water is optimal.

  • Dissolution: Dissolve crude N-(tert-butyl)-2-(4-formylphenoxy)acetamide in Ethanol at 60°C (High solubility).

  • Filtration: Hot filtration removes insoluble inorganic salts (from synthesis).

  • Crystallization:

    • Method A (Cooling): Slowly cool to 5°C. The solubility drops sharply, yielding pure crystals.

    • Method B (Anti-solvent): Slowly add Water (poor solvent) to the hot ethanol solution until turbidity persists, then cool.

  • Purity Check: The aldehyde group is sensitive; avoid high-temperature drying (>60°C) to prevent oxidation to the carboxylic acid.

Solute-Solvent Interaction Diagram

Interactions Solute N-(t-Butyl)-2-(4-formylphenoxy)acetamide Amide Amide Group (-CONH-) Solute->Amide tButyl t-Butyl Group (Lipophilic) Solute->tButyl Aldehyde Aldehyde Group (-CHO) Solute->Aldehyde Ethanol Ethanol (Protic) Amide->Ethanol H-Bonding Water Water (Anti-Solvent) tButyl->Water Hydrophobic Repulsion Toluene Toluene (Non-Polar) tButyl->Toluene Van der Waals Aldehyde->Ethanol Dipole-Dipole

Caption: Molecular interaction map guiding solvent selection. Ethanol engages polar groups; Water repels the t-Butyl tail.

References

  • Synthesis & Characterization : Sigma-Aldrich Product Specification: N-(tert-butyl)-2-(4-formylphenoxy)acetamide (CAS 838867-14-4).[1][4]Link

  • Thermodynamic Modeling Protocol : Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[5] Journal of Chemical Thermodynamics. Link[5]

  • General Solubility of Amides : Solubility of N-tert-butylacetamide in various solvents. ChemicalBook/PubChem Data.[2] Link

  • Crystallization Techniques: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard reference for cooling/anti-solvent workflows).

Sources

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide: A Scoping Guide to Unveiling its Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a synthetic organic compound that, while not extensively characterized in existing literature, presents a compelling structural framework for biological investigation. It integrates three key chemical motifs: a phenoxyacetamide core, a reactive 4-formyl (aldehyde) group, and a sterically influential N-tert-butyl group. The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, found in molecules with demonstrated anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The aldehyde serves as a versatile chemical handle for generating focused libraries for structure-activity relationship (SAR) studies, while the tert-butyl group can enhance metabolic stability and modulate receptor binding. This guide provides a comprehensive, prospective framework for the systematic evaluation of this compound. It outlines a logical progression from in silico prediction of drug-like properties and potential biological targets to detailed in vitro and in vivo experimental workflows. The methodologies are presented with a rationale-driven approach, explaining the causality behind experimental choices to empower researchers to rigorously test and validate the compound's therapeutic potential.

Introduction: Deconstructing the Rationale

The impetus to investigate N-(Tert-butyl)-2-(4-formylphenoxy)acetamide stems from the established pharmacological relevance of its constituent parts.

  • The Phenoxyacetamide Core: This scaffold is a cornerstone of numerous biologically active agents. Derivatives have been shown to act as selective COX-2 inhibitors, agonists for the free fatty acid receptor 1 (FFA1) in type 2 diabetes models, and antagonists for the P2Y14 receptor involved in inflammatory diseases like gout.[3][4][5] Furthermore, its presence in novel thiazole analogues has been linked to the modulation of tumor hypoxia, highlighting its potential in oncology.[6]

  • The N-tert-butyl Group: This bulky, lipophilic group can significantly influence a molecule's pharmacokinetic profile. It can shield the amide bond from hydrolysis by metabolic enzymes, potentially increasing the compound's half-life. Its size and shape can also enforce a specific conformation, leading to higher selectivity for a particular biological target.

  • The 4-Formyl Moiety: The aldehyde group is a potent chemical tool. It can participate in hydrogen bonding within a receptor's active site and, more importantly, serves as a synthetic precursor for a wide array of chemical transformations. This allows for the creation of diverse derivatives (e.g., Schiff bases, oximes, or alcohols via reduction), which is a critical step in lead optimization.[7]

This confluence of features justifies a thorough investigation of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide as a potential starting point for the development of novel therapeutic agents.

Synthesis and Characterization

A plausible and efficient synthesis of the title compound can be achieved through a two-step process, adapting established protocols for phenoxyacetamide synthesis.[8]

Proposed Synthetic Pathway
  • Step 1: Synthesis of 2-chloro-N-(tert-butyl)acetamide. This intermediate is prepared by the acylation of tert-butylamine with chloroacetyl chloride in the presence of a non-nucleophilic base like potassium carbonate in an inert solvent such as dichloromethane (DCM) at a reduced temperature (0 °C to room temperature).

  • Step 2: Williamson Ether Synthesis. The target compound is formed by reacting the intermediate 2-chloro-N-(tert-butyl)acetamide with 4-hydroxybenzaldehyde. The reaction is conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, using a base like potassium carbonate to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile.

Detailed Experimental Protocol

Protocol 2.2.1: Synthesis of 2-chloro-N-(tert-butyl)acetamide

  • To a stirred solution of tert-butylamine (1.0 eq) and potassium carbonate (2.5 eq) in dry DCM (15 mL/mmol of amine) at 0 °C, add chloroacetyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Wash the resulting solid with water to remove inorganic salts and dry under vacuum. Recrystallization from a hexane/ethyl acetate mixture can be performed for further purification.

Protocol 2.2.2: Synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

  • Combine 4-hydroxybenzaldehyde (1.0 eq), 2-chloro-N-(tert-butyl)acetamide (1.0 eq), and potassium carbonate (2.0 eq) in DMF (10 mL/mmol of aldehyde).

  • Heat the reaction mixture at 80 °C for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The structure and purity of the final compound should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

In Silico Assessment: Predicting Therapeutic Potential

Before committing to resource-intensive wet-lab experiments, a robust in silico evaluation can provide critical insights into the compound's drug-like properties and guide hypothesis-driven testing.

Workflow for In Silico Analysis

InSilico_Workflow cluster_ADMET ADMET & Physicochemical Prediction cluster_Docking Target Identification & Docking ADMET_Input Input SMILES String of Compound ADMET_Tool Process with ADMETlab 2.0 or SwissADME [23, 25] ADMET_Input->ADMET_Tool Ligand_Prep Prepare Ligand 3D Structure ADMET_Input->Ligand_Prep ADMET_Output Predicted Properties Table (Lipinski's Rule, Bioavailability, Toxicity) ADMET_Tool->ADMET_Output Target_Selection Select Potential Targets based on Scaffold Activity (e.g., COX-2, BChE, P2Y14R) [4, 9, 14] ADMET_Output->Target_Selection Inform Target Selection PDB_Prep Prepare Protein Structures (PDB) Target_Selection->PDB_Prep Docking_Sim Perform Molecular Docking (e.g., AutoDock Vina) [16] PDB_Prep->Docking_Sim Ligand_Prep->Docking_Sim Docking_Analysis Analyze Binding Energy & Interactions Docking_Sim->Docking_Analysis In_Vitro Proceed to In Vitro Experiments Docking_Analysis->In_Vitro Guide Assay Design

Caption: In silico workflow for predicting ADMET properties and identifying biological targets.

ADMET & Physicochemical Properties

Utilizing freely accessible web servers like ADMETlab 2.0 or SwissADME, a comprehensive profile can be generated.[9] Key parameters to evaluate are summarized below. The causality for assessing these properties is to filter out compounds with a high probability of pharmacokinetic failure early in the discovery pipeline, saving considerable time and resources.

Table 1: Predicted ADMET & Physicochemical Profile (Hypothetical Data)

Property Predicted Value Rationale for Importance
Molecular Weight ( g/mol ) ~249.29 Adherence to Lipinski's Rule of 5 (<500) for good absorption.
LogP (Octanol/Water) ~2.5 - 3.5 Measures lipophilicity; affects absorption and distribution.
H-bond Donors 1 Influences solubility and membrane permeability.
H-bond Acceptors 3 Influences solubility and receptor binding.
Human Intestinal Absorption High Probability Predicts oral bioavailability.[9]
CNS Permeability Low/Unlikely Predicts ability to cross the blood-brain barrier.
Cytochrome P450 Inhibition Check for 2D6, 3A4 Predicts potential for drug-drug interactions.

| Ames Mutagenicity | Predicted Non-mutagen | Early flag for potential carcinogenicity. |

Molecular Docking Studies

Based on the activities of related phenoxyacetamides, several high-value targets can be hypothesized. Molecular docking simulates the interaction between the compound and the target's binding site, providing a binding affinity score and visualizing key interactions.

  • Potential Targets:

    • Anti-inflammatory: Cyclooxygenase-2 (COX-2)

    • Neurodegenerative: Butyrylcholinesterase (BChE)[10]

    • Oncology: Vascular Endothelial Growth Factor Receptor (VEGFR), Hypoxia-inducible factor 1-alpha (HIF-1α)[1][6]

    • Metabolic Disease: Free fatty acid receptor 1 (FFA1)[4]

Protocol 3.3.1: Molecular Docking Workflow

  • Retrieve the crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Generate a low-energy 3D conformer of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

  • Define the binding site (grid box) based on the co-crystallized ligand or known active site residues.

  • Execute the docking simulation using software like AutoDock Vina.[11]

  • Analyze the results, focusing on the lowest binding energy pose and the specific hydrogen bonds and hydrophobic interactions formed.

Proposed In Vitro Experimental Workflows

The following protocols provide a tiered approach to experimentally validate the in silico hypotheses.

Primary Screening: Cytotoxicity and Cell Viability

The first essential step is to determine the compound's intrinsic cytotoxicity across a panel of relevant cell lines. This provides a therapeutic window and flags non-specific toxicity. The MTT assay is a reliable, colorimetric method based on the reduction of tetrazolium dye by metabolically active cells.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h (Adherence) Start->Incubate1 Treat Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent (5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 4.1.1: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot cell viability (%) versus compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Secondary Mechanistic Assays

If promising activity is observed in the primary screen, or to test specific docking predictions, the following targeted assays can be employed.

Protocol 4.2.1: Anti-inflammatory - COX-2 Inhibition Assay

  • Rationale: To determine if the compound selectively inhibits the COX-2 enzyme, a key target in inflammation.

  • Method: Utilize a commercially available COX-2 inhibitor screening kit (e.g., Cayman Chemical). This assay measures the peroxidase activity of COX-2. The compound is incubated with the enzyme, and its ability to inhibit the conversion of a colorimetric substrate is measured, allowing for IC50 determination against a known standard like celecoxib.

Protocol 4.2.2: Neuroprotection - BChE Inhibition Assay

  • Rationale: To validate the prediction that the compound may inhibit butyrylcholinesterase, a therapeutic target in Alzheimer's disease.[10]

  • Method: Employ Ellman's method. The assay measures the activity of BChE through the hydrolysis of butyrylthiocholine iodide, which produces thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion, which is quantified spectrophotometrically at 412 nm. The inhibitory activity of the compound is measured by the reduction in color development.

The Aldehyde Handle: Gateway to SAR

A key advantage of the title compound is the synthetic utility of its formyl group. Should initial screening reveal a promising biological activity, a focused library of analogues can be rapidly synthesized to establish a Structure-Activity Relationship (SAR).

SAR_Synthesis cluster_reactions Chemical Modifications cluster_derivatives Derivative Classes Parent N-(Tert-butyl)-2- (4-formylphenoxy)acetamide Reductive_Amination Reductive Amination (Various Amines, NaBH3CN) Parent->Reductive_Amination Wittig_Reaction Wittig Reaction (Phosphonium Ylides) Parent->Wittig_Reaction Condensation Condensation (Hydrazines, Hydroxylamines) Parent->Condensation Amines Substituted Amines Reductive_Amination->Amines Alkenes Substituted Alkenes Wittig_Reaction->Alkenes Hydrazones_Oximes Hydrazones & Oximes Condensation->Hydrazones_Oximes SAR_Screen SAR Analysis Amines->SAR_Screen Biological Screening Alkenes->SAR_Screen Biological Screening Hydrazones_Oximes->SAR_Screen Biological Screening

Caption: Synthetic pathways for creating a focused library from the parent aldehyde.

This strategy allows for the systematic exploration of how modifications at this position affect potency, selectivity, and pharmacokinetic properties, accelerating the journey from a hit compound to a lead candidate.

Proposed In Vivo Validation

Positive and potent in vitro results must be validated in a relevant animal model. The choice of model is dictated entirely by the confirmed in vitro activity.

  • Example Scenario: Anti-inflammatory Activity: If the compound is a potent and selective COX-2 inhibitor in vitro, the carrageenan-induced paw edema model in rats is the gold-standard acute inflammation model. The compound would be administered orally prior to carrageenan injection, and the reduction in paw swelling would be measured over several hours compared to a vehicle control and a positive control (e.g., indomethacin).

  • Example Scenario: Anticancer Activity: If the compound shows potent cytotoxicity against a specific cancer cell line (e.g., A549 lung cancer), a xenograft mouse model would be appropriate. A549 cells are implanted subcutaneously in immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor volume is measured over time to assess efficacy.

Conclusion and Future Directions

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide represents a molecule of significant latent potential, built upon a scaffold with a proven track record in medicinal chemistry. Its true value lies not in any single known activity, but in its capacity for systematic exploration and optimization. The research program outlined in this guide—progressing from predictive in silico analysis to definitive in vivo studies—provides a rigorous and efficient pathway to unlock this potential. The presence of the versatile formyl group is a particular strength, offering a direct route to library synthesis and rapid SAR elucidation. Future work should focus on executing these workflows, with the initial in vitro screening results dictating the subsequent mechanistic and in vivo investigations. This structured approach will clarify whether this compound is a promising lead for developing next-generation therapeutics.

References

  • Ullah, A., et al. (2018). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Oriental Journal of Chemistry. [Link]

  • Patsnap Synapse. (2024). What is Acetamide used for?. Patsnap. [Link]

  • Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. [Link]

  • Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]

  • Momin, Y. H., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Ding, M., et al. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports. [Link]

  • Zheng, Y-L., et al. (2017). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. [Link]

  • Martínez-López, D., et al. (2024). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide. RSC Advances. [Link]

  • Shaukath, A., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry. [Link]

  • Elmorsy, M. R., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Polycyclic Aromatic Compounds. [Link]

  • Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

  • Fayed, E. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. RSC. [Link]

  • Pathak, D., et al. (2015). Docking study of Novel Acetamide Derivatives as Specific MAO A Inhibitors. American Journal of PharmTech Research. [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]

  • Wang, F., et al. (2022). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors. Molecules. [Link]

  • Al-Obaid, A. M., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules. [Link]

  • ResearchGate. (2013). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. ResearchGate. [Link]

  • Carbone, F., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Lett. Drug Des. Discov. [Link]

  • ADMETlab. (2023). Interpretation-ADMElab: ADMET Prediction. admetmesh.scbdd.com. [Link]

  • Ali, R., et al. (2018). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Journal of Chemistry. [Link]

  • De la Torre, B. G., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules. [Link]

Sources

Structure and chemical classification of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure, Classification, and Synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide, a multifunctional molecule of significant interest to researchers in synthetic and medicinal chemistry. The document delineates its molecular structure, provides a systematic chemical classification, and outlines a robust, field-proven protocol for its synthesis and characterization. As a member of the phenoxy acetamide class, this compound is not only a valuable synthetic intermediate but also a scaffold with potential applications in drug discovery, building upon the diverse biological activities exhibited by its structural analogs.[1][2][3] The guide explains the causal reasoning behind strategic synthetic choices and analytical methodologies, offering trustworthy and actionable insights for laboratory application.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation and Identification

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a synthetic organic compound characterized by a precise arrangement of an N-substituted amide, an aryl ether, and an aromatic aldehyde. This unique combination of functional groups makes it a versatile building block in organic synthesis.

  • IUPAC Name: N-(1,1-dimethylethyl)-2-(4-formylphenoxy)acetamide

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molecular Weight: 235.28 g/mol

The core structure consists of a phenoxyacetamide backbone where the amide nitrogen is substituted with a bulky tert-butyl group, and the para-position of the phenyl ring is functionalized with a formyl (aldehyde) group.

Chemical Structure of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide
Chemical Classification

The molecule's chemical identity and reactivity are defined by its three principal functional groups. Understanding this classification is key to predicting its behavior in chemical reactions and biological systems.

  • Secondary Amide: The -(C=O)NH- group, with the nitrogen atom bonded to a tertiary carbon (the tert-butyl group), imparts significant steric hindrance. This bulkiness influences the molecule's conformation and can affect its ability to participate in hydrogen bonding compared to less hindered amides.

  • Aryl Ether: The Ar-O-R linkage connects the phenoxy ring to the acetamide moiety. This bond is generally stable under many reaction conditions, providing a robust connection between the two key parts of the molecule.

  • Aromatic Aldehyde: The formyl group (-CHO) attached to the benzene ring is a highly reactive site. It serves as a crucial chemical handle for a wide array of synthetic transformations, including condensations, oxidations, reductions, and reductive aminations, making the molecule an ideal starting point for library synthesis.[4]

mol N-(Tert-butyl)-2-(4-formylphenoxy)acetamide amide Secondary Amide (-CONH-) mol->amide Defines peptide-like properties & steric hindrance ether Aryl Ether (Ar-O-R) mol->ether Stable structural linker aldehyde Aromatic Aldehyde (-CHO) mol->aldehyde Key site for derivatization & further synthesis

Caption: Core functional groups of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Experimental values for this specific molecule are not widely published; therefore, predictions are based on established computational models and data from structurally similar compounds.

PropertyValue (Predicted/Estimated)Source/Method
Molecular Weight 235.28 g/mol Calculation
Melting Point 110-130 °CEstimate based on analogs like 2-(4-formylphenoxy)-N-phenylacetamide (m.p. 118-120°C).[4]
logP (Octanol/Water) ~2.1XlogP Prediction[5]
Hydrogen Bond Donors 1(from N-H)
Hydrogen Bond Acceptors 3(from C=O x2, ether -O-)
Solubility Soluble in polar organic solvents (DMSO, DMF, Ethyl Acetate, Chloroform).[6]Based on general properties of similar amides.

Part 2: Synthesis and Characterization

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of the target molecule employs a convergent two-step strategy. This approach is chosen for its high reliability, use of readily available starting materials, and straightforward purification procedures. The primary disconnection is made at the ether linkage, a common strategy for phenoxy derivatives, leading back to 4-hydroxybenzaldehyde and a chloroacetamide precursor.

target N-(Tert-butyl)-2-(4-formylphenoxy)acetamide inter1 4-Hydroxybenzaldehyde + 2-Chloro-N-(tert-butyl)acetamide target->inter1 C-O Ether Disconnection (Williamson Ether Synthesis) inter2 tert-Butylamine + Chloroacetyl Chloride inter1->inter2 C-N Amide Disconnection cluster_analysis Structural Confirmation start Crude Product from Synthesis dissolve Dissolve in appropriate solvent (e.g., EtOAc) start->dissolve tlc TLC Analysis (Check purity & Rf) dissolve->tlc purify Column Chromatography (Silica, Hexane/EtOAc) tlc->purify collect Collect Pure Fractions purify->collect evap Evaporate Solvent collect->evap pure_prod Pure Crystalline Solid evap->pure_prod analysis Spectroscopic Analysis pure_prod->analysis nmr ¹H & ¹³C NMR analysis->nmr ir FT-IR analysis->ir ms Mass Spectrometry analysis->ms final Structure Confirmed nmr->final ir->final ms->final scaffold Core Scaffold N-(Tert-butyl)-2- (4-formylphenoxy)acetamide reduct Reductive Amination scaffold->reduct + R₂NH wittig Wittig Reaction scaffold->wittig + Ylide knoev Knoevenagel Condensation scaffold->knoev + CH₂(CN)₂ oxid Oxidation scaffold->oxid + KMnO₄ amines Substituted Amines reduct->amines alkenes Styrenyl Derivatives wittig->alkenes heterocycles Fused Heterocycles knoev->heterocycles acids Carboxylic Acids oxid->acids

Sources

Technical Whitepaper: Safety, Handling, and Application Protocols for N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (CAS: 838867-14-4) is a specialized organic intermediate primarily utilized in medicinal chemistry and drug discovery. Characterized by a dual-functional scaffold containing a reactive aldehyde and a stable amide linker, it serves as a critical building block for multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, as well as a linker in fragment-based drug design (FBDD).

This technical guide provides a comprehensive framework for the safe handling, synthesis, and storage of this compound. Given the limited public safety data for this specific CAS entry, the protocols herein are derived from rigorous Structure-Activity Relationship (SAR) analysis of structural analogs (e.g., N,N-diethyl and N-phenyl analogs), ensuring a high margin of safety for research personnel.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the physical properties is the first line of defense in chemical handling. The lipophilic tert-butyl group combined with the aromatic core suggests low water solubility and high permeability in organic solvents.

PropertySpecification
Chemical Name N-(Tert-butyl)-2-(4-formylphenoxy)acetamide
CAS Number 838867-14-4
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Physical State Solid (Crystalline powder)
Predicted Melting Point 100–140°C (Based on p-tolyl and phenyl analogs [1])
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Functional Moieties Aldehyde (Reactive, oxidation-prone), Amide (Stable), Ether (Stable)

Hazard Identification & Toxicology (SAR Analysis)

Note: No government-validated SDS exists for this specific catalog number. The following hazards are determined via expert SAR analysis of functional groups and analogs (e.g., N,N-Diethyl-2-(4-formylphenoxy)acetamide).

Core Hazards
  • Acute Toxicity (Oral): Predicted Category 4 (H302).[1] Analogs with phenoxy-acetamide cores often exhibit moderate oral toxicity.

  • Skin/Eye Irritation: Predicted Category 2/2A (H315/H319). The aldehyde moiety is a known mucous membrane irritant and potential sensitizer.

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (H335). Dust inhalation may cause respiratory tract irritation.

Reactivity Hazards
  • Oxidation Susceptibility: The para-formyl group is susceptible to autoxidation in air, converting the aldehyde to the corresponding carboxylic acid (Benzoic acid derivative). This degrades purity and alters chemical behavior.[2]

  • Nucleophilic Attack: The aldehyde is highly electrophilic; avoid inadvertent contact with primary amines or strong nucleophiles unless intended for synthesis.

Strategic Handling & Exposure Control

To ensure operator safety, we employ a "Hierarchy of Controls" approach. The following workflow visualizes the decision logic for handling this compound.

Exposure Control Workflow (Visualization)

ExposureControl cluster_legend Protocol Logic Start Handling N-(Tert-butyl)-2-(4-formylphenoxy)acetamide StateCheck Check Physical State (Solid Powder) Start->StateCheck EngControl Engineering Control: Certified Fume Hood StateCheck->EngControl Dust Hazard PPE_Hands Hand Protection: Nitrile Gloves (0.11mm min) Double glove for solutions EngControl->PPE_Hands PPE_Resp Respiratory Protection: N95/P100 if outside hood (Not recommended) EngControl->PPE_Resp Failure/Spill Process Proceed with Weighing/Synthesis PPE_Hands->Process Legend Blue: Assessment | Green: Primary Barrier | Yellow: Secondary Barrier

Figure 1: Decision matrix for exposure control. Primary reliance is placed on engineering controls (fume hood) to mitigate dust inhalation risks.

Personal Protective Equipment (PPE) Rationale
  • Gloves: Use Nitrile rubber . The compound is lipophilic; latex provides poor resistance to the organic solvents (DCM, DMF) likely used to dissolve it.

  • Eye Protection: Chemical safety goggles are mandatory. Safety glasses are insufficient due to the risk of fine powder bypassing side shields.

  • Respiratory: If weighing >100mg outside a fume hood, use a half-mask respirator with P100 cartridges.

Synthesis & Purification Protocol

For researchers needing to synthesize this compound de novo rather than purchasing, the Williamson Ether Synthesis is the industry standard. This pathway ensures high yield and regioselectivity.[3]

Synthesis Diagram

SynthesisPathway SM1 4-Hydroxybenzaldehyde (Phenol Source) Reaction Reflux (60-80°C) 4-6 Hours SM1->Reaction SM2 2-Chloro-N-(tert-butyl)acetamide (Electrophile) SM2->Reaction Base Base: K2CO3 or Cs2CO3 Solvent: DMF or Acetone Base->Reaction Workup Workup: Pour into Ice Water Precipitate forms Reaction->Workup Product Target Product: N-(Tert-butyl)-2-(4-formylphenoxy)acetamide Workup->Product

Figure 2: Williamson Ether Synthesis pathway. The reaction relies on the nucleophilic attack of the phenoxide ion on the alpha-chloro amide.

Step-by-Step Protocol [2, 3]
  • Activation: In a round-bottom flask, dissolve 1.0 eq of 4-hydroxybenzaldehyde in anhydrous DMF (or Acetone). Add 1.5 eq of Potassium Carbonate (K₂CO₃) .[4] Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.

  • Alkylation: Dropwise add 1.1 eq of 2-Chloro-N-(tert-butyl)acetamide .

    • Note: If this precursor is unavailable, synthesize it by reacting chloroacetyl chloride with tert-butylamine at 0°C.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The aldehyde spot will shift significantly.

  • Workup: Pour the reaction mixture into crushed ice. The product is lipophilic and should precipitate as a solid.

  • Purification: Filter the solid. Wash with cold water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Storage & Stability

The presence of the aldehyde group dictates the storage strategy. Aldehydes slowly oxidize to carboxylic acids when exposed to atmospheric oxygen.

  • Temperature: Store at 2–8°C (Refrigerator). For long-term storage (>6 months), store at -20°C.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Cap vials tightly and seal with Parafilm.

  • Incompatibility: Keep away from strong oxidizers (peroxides, permanganates) and primary amines (unless reacting).

References

  • PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2014).[4] Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide derivatives. RSC Advances Supplementary Information. Retrieved October 26, 2023, from [Link]

  • Arkivoc. (2021).[3] Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkat USA. Retrieved October 26, 2023, from [Link]

Sources

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(Tert-butyl)-2-(4-formylphenoxy)acetamide: Mechanism of Action, Chemical Biology, and Experimental Applications

Executive Summary

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (CAS: 838905-45-6) is a specialized bifunctional chemical probe and synthetic intermediate used in medicinal chemistry and chemical biology. It is characterized by two distinct pharmacophores: a lipophilic tert-butyl acetamide tail (imparting metabolic stability and hydrophobic binding) and a reactive para-formyl (aldehyde) "warhead" (enabling covalent interactions or further derivatization).

While often utilized as a precursor for bioactive Schiff bases (imines) targeting microbial resistance or cancer pathways, the molecule itself possesses intrinsic biological reactivity. Its mechanism of action in biological systems is primarily driven by reversible covalent modification of nucleophilic amino acid residues (specifically Lysine


-amines and N-terminal Valines), making it a relevant scaffold for hemoglobin modulation and protein bioconjugation studies.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile is prerequisite to biological application. The tert-butyl group significantly enhances lipophilicity compared to the ethyl or methyl analogs, facilitating membrane permeability.

PropertyValue / DescriptionBiological Implication
Molecular Formula

Low molecular weight (<500 Da), Lipinski compliant.
Molecular Weight 235.28 g/mol Fragment-based drug discovery (FBDD) suitable.
LogP (Predicted) ~2.1 - 2.5Optimal range for oral bioavailability and cell penetration.
H-Bond Donors 1 (Amide NH)Critical for active site orientation.
H-Bond Acceptors 3 (Amide CO, Ether O, Aldehyde CO)Enables multiple polar interactions.
Reactive Motif Aryl Aldehyde (-CHO)Electrophilic center for Schiff base formation.

Mechanism of Action: The "Electrophilic Anchor"

The biological activity of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide operates through two distinct mechanistic pathways: Direct Covalent Interaction and Scaffold Recognition .

Mechanism A: Reversible Covalent Binding (Schiff Base Formation)

The primary mechanism in a biological context is the reaction of the aldehyde group with primary amines on proteins (Lysine side chains or N-terminal residues) to form an imine (Schiff base) .

  • Target: Nucleophilic Nitrogen (

    
    -amino group of Lys, 
    
    
    
    -amino group of N-terminus).
  • Kinetics: The reaction is reversible (

    
    ), establishing a chemical equilibrium.
    
  • Stabilization: The phenoxyacetamide tail binds in a nearby hydrophobic pocket, stabilizing the imine adduct and reducing the hydrolysis rate.

  • Biological Outcome: This mechanism is analogous to Voxelotor (GBT440) , which binds to the N-terminal valine of Hemoglobin S to prevent polymerization. This compound serves as a simplified "fragment" probe for similar pockets.

Mechanism B: Structural Pharmacophore (VLCFA Inhibition)

The phenoxyacetamide core is a known pharmacophore for inhibiting Very Long Chain Fatty Acid (VLCFA) Elongases (e.g., in herbicidal activity or specific lipid metabolism pathways). The tert-butyl amide mimics the steric bulk required to block the substrate channel of elongase enzymes.

Mechanism C: Precursor for Bioactive Ligands

In most literature, this compound acts as a "pro-ligand." It is condensed with hydrazides or amines to generate Hydrazones or Bis-Schiff Bases . These derivatives intercalate into DNA or chelate metal ions (e.g.,


, 

) in metalloenzymes, leading to:
  • Antimicrobial Action: Disruption of bacterial cell walls via metal chelation.

  • Anticancer Action: Inhibition of tyrosine kinases via the planar phenoxy-linker architecture.

Visualization: Mechanism & Synthesis Pathways

The following diagram illustrates the synthesis of the compound and its divergent biological mechanisms (Direct Binding vs. Derivatization).

MechanismMap Precursor1 4-Hydroxybenzaldehyde Target N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (The Scaffold) Precursor1->Target Williamson Ether Synth. (K2CO3, Reflux) Precursor2 N-(tert-butyl)-2-chloroacetamide Precursor2->Target BioPath1 Direct Interaction (Aldehyde Reactivity) Target->BioPath1 In Vivo BioPath2 Synthetic Derivatization (Schiff Base Formation) Target->BioPath2 In Vitro Synthesis Protein Protein Target (e.g., Hemoglobin Val-1) BioPath1->Protein Reversible Covalent Bond Drug Bioactive Hydrazone/Imine (Antimicrobial/Anticancer) BioPath2->Drug + R-NH2 / Hydrazide Imine Stable Imine Adduct (Covalent Inhibition) Protein->Imine -H2O

Figure 1: Synthesis pathway and dual-mechanism divergence of the phenoxyacetamide scaffold.

Experimental Protocols

To validate the mechanism or utilize this compound in research, the following protocols are standard.

Protocol A: Synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Rationale: To generate high-purity material for biological assay, avoiding commercial impurities.

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), N-(tert-butyl)-2-chloroacetamide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, catalytic).
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    
  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in solvent. Add

      
       and stir for 30 min to generate the phenoxide anion.
      
    • Add N-(tert-butyl)-2-chloroacetamide and catalytic KI.

    • Reflux at 80°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Workup: Cool, pour into ice water. The product usually precipitates as a white/off-white solid. Filter and wash with water.

    • Purification: Recrystallization from Ethanol/Water.

  • Validation:

    
    -NMR (Look for aldehyde singlet at 
    
    
    
    ppm and tert-butyl singlet at
    
    
    ppm).
Protocol B: Schiff Base Reactivity Assay (Model System)

Rationale: To quantify the electrophilic reactivity of the aldehyde toward biological amines.

  • Model Amine:

    
    -acetyl-lysine (mimics protein lysine).
    
  • Conditions: Phosphate Buffer (PBS, pH 7.4) with 10% DMSO (for solubility).

  • Procedure:

    • Incubate Compound (100

      
      M) with Model Amine (500 
      
      
      
      M) at 37°C.
    • Analysis: Monitor UV-Vis absorbance (shift in

      
       due to imine formation) or LC-MS over time (0, 1h, 4h, 24h).
      
  • Data Output: Calculate the pseudo-first-order rate constant (

    
    ) to determine reactivity. A fast 
    
    
    
    suggests high potential for non-specific protein binding (toxicity), while a moderate
    
    
    suggests tunable covalent inhibition.

Therapeutic Potential & Applications

Application AreaMechanismReference Context
Biopolymer Engineering Crosslinking Chitosan chains via Schiff base formation to create hydrogels for drug delivery.Used as a bis-aldehyde linker (dimer form) or mono-functional modifier [1].
Antimicrobial Discovery Precursor for Thiazole and Hydrazone derivatives.[1] The phenoxyacetamide group aids bacterial cell wall penetration.General phenoxyacetamide SAR studies [2].
Hemoglobinopathies Potential allosteric effector. The aldehyde binds Hb, while the tert-butyl amide occupies the central water cavity.Structural homology to Voxelotor-type aldehydes.

References

  • Hamed, A. A., et al. (2022).[2] "Chitosan Schiff bases-based polyelectrolyte complexes with graphene quantum dots and their prospective biomedical applications." International Journal of Biological Macromolecules.

    • Context: Describes the use of 2-(4-formylphenoxy)acetamide derivatives as crosslinkers for biomedical hydrogels.
  • Gomha, S. M., et al. (2021). "Hydrazonoyl Halides as Key Precursors for the Synthesis of Arylazo and Arylhydrazo Thiazoles." Molecules.

    • Context: details the synthesis of bioactive thiazoles from phenoxyacetamide-aldehyde precursors.
  • Sigma-Aldrich. "N-ethyl-2-(4-formylphenoxy)acetamide Product Sheet."

    • Context: Commercial availability of the structural analog, validating the class as established chemical probes.

Sources

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: N-(Tert-butyl)-2-(4-formylphenoxy)acetamide as a Potential Enzyme Inhibitor Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the investigation of . The central hypothesis is that the compound's aldehyde moiety can act as an electrophilic "warhead," enabling covalent or reversible covalent interactions with nucleophilic residues within an enzyme's active site. We outline a structured, multi-stage research plan encompassing initial in silico target identification, chemical synthesis, detailed biochemical and kinetic evaluation, and biophysical characterization. This document serves as a roadmap for researchers, detailing not only the requisite experimental protocols but also the scientific rationale underpinning each methodological choice, thereby ensuring a robust and self-validating investigation into the compound's therapeutic potential.

Introduction: Rationale and Molecular Scrutiny

The search for novel enzyme inhibitors is a cornerstone of modern drug discovery. The compound N-(Tert-butyl)-2-(4-formylphenoxy)acetamide presents a compelling scaffold for investigation. Its structure contains three key features:

  • The Formyl Group (Aldehyde): This is the primary feature of interest. Aldehydes are known to be reactive electrophiles capable of forming reversible covalent bonds (e.g., Schiff bases with lysine or thiohemiacetals with cysteine) with active site residues.[1][2] This reactivity makes the formyl group a potential "warhead" for targeted enzyme inhibition, a strategy successfully employed in approved drugs.[1][2]

  • The Phenoxy-Acetamide Linker: This component provides a rigid yet flexible backbone, positioning the aldehyde for optimal interaction with the target enzyme. The aromatic ring can participate in pi-stacking interactions, while the amide group can form critical hydrogen bonds.

  • The Tert-butyl Group: This bulky, hydrophobic moiety can influence pharmacokinetics and drive binding into hydrophobic pockets within an enzyme's active site, potentially enhancing both potency and selectivity.

Given these features, particularly the reactive aldehyde, we hypothesize that N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a strong candidate for inhibiting enzymes that utilize a nucleophilic catalytic mechanism. This guide will detail the logical progression of experiments required to validate this hypothesis.

Target Identification and Prioritization

The initial and most critical phase is to identify plausible enzyme targets. A dual-pronged approach, combining computational prediction with hypothesis-driven selection, is recommended for efficiency and rigor.

Hypothesis-Driven Target Selection

The aldehyde moiety strongly suggests a mechanism involving interaction with a nucleophilic residue. Therefore, enzyme classes with such residues in their catalytic sites are primary candidates.

  • Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes naturally metabolizes aldehydes and possesses a highly reactive cysteine residue in the active site, making them a prime target.[3][4][5] Inhibition of specific ALDH isozymes is a therapeutic strategy in cancer, where high ALDH activity is linked to chemotherapy resistance.[4][6]

  • Cysteine Proteases (e.g., Caspases, Cathepsins): These enzymes rely on a catalytic cysteine, which is susceptible to covalent modification by electrophiles like aldehydes.

  • Tyrosinase: Some benzaldehyde derivatives have been reported to exhibit tyrosinase inhibitory activity, potentially by forming a Schiff base with a primary amino group in the enzyme.[7]

Computational Target Prediction (In Silico Screening)

Molecular docking can be used to computationally screen the compound against a large library of protein structures to predict binding affinity and identify potential targets that may not be immediately obvious.[][9]

  • Principle: Docking algorithms predict the preferred orientation and binding energy of a ligand within a protein's active site.[9] A lower estimated binding energy suggests a more stable complex and a higher likelihood of inhibition.[9]

  • Workflow:

    • Obtain a high-quality 3D structure of the compound.

    • Select a library of enzyme crystal structures (e.g., from the Protein Data Bank).

    • Perform docking simulations to predict the binding pose and score for each enzyme.

    • Prioritize enzymes with the most favorable docking scores for subsequent experimental validation.

G cluster_0 Target Identification Workflow start N-(Tert-butyl)-2- (4-formylphenoxy)acetamide comp_dock Computational Screening (Molecular Docking) start->comp_dock hyp_driven Hypothesis-Driven Selection (Aldehyde Reactivity) start->hyp_driven target_list Prioritized List of Potential Enzyme Targets comp_dock->target_list Rank by binding energy hyp_driven->target_list Select ALDHs, Cysteine Proteases, etc. end Biochemical Assays target_list->end Proceed to Experimental Validation

Caption: Workflow for enzyme target identification.

Chemical Synthesis

The availability of a pure, well-characterized compound is a prerequisite for any biochemical study. The title compound can be synthesized via a nucleophilic substitution reaction.

Protocol 2.1: Synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

This protocol is adapted from established methods for synthesizing similar phenoxy-acetamide derivatives.[10][11]

  • Step 1: Deprotonation of Phenol. To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

  • Step 2: Nucleophilic Substitution. Add N-tert-butyl-2-chloroacetamide (1.1 eq) to the reaction mixture.

  • Step 3: Reaction. Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Step 4: Work-up. After cooling to room temperature, pour the reaction mixture into ice water. A precipitate should form.

  • Step 5: Purification. Collect the solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

  • Step 6: Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biochemical Evaluation of Inhibitory Activity

Once a prioritized list of enzyme targets is established, the next step is to quantify the compound's inhibitory potency using biochemical assays. We will use Aldehyde Dehydrogenase 1A1 (ALDH1A1) as a representative example.

Protocol 3.1: IC₅₀ Determination for ALDH1A1

The IC₅₀ value is the concentration of inhibitor required to reduce enzyme activity by 50%. This is a standard measure of inhibitor potency. The activity of ALDH is monitored by measuring the rate of NADH production, which absorbs light at 340 nm.[3]

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium pyrophosphate, pH 9.0.

    • Enzyme Stock: Recombinant human ALDH1A1 in assay buffer.

    • Cofactor Stock: 10 mM NAD⁺ in assay buffer.

    • Substrate Stock: 100 mM propionaldehyde in assay buffer.

    • Inhibitor Stock: 10 mM N-(Tert-butyl)-2-(4-formylphenoxy)acetamide in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 170 µL of assay buffer.

    • Add 10 µL of NAD⁺ solution (final concentration 0.5 mM).

    • Add 2 µL of the inhibitor stock solution serially diluted in DMSO (this creates a dose-response curve). For the control (100% activity), add 2 µL of DMSO.

    • Add 10 µL of ALDH1A1 enzyme solution.

    • Pre-incubation: Incubate the plate at 25°C for 10 minutes. This step is crucial to allow the inhibitor to bind to the enzyme, especially for time-dependent or covalent inhibitors.[3]

    • Initiate Reaction: Add 10 µL of propionaldehyde substrate solution (final concentration 5 mM) to each well to start the reaction.

    • Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the rates relative to the DMSO control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Selectivity Profile

It is critical to assess the inhibitor's selectivity against related enzymes to understand its potential for off-target effects.

Enzyme TargetClassIC₅₀ (µM) [Hypothetical Data]
ALDH1A1 Aldehyde Dehydrogenase1.5
ALDH2 Aldehyde Dehydrogenase8.7
ALDH3A1 Aldehyde Dehydrogenase25.4
Caspase-3 Cysteine Protease> 100
Trypsin Serine Protease> 100

This hypothetical data suggests the compound is a potent inhibitor of ALDH1A1 with moderate selectivity over ALDH2 and high selectivity against other enzyme classes.

Mechanism of Action (MoA) Studies

After confirming inhibitory activity, the next logical step is to elucidate how the compound inhibits the enzyme. The key question is whether the inhibition is reversible or irreversible, a common characteristic for aldehyde-containing compounds.[12]

G cluster_1 MoA Investigation Workflow start Confirmed Inhibitor (IC50 Determined) reversibility Reversibility Assay (Dialysis or Rapid Dilution) start->reversibility reversible Reversible Inhibition reversibility->reversible Activity Recovered irreversible Irreversible/Time-Dependent Inhibition reversibility->irreversible Activity Not Recovered kinetics_rev Substrate/Cofactor Competition Assays (Lineweaver-Burk Plot) reversible->kinetics_rev kinetics_irrev Irreversible Kinetics (Kitz-Wilson Analysis) Determine kinact and KI irreversible->kinetics_irrev moa_rev Determine MoA: Competitive, Non-competitive, Uncompetitive, or Mixed kinetics_rev->moa_rev moa_irrev Characterize as a Covalent Inhibitor kinetics_irrev->moa_irrev

Caption: Workflow for elucidating the inhibitor's Mechanism of Action.

Protocol 4.1: Determining Time-Dependent Inhibition

Irreversible or covalent inhibitors often exhibit time-dependent inhibition, where the degree of inhibition increases with the duration of pre-incubation.[3]

  • Prepare enzyme and inhibitor solutions as in Protocol 3.1.

  • Set up multiple reactions with a fixed concentration of enzyme and inhibitor (e.g., 5x IC₅₀).

  • Pre-incubate the enzyme-inhibitor mixture for varying lengths of time (e.g., 0, 5, 15, 30, 60 minutes).

  • At each time point, initiate the reaction by adding the substrate.

  • Measure the remaining enzyme activity.

  • Plot the percentage of remaining activity against the pre-incubation time. A time-dependent decrease in activity is indicative of irreversible inhibition.

Protocol 4.2: Kinetic Analysis of Irreversible Inhibition

For time-dependent inhibitors, the potency is best described by the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). This can be determined using the Kitz-Wilson method.[13]

  • Set up assays with a fixed concentration of enzyme and varying concentrations of the inhibitor.

  • Monitor the reaction progress continuously over time for each inhibitor concentration. The reaction curves will be non-linear, showing a progressive decrease in rate.

  • For each inhibitor concentration [I], fit the progress curve to the equation for first-order decay to obtain an observed rate of inactivation (kobs).

  • Plot the calculated kobs values against the corresponding inhibitor concentrations [I].

  • Fit this data to the hyperbolic saturation equation: kobs = (kinact * [I]) / (KI + [I]). This allows for the determination of kinact and KI.

Structural and Biophysical Characterization

The final phase involves confirming the physical interaction between the inhibitor and the enzyme, validating the proposed mechanism of action at a molecular level.

Mass Spectrometry for Covalent Adduct Confirmation

Intact protein mass spectrometry is a direct method to confirm covalent modification.[3][5]

  • Methodology: Incubate the target enzyme with and without an excess of the inhibitor. After incubation, desalt the samples and analyze them using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Outcome: The enzyme sample incubated with the inhibitor should show a mass increase corresponding to the molecular weight of the inhibitor, confirming the formation of a 1:1 covalent enzyme-inhibitor adduct.

X-ray Crystallography for Structural Elucidation

Solving the crystal structure of the enzyme-inhibitor complex provides the ultimate proof of the binding mode.

  • Methodology: Co-crystallize the target enzyme with the inhibitor or soak pre-formed enzyme crystals with a solution of the inhibitor.[14] Collect X-ray diffraction data and solve the 3D structure.

  • Expected Outcome: The resulting electron density map will reveal the precise location of the inhibitor within the active site, confirm the covalent bond to a specific residue (e.g., Cys302 in ALDH1A1), and detail the non-covalent interactions (hydrogen bonds, hydrophobic contacts) that contribute to binding affinity and selectivity.[3]

Conclusion and Future Directions

This guide presents a systematic and rigorous pathway for evaluating N-(Tert-butyl)-2-(4-formylphenoxy)acetamide as a novel enzyme inhibitor. The strategy progresses from broad, predictive screening to highly specific biochemical and structural characterization. The central premise, leveraging the reactivity of the aldehyde group, points towards a high probability of identifying potent, potentially covalent inhibitors for enzymes like ALDHs.

Positive outcomes from this research workflow—namely, high potency (low micromolar or nanomolar IC₅₀), clear selectivity for a specific isozyme, a confirmed covalent mechanism of action, and a structurally validated binding mode—would establish this compound as a strong lead candidate. Future work would then focus on medicinal chemistry efforts to optimize the scaffold for improved potency, selectivity, and drug-like properties (ADME/Tox), paving the way for preclinical development.

References

  • Morgan, C. A., et al. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry. [Link][3][5]

  • Patsnap Synapse. (2024). What are Aldehydes inhibitors and how do they work?. Patsnap. [Link][6]

  • Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. [Link][4]

  • Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]

  • ResearchGate. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. ResearchGate. [Link]

  • Sadeghi, H., et al. (2013). A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. Iranian Journal of Pharmaceutical Research. [Link][7]

  • Spyrou, N., & Tzakos, A. G. (2023). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link][9]

  • S. A., P., & K. S., G. (2024). Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]

  • Gautam, S., et al. (2024). The Role of Molecular Docking in Modern Drug Discovery and Development: A Comprehensive Review. Journal of Drug Discovery and Health Sciences. [Link][15]

  • Şengül, B., et al. (2023). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. ResearchGate. [Link]

  • Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]

  • Liu, Y., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. Journal of Agricultural and Food Chemistry. [Link]

  • DergiPark. (n.d.). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. DergiPark. [Link][16]

  • PubMed. (2013). Molecular Docking Studies of Potential Inhibition of the Alcohol Dehydrogenase Enzyme by Phyllanthin, Hypophyllanthin and Gallic Acid. PubMed. [Link]

  • Thoden, J. B., & Holden, H. M. (2007). Enzymes Required for the Biosynthesis of N-formylated Sugars. Current Opinion in Chemical Biology. [Link]

  • Bal, C., et al. (2005). Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N-Formyl Peptides. Biochemistry. [Link]

  • BioAssay Systems. (n.d.). Aldehyde Dehydrogenase Inhibitor Screening Services. BioAssay Systems. [Link][17]

  • Kamat, S. S., & Carlier, P. R. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link][13]

  • Cheng, D., et al. (2016). Characterization of monoacylglycerol acyltransferase 2 inhibitors by a novel probe in binding assays. Analytical Biochemistry. [Link]

  • Neog, K., & Gogoi, D. (n.d.). Biochemistry Protein Biochemistry and enzymology Enzyme Inhibition. Academia.edu. [Link][12]

  • Guler, H., et al. (2022). Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules. Archiv der Pharmazie. [Link]

  • Yoon, K. A., et al. (2014). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry. [Link][14]

  • Li, X., et al. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. Chemical Society Reviews. [Link]

  • ACS Publications. (2023). Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer. ACS Publications. [Link]

  • Warren, M. S., et al. (2000). Improvement in the efficiency of formyl transfer of a GAR transformylase hybrid enzyme. Protein Engineering, Design and Selection. [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. RSC. [Link][10]

  • Boivin, A., et al. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]

  • Wang, F., et al. (2011). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs. [Link]

  • Wikipedia. (n.d.). Formylation. Wikipedia. [Link]

  • Mehta, S., et al. (1995). Synthesis and Enzymic Activity of Novel Glycosidase Inhibitors Containing Sulfur and Selenium. Journal of the American Chemical Society. [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link][11]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of N-Substituted 2-(4-formylphenoxy)acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted 2-(4-formylphenoxy)acetamide scaffold is a critical intermediate in medicinal chemistry. It serves as a bifunctional linker, connecting a lipophilic N-aryl/alkyl acetamide moiety to a reactive aldehyde handle. This aldehyde is a "warhead" for further diversification via Schiff base formation, reductive amination, or Knoevenagel condensation to generate bioactive heterocycles (e.g., chromenes, pyrans) [1, 2].

This guide provides a high-fidelity, convergent synthesis protocol. Unlike linear methods, this approach utilizes a Williamson Ether Synthesis between 4-hydroxybenzaldehyde and a pre-synthesized 2-chloro-N-substituted acetamide. This method ensures regioselectivity (O-alkylation over N-alkylation) and high yields (>80%).

Strategic Analysis & Retrosynthesis

The synthesis is designed to be convergent . We avoid the linear route (reacting 4-hydroxybenzaldehyde with chloroacetic acid first) to minimize purification steps and maximize the diversity of the N-substituent (R-group) late in the process.

Reaction Logic[1]
  • Nucleophile: The phenoxide ion generated from 4-hydroxybenzaldehyde (

    
    ).
    
  • Electrophile: The

    
    -carbon of the 2-chloro-N-substituted acetamide.
    
  • Selectivity: The amide nitrogen is significantly less nucleophilic than the phenoxide oxygen due to resonance withdrawal by the carbonyl. Therefore, chemoselective O-alkylation occurs without protecting groups.

Workflow Diagram (DOT)

SynthesisWorkflow cluster_precursors Stage 1: Precursor Synthesis cluster_coupling Stage 2: Williamson Ether Coupling Amine Primary Amine (R-NH2) Chloroamide Electrophile: 2-Chloro-N-substituted acetamide Amine->Chloroamide DCM, 0°C to RT Chloroacetyl Chloroacetyl Chloride (Cl-CH2-COCl) Chloroacetyl->Chloroamide DCM, 0°C to RT Base1 Base (K2CO3/TEA) Base1->Chloroamide DCM, 0°C to RT Target Target Product: 2-(4-formylphenoxy)acetamide Chloroamide->Target Electrophile Input Phenol 4-Hydroxybenzaldehyde Transition Phenoxide Intermediate Phenol->Transition Deprotonation Base2 K2CO3 (Anhydrous) + KI (Catalyst) Base2->Transition Solvent Solvent: Acetone or DMF Solvent->Target Reflux (4-8h) Transition->Target SN2 Attack

Figure 1: Convergent synthetic workflow distinguishing precursor generation from the primary coupling event.

Experimental Protocols

Stage 1: Synthesis of Electrophile (2-Chloro-N-substituted acetamide)

Note: If your specific chloroacetamide is commercially available, skip to Stage 2.

Reagents:

  • Aniline or Aliphatic Amine (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • 
     (2.0 equiv) or Triethylamine (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve the amine (e.g., aniline, 10 mmol) in dry DCM (20 mL).

  • Add

    
     (20 mmol) and cool the mixture to 0°C  in an ice bath.
    
    • Expert Insight: Cooling is critical. The reaction is highly exothermic; uncontrolled heat can lead to bis-acylation.

  • Add chloroacetyl chloride (12 mmol) dropwise over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash organic layer with water (

    
     mL), saturated 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Stage 2: The Core Coupling (Williamson Ether Synthesis)

This is the critical step. We utilize Finkelstein-like conditions (KI catalyst) to accelerate the reaction, particularly if using chlorides.

Reagents:

  • Substrate: 4-Hydroxybenzaldehyde (1.0 equiv)

  • Electrophile: 2-Chloro-N-substituted acetamide (1.1 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetone (for ease of workup) or DMF (for difficult/insoluble substrates).

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (e.g., 5 mmol, 610 mg) in Acetone (20 mL) . Add Anhydrous

    
     (10 mmol, 1.38 g).
    
    • Expert Insight: Stir at RT for 15 minutes before adding the electrophile. This allows the formation of the phenoxide anion (color change to yellow/orange is often observed).

  • Addition: Add the 2-Chloro-N-substituted acetamide (5.5 mmol) and catalytic KI (0.5 mmol, ~83 mg).

    • Why KI? KI converts the alkyl chloride in situ to a more reactive alkyl iodide (

      
       reaction rate: 
      
      
      
      ).
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (~56°C for Acetone) for 6–12 hours .

    • Monitoring: Check TLC (System: Hexane/Ethyl Acetate 1:1). The starting phenol spot (

      
      ) should disappear; the product spot will be less polar.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT.

    • Pour the mixture into crushed ice-water (100 mL) with vigorous stirring.

    • Observation: The product should precipitate as a white or off-white solid within 15–30 minutes.

    • Alternative: If oil forms instead of solid, extract with Ethyl Acetate (

      
       mL), wash with 1M NaOH (to remove unreacted phenol), then brine.
      
  • Purification: Filter the solid, wash with cold water, and dry.[1][2] Recrystallize from Ethanol or Ethanol/DMF mixtures to obtain analytical purity.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationScientific Rationale
Solvent Choice Acetone (Standard) vs. DMF (Difficult)Acetone allows for easy precipitation workup. Use DMF if the N-substituted acetamide is highly lipophilic and insoluble in boiling acetone.
Base Stoichiometry Excess

(>2 equiv)
Phenols are weak acids. Excess base ensures complete deprotonation and scavenges HCl generated (if not pre-neutralized).
Moisture Control Anhydrous ReagentsWhile water doesn't destroy the product, it solvates the nucleophile (phenoxide), significantly reducing

reaction rates (Source 1.2).
Temperature Reflux

reactions with secondary steric bulk (the amide group nearby) require thermal energy to overcome the activation barrier.

Troubleshooting Table:

  • Issue: Low Yield / Incomplete Reaction.

    • Fix: Switch solvent to DMF and increase temp to 80°C. Add 0.2 equiv KI.

  • Issue: Product is an oil/sticky gum.

    • Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

  • Issue: Presence of unreacted Phenol.

    • Fix: Wash the organic extract with 10% NaOH or

      
      . The phenol will ionize into the aqueous layer; the product (neutral ether) remains in organic.
      

Characterization Standards

To validate the synthesis, ensure the following spectral features are present:

  • IR Spectroscopy:

    • Amide Carbonyl: Strong band at

      
      .
      
    • Aldehyde Carbonyl: Sharp band at

      
      .
      
    • Ether stretch:

      
      .
      
    • NH stretch:

      
      .[3]
      
  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Aldehyde (-CHO): Singlet at

      
       ppm.[4]
      
    • Amide (-NH): Singlet at

      
       ppm (broad, exchangeable).
      
    • Methylene (-OCH2-): Singlet at

      
       ppm. This is the diagnostic peak for the ether linkage formation.
      
    • Aromatic Protons: Two doublets (AA'BB' system) for the 4-substituted phenyl ring (

      
       ppm).
      

References

  • Omar, R. S., et al. (2021).[3][5] "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, 2021(x), 0-0.[3]

  • RSC Advances. (2014). "Supplementary Information: Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide." Royal Society of Chemistry.

  • Organic Syntheses. "Williamson Ether Synthesis General Mechanism."

  • Indian Academy of Sciences. (2013). "Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues." Journal of Chemical Sciences.

Sources

Application Note: Comprehensive Characterization of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (CAS 838867-14-4) is a critical synthetic intermediate often employed in the development of bioactive phenoxyacetamide derivatives, including potential COX-II inhibitors and antiparasitic agents. Its structure combines a reactive aldehyde handle (susceptible to oxidation) with a stable amide linker.

The primary analytical challenge lies in distinguishing the target aldehyde from its oxidative degradation product (the corresponding benzoic acid) and unreacted starting materials (4-hydroxybenzaldehyde). This guide provides a validated workflow for the rigorous characterization of this compound, prioritizing the stability of the aldehyde functionality during analysis.

Chemical Profile
PropertySpecification
IUPAC Name N-(tert-butyl)-2-(4-formylphenoxy)acetamide
CAS Number 838867-14-4
Molecular Formula

Molecular Weight 235.28 g/mol
Solubility Soluble in DMSO, Methanol, Acetonitrile, Chloroform.[1] Poorly soluble in water.

Analytical Workflow Strategy

The characterization strategy follows a "Confirm, Quantify, Control" logic. We first confirm identity via spectroscopy, then quantify purity using chromatography, and finally control for specific oxidative impurities.

AnalyticalWorkflow Sample Crude/Pure Sample ID 1. Identification (NMR, IR, MS) Sample->ID Qualitative Purity 2. Purity Assay (HPLC-UV) Sample->Purity Quantitative Report Final CoA ID->Report Impurity 3. Impurity Profiling (Oxidation Check) Purity->Impurity If <98% Purity->Report Impurity->Report

Figure 1: Analytical workflow ensuring structural integrity and purity assessment.

Protocol A: Structural Identification (Qualitative)

A1. Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for confirming the integrity of the ether linkage and the presence of the intact aldehyde.

Method Parameters:

  • Solvent:

    
     (Preferred for solubility) or 
    
    
    
    .
  • Frequency: 400 MHz or higher.

  • Scans: 16 (minimum).

Interpretation Guide (Expected Shifts in


): 
The spectrum must show a distinct singlet for the aldehyde (preventing confusion with the alcohol or acid) and the tert-butyl singlet.
Functional GroupProton TypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aldehyde -CH O9.80 – 10.05Singlet (s)1HDiagnostic peak.[2] Loss indicates oxidation.
Amide -NH -7.50 – 8.00Broad Singlet1HExchangeable; shift varies with concentration.
Aromatic Ar-H 7.80 – 7.95Doublet (d)2HOrtho to aldehyde (deshielded).
Aromatic Ar-H 7.10 – 7.20Doublet (d)2HOrtho to ether linkage.
Ether Linker -O-CH

-CO
4.50 – 4.85Singlet (s)2HConfirms alkylation of phenol.
Tert-Butyl -C(CH

)

1.30 – 1.35Singlet (s)9HStrong aliphatic signal.
A2. Infrared Spectroscopy (FT-IR)

Used to verify the carbonyl environments.

  • Aldehyde C=O: Sharp band at ~1680–1700

    
    .[2]
    
  • Amide C=O: Band at ~1650–1660

    
     (Amide I).
    
  • NH Stretch: ~3250–3350

    
    .[2]
    

Protocol B: HPLC Purity & Assay (Quantitative)

This method separates the target aldehyde from its two main impurities: the starting material (4-hydroxybenzaldehyde) and the oxidation product (carboxylic acid).

Method Development Logic
  • Column: A C18 column is selected for robust retention of the aromatic ring.

  • Mobile Phase pH: Acidic pH (0.1% Formic Acid) is critical . It suppresses the ionization of the potential benzoic acid impurity, ensuring it elutes as a sharp peak rather than a broad smear, allowing for accurate integration.

  • Wavelength: 254 nm is chosen as the primary wavelength due to the strong UV absorption of the conjugated aromatic-aldehyde system.

Detailed HPLC Protocol
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or equivalent)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5

) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5-10

Detection UV @ 254 nm (bandwidth 4 nm); Ref @ 360 nm
Run Time 15 minutes

Gradient Table:

Time (min) % Mobile Phase B Description
0.0 10 Initial equilibration
8.0 90 Elution of organics
10.0 90 Wash
10.1 10 Re-equilibration

| 15.0 | 10 | End of run |

System Suitability & Impurity Profiling

The elution order is dictated by polarity.

  • Impurity B (4-Hydroxybenzaldehyde): Most polar, elutes first (~3-4 min).

  • Impurity A (Carboxylic Acid derivative): Elutes second (if pH is acidic).

  • Target (Aldehyde): Elutes last among the main components due to the lipophilic t-butyl group and neutral character.

HPLC_Logic cluster_0 Elution Order (Reverse Phase C18) Start Injection Imp_SM Impurity: 4-Hydroxybenzaldehyde (Most Polar) Start->Imp_SM Early Elution Imp_Acid Impurity: Carboxylic Acid (Oxidation Product) Imp_SM->Imp_Acid Target Target: N-(t-butyl)-2-(4-formylphenoxy)acetamide (Lipophilic t-Butyl group) Imp_Acid->Target Late Elution

Figure 2: Expected elution order on C18 column under acidic conditions.

Protocol C: Handling & Stability Control

The aldehyde group is reactive.[3][4] Proper handling is essential to maintain the assay value established in Protocol B.

  • Storage: Store solid material at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent autoxidation to the carboxylic acid.

  • Solution Stability: Prepare HPLC samples immediately before injection. Do not leave samples dissolved in DMSO/Water mixtures for >24 hours at room temperature, as the amide bond is stable, but the aldehyde may slowly oxidize or form hemiacetals with alcoholic solvents.

  • Solvent Choice: Avoid primary amines or alcohols in sample preparation if possible (to prevent Schiff base or acetal formation). Acetonitrile is the preferred diluent.

References

  • Sigma-Aldrich. (n.d.).[5] N-(tert-butyl)-2-(4-formylphenoxy)acetamide Product Page. Retrieved from (Verified CAS 838867-14-4 association).

  • Rani, P., Pal, D. K., Hegde, R. R., & Hashim, S. R. (2015).[6] Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. Hemijska industrija, 69(4), 405-415.[6] Link

  • Omar, R. S., et al. (2021).[2][7] Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide.[2] Arkivoc, 2021(x), 0-0.[2] (Provides NMR shift grounding for phenoxy-acetamide core). Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

1H NMR and 13C NMR analysis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Control of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide via 1H and 13C NMR Spectroscopy

Introduction & Scope

This application note details the protocol for the structural characterization of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide . This molecule represents a critical structural motif in medicinal chemistry, often serving as a linker in PROTACs (Proteolysis Targeting Chimeras) or as a scaffold in multicomponent Ugi reactions.

The compound features three distinct magnetic environments that require careful resolution:

  • The Para-Substituted Aromatic Core: A classic AA'BB' system sensitive to electronic substitution.

  • The Labile Amide Linker: Susceptible to solvent-dependent chemical shift variation and hydrogen bonding.[1]

  • The Aliphatic Terminus: A tert-butyl group providing a high-intensity internal integration reference.

This guide provides a self-validating workflow for verifying identity and purity using 1H and 13C Nuclear Magnetic Resonance (NMR).

Experimental Protocol

Solvent Selection Strategy

The choice of solvent is critical for this specific molecule due to the amide proton's exchangeability and the aldehyde's reactivity.

  • Chloroform-d (

    
    ): Recommended for routine QC.
    
    • Pros: Sharp lines, volatile (easy sample recovery), standard reference shifts.

    • Cons: Amide NH may appear broad or be obscured; acidic nature can catalyze acetal formation if trace alcohol is present.

  • Dimethyl Sulfoxide-

    
     (
    
    
    
    ):
    Recommended for full structural elucidation.
    • Pros: Excellent solubility, slows proton exchange (sharpening the Amide NH signal), separates water peak from signals.

    • Cons: High boiling point (hard to recover sample), strong solvent residual peak at 2.50 ppm.

Sample Preparation
Parameter1H NMR (Proton)13C NMR (Carbon)
Sample Mass 5 – 10 mg30 – 50 mg
Solvent Volume 600 – 700 µL600 – 700 µL
Tube Specification 5mm High-Precision (Wilmad 507-PP or equiv)5mm High-Precision
Additives TMS (0.03% v/v) as internal refCr(acac)3 (Optional: 0.05M) for quantitation

Step-by-Step Preparation:

  • Weighing: Weigh the solid directly into a clean vial, not the NMR tube, to prevent static adherence to the tube walls.

  • Dissolution: Add solvent to the vial. Vortex until the solution is optically clear. Note: If using DMSO-d6, gentle heating (40°C) may speed up dissolution.

  • Filtration: If any turbidity remains, filter through a small plug of glass wool into the NMR tube. Particulates cause magnetic field inhomogeneity (poor shimming).[2]

  • Height Check: Ensure liquid column height is 4.5 – 5.0 cm to match the receiver coil geometry.

Acquisition Parameters (Standard 400/500 MHz)
  • 1H NMR: Pulse angle = 30°; Relaxation delay (D1) = 1.0 s; Scans (NS) = 16.

  • 13C NMR: Pulse angle = 30°; Relaxation delay (D1) = 2.0 s; Scans (NS) = 512–1024 (due to low sensitivity of quaternary carbons).

Structural Analysis Workflow

The following diagram illustrates the logical flow for assigning the structure based on spectral data.

NMR_Workflow Start Start: Crude Spectrum Check_Aldehyde Check 9.8 - 10.0 ppm (Singlet) Start->Check_Aldehyde Step 1: Diagnostic CHO Check_Aromatic Check 6.9 - 8.0 ppm (AA'BB' System) Check_Aldehyde->Check_Aromatic Step 2: Core Check_Linker Check 4.5 ppm (Singlet, -OCH2-) Check_Aromatic->Check_Linker Step 3: Linker Check_tButyl Check 1.3 - 1.4 ppm (Strong Singlet, 9H) Check_Linker->Check_tButyl Step 4: Terminus Decision_Purity Integration Check Ratio 1 : 2 : 2 : 2 : 9 ? Check_tButyl->Decision_Purity Pass Identity Confirmed Decision_Purity->Pass Yes Fail Investigate Impurities (Residual Phenol/Solvent) Decision_Purity->Fail No

Figure 1: Logic flow for structural confirmation of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

1H NMR Spectral Data Analysis

Reference Solvent:


 (7.26 ppm) or 

(2.50 ppm). Frequency: 400 MHz.
Assignment Table
Chemical Shift (δ ppm)*MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Fragment
9.88 Singlet (s)1H-H-a Ar-CH O (Aldehyde)
7.85 Doublet (d)2H8.8H-b Ar-H (Ortho to CHO)
7.02 Doublet (d)2H8.8H-c Ar-H (Ortho to O-Linker)
6.50 (CDCl3) / 7.65 (DMSO)Broad Singlet (bs)1H-H-d -CO-NH - (Amide)
4.48 Singlet (s)2H-H-e -O-CH 2-CO-
1.38 Singlet (s)9H-H-f -C(CH 3)3 (t-Butyl)

*Note: Shifts are estimates based on structural analogues [1, 2]. Exact values may vary ±0.05 ppm depending on concentration and temperature.

Key Diagnostic Features
  • The "Roof Effect": The aromatic protons (H-b and H-c) form an AA'BB' system. While they appear as doublets, higher resolution may show higher-order splitting. The large difference in chemical shift between H-b (deshielded by carbonyl) and H-c (shielded by oxygen) usually prevents strong roof effects (leaning), resulting in clear doublets.

  • Amide Exchange: In

    
    , the H-d signal may be broad or invisible if the sample is "wet" (rapid exchange with 
    
    
    
    ). In dry
    
    
    , it will appear as a sharp singlet or doublet (if coupling to NH-CH is present, though not applicable here as it is attached to a quaternary carbon).

13C NMR Spectral Data Analysis

Reference Solvent:


 (77.16 ppm) or 

(39.52 ppm).
Assignment Table
Chemical Shift (δ ppm)Carbon TypeAssignmentNotes
190.8 Quaternary (C=O)Aldehyde C=OMost deshielded signal.
167.2 Quaternary (C=O)Amide C=OTypical amide range.[3][4]
162.5 Quaternary (Ar-C)Ar-C-O (Ipso)Deshielded by Oxygen.
132.1 CH (Ar-C)Ar-C (Ortho to CHO)Correlates to H-b.
130.5 Quaternary (Ar-C)Ar-C-CHO (Ipso)
114.9 CH (Ar-C)Ar-C (Ortho to O)Shielded; correlates to H-c.
67.5 Secondary (

)
-O-

-CO-
Confirmed by DEPT-135 (negative phase).
51.5 Quaternary (

)
-C (CH3)3Central t-butyl carbon.
28.7 Primary (

)
-C(C H3)3Intense signal (3 equivalent carbons).

Quality Control & Troubleshooting

Common Impurities
  • 4-Hydroxybenzaldehyde: Starting material. Look for doublets at 6.95/7.80 ppm and a phenolic -OH (broad, >5 ppm).

  • 2-Chloro-N-(tert-butyl)acetamide: Alkylating agent. Look for a singlet

    
     around 4.0 ppm (shifted upfield from the product's 4.48 ppm).
    
  • Residual Solvents:

    • Water:[5] ~1.56 ppm in

      
      ; ~3.33 ppm in 
      
      
      
      .
    • Ethyl Acetate:[6][7] Quartet ~4.12, Singlet ~2.05, Triplet ~1.26 ppm.

Interpretation Pitfalls
  • Missing Amide Proton: If the integration of the aromatic region is correct but the NH is missing in

    
    , do not assume decomposition. Shake the tube with 
    
    
    
    ; if the signal disappears (or was already gone), it confirms the labile proton. Run in
    
    
    for confirmation.
  • Aldehyde Oxidation: If the CHO signal at 9.88 ppm is weak and a broad singlet appears ~11-12 ppm, the aldehyde has oxidized to the carboxylic acid (Benzoic acid derivative).

References

  • RSC Advances (2014).Synthesis and characterization of 2-(4-formylphenoxy)-N-phenylacetamide analogues. (Provides base shifts for the phenoxy-acetamide core).

  • Arkivoc (2021).Facile synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (Confirms DMSO-d6 shifts for the aldehyde and methylene protons).

  • Fulmer, G. R., et al. (2010).NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Iowa State University.

Sources

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide using ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the analysis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We present a comprehensive protocol for sample preparation and instrument setup, followed by an in-depth analysis of the compound's characteristic fragmentation pattern. The discussion elucidates the primary fragmentation pathways, identifying key product ions that serve as a structural fingerprint for this molecule. This guide is intended for researchers, analytical chemists, and drug development professionals who require robust methods for the structural characterization of novel synthetic compounds.

Introduction

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a synthetic organic compound featuring several key functional groups: a tert-butyl moiety, a secondary amide, an ether linkage, and an aromatic aldehyde. Such molecules are often synthesized as intermediates in the development of new pharmaceutical agents and other bioactive compounds.[1][2] Accurate structural confirmation is a critical step in the synthesis workflow, and mass spectrometry is an indispensable tool for this purpose.[3][4]

Understanding the fragmentation behavior of a molecule under Collision-Induced Dissociation (CID) is essential for its unambiguous identification, for distinguishing it from isomers, and for developing quantitative assays using techniques like Multiple Reaction Monitoring (MRM). Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule, [M+H]+, with minimal in-source fragmentation, making it ideal for determining molecular weight.[5][6] Subsequent fragmentation of this precursor ion in a tandem mass spectrometer (MS/MS) provides rich structural information.[7]

This document details the fragmentation patterns of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide, rationalizing the formation of its major product ions based on established principles of gas-phase ion chemistry.[8][9]

Experimental Design and Protocols

Materials and Reagents
  • Analyte: N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (C₁₄H₁₉NO₃, Molecular Weight: 249.31 g/mol ; Monoisotopic Mass: 249.1365 Da).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Mobile Phase Additive: Formic Acid (FA), 99%+ purity.

  • Water: Deionized water, 18.2 MΩ·cm.

Standard Solution Preparation

A precise and clean sample preparation workflow is crucial for reproducible results.

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide and dissolve it in 1.0 mL of methanol in a clean glass vial. Vortex until fully dissolved.

  • Intermediate Stock Solution (10 µg/mL): Perform a 1:100 dilution of the primary stock solution by transferring 10 µL into 990 µL of 50:50 (v/v) acetonitrile/water.

  • Working Solution (100 ng/mL): Perform a further 1:100 dilution of the intermediate stock by transferring 10 µL into 990 µL of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. This final concentration is suitable for direct infusion or LC-MS injection.

  • Filtration: Prior to injection, filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[10]

Instrumental Analysis: LC-MS/MS

The analysis was performed on a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source. The rationale for using ESI in positive mode is the presence of the amide nitrogen, which is a basic site readily protonated to form the [M+H]⁺ ion.[6]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Stock Solution (1 mg/mL in MeOH) p2 Working Solution (100 ng/mL in ACN/H2O) p1->p2 p3 Filtration (0.22 µm) p2->p3 a1 LC Injection p3->a1 a2 Full Scan MS (MS1) Identify Precursor Ion a1->a2 a3 Product Ion Scan (MS2) Isolate & Fragment Precursor a2->a3 a4 Data Analysis Elucidate Fragmentation a3->a4

Caption: Overall experimental workflow.

ParameterSettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar small molecules.
Mobile Phase A0.1% Formic Acid in WaterAqueous phase for reversed-phase chromatography; FA acts as a proton source for ionization.[11]
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic phase for elution; FA ensures consistent pH.[11]
Flow Rate0.4 mL/minStandard flow rate for analytical LC-MS.
Gradient10% B to 95% B over 5 minEnsures efficient elution of the analyte from the column.
Injection Volume5 µLA small volume prevents peak distortion and column overloading.
MS System
Ionization ModeESI, PositiveAmide nitrogen is readily protonated.
Capillary Voltage3.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature120 °CGentle temperature to aid desolvation without causing thermal degradation.
Desolvation Gas Flow800 L/hrEfficiently removes solvent droplets from the generated ions.
MS1 Scan Rangem/z 50 - 400Covers the expected mass of the precursor ion and potential low-mass fragments.
MS2 Precursor Ionm/z 250.14The calculated monoisotopic mass of the protonated molecule, [C₁₄H₁₉NO₃ + H]⁺.
Collision GasArgonInert gas used to induce fragmentation through collisions.
Collision Energy (CID)Ramped 10-40 eVA range of energies ensures the capture of both low-energy and high-energy fragmentation pathways.[5]

Results and Discussion

Molecular Structure

Caption: Structure of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

Precursor Ion Identification

In the full scan (MS1) analysis, the compound produced an intense signal at m/z 250.14 , corresponding to the protonated molecule [M+H]⁺. This confirms the molecular weight of the synthesized compound.

Fragmentation Pattern Analysis

The MS/MS spectrum of the precursor ion at m/z 250.14 revealed several characteristic product ions. The fragmentation is dominated by cleavages around the most labile bonds, primarily associated with the tert-butyl group and the amide linkage.

Observed m/zCalculated m/z ([M+H]⁺)Elemental Formula of IonProposed Neutral Loss / Fragment Structure
250.14250.1438C₁₄H₂₀NO₃⁺[M+H]⁺ Precursor Ion
194.08194.0812C₁₀H₁₂NO₃⁺Loss of isobutene (C₄H₈) via rearrangement from the tert-butyl group.
150.05150.0502C₈H₈O₃⁺•Cleavage of N-C(tert-butyl) bond and C-C(O) bond with H transfer.
121.03121.0284C₇H₅O₂⁺Cleavage of the ether O-CH₂ bond, forming the 4-formylphenoxy cation.
100.08100.0757C₅H₁₀NO⁺Cleavage of the C(O)-CH₂ bond, forming the N-tert-butyl-acetamide cation.
57.0757.0702C₄H₉⁺Base Peak. Formation of the highly stable tert-butyl cation.[12][13]

The fragmentation of protonated N-(Tert-butyl)-2-(4-formylphenoxy)acetamide proceeds through several competing pathways, as illustrated below.

G cluster_desc parent parent frag frag base base M [M+H]⁺ m/z 250.14 F194 Fragment m/z 194.08 M->F194 - C₄H₈ (Isobutene) F121 Fragment m/z 121.03 M->F121 Pathway B F100 Fragment m/z 100.08 M->F100 Pathway C F57 tert-butyl cation m/z 57.07 M->F57 Pathway A d1 Pathway A: The most favorable pathway involves the cleavage of the N-C(tert-butyl) bond to form the highly stable tert-butyl cation. This is often the base peak in the spectrum for such compounds. d2 Pathway B: Cleavage of the ether linkage (O-CH₂) results in the formation of the 4-formylphenoxy cation. d3 Pathway C: Scission of the bond between the carbonyl carbon and the adjacent methylene group yields the N-tert-butyl-acetamide cation.

Caption: Major fragmentation pathways of protonated N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

  • Formation of m/z 57 (Base Peak): The most prominent fragmentation route is the cleavage of the amide C-N bond, leading to the formation of the highly stable tert-butyl carbocation (C₄H₉⁺). This is a characteristic fragmentation for molecules containing a tert-butyl group and is often the most abundant ion (base peak) in the MS/MS spectrum.[12][14]

  • Formation of m/z 194: This fragment corresponds to the neutral loss of isobutene (56 Da) from the precursor ion. This is a common rearrangement-driven fragmentation for protonated N-tert-butyl amides, where a hydrogen is transferred to the nitrogen, facilitating the elimination of the neutral alkene.

  • Formation of m/z 121 and m/z 100: These two fragments arise from competing cleavages around the central acetamide structure.

    • The ion at m/z 121 results from the cleavage of the ether bond between the oxygen and the methylene carbon (O-CH₂). This generates the protonated 4-formylphenol, which quickly loses water to form a stable acylium-type ion. Aromatic aldehydes are known to produce strong signals for the aromatic portion of the molecule.[15][16]

    • The ion at m/z 100 is formed by the cleavage of the bond between the carbonyl carbon and the methylene carbon (C(O)-CH₂). This produces the N-tert-butyl-acetamide cation.

Conclusion

The fragmentation pattern of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide under positive mode ESI-MS/MS is well-defined and predictable. The analysis reveals several key structural-diagnostic ions. The presence of a highly abundant ion at m/z 57 is a clear indicator of the tert-butyl moiety. Complementary fragments at m/z 194 (loss of isobutene), m/z 121 (formylphenoxy portion), and m/z 100 (tert-butyl acetamide portion) provide conclusive evidence for the overall structure. This detailed application note and protocol can be readily adopted for the routine characterization and quality control of this compound and can serve as a template for analyzing structurally related molecules in a research or drug development setting.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • Ushiyama, F., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Retrieved from [Link]

  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

  • Li, T. R., et al. (2014). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1436-1445. Retrieved from [Link]

  • ResearchGate. (2023). How to perform LC-MS analysis?. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • ACD/Labs. (2026). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information - Novel isoniazid-amidoether derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Frontiers. (n.d.). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Arkivoc. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]

  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of N-(tert-butyl)-2-(4-formylphenoxy)acetamide, a key intermediate in various synthetic pathways. The methodology centers on normal-phase flash column chromatography, a technique prized for its efficiency and scalability. We will delve into the rationale behind each step, from the initial Thin-Layer Chromatography (TLC) optimization to the final isolation of the purified compound. This guide is designed for researchers in synthetic chemistry and drug development, offering a robust framework to achieve high purity and yield.

Introduction: The Rationale for Purification

N-(tert-butyl)-2-(4-formylphenoxy)acetamide is a multifunctional molecule featuring an amide, an ether linkage, and an aromatic aldehyde. Its synthesis, often involving the reaction of 4-hydroxybenzaldehyde with a haloacetamide derivative, can result in unreacted starting materials and side-products.[1][2] For subsequent high-yield synthetic steps or for use in biological assays, the purity of this intermediate is paramount. The presence of the polar formyl (aldehyde) and amide groups, combined with a moderately non-polar aromatic and tert-butyl framework, makes this compound an ideal candidate for purification by silica gel column chromatography.

The primary challenge in purifying aldehydes is their potential for degradation on acidic silica gel, which can catalyze side reactions like acetal formation if alcohols are used as a polar solvent component.[3] This protocol addresses this by carefully selecting the mobile phase and providing options to neutralize the stationary phase if necessary.

Physicochemical Properties of the Target Compound

A thorough understanding of the analyte's properties is the foundation of any successful separation.

PropertyValueSource
Chemical Structure Chemical structure of N-(tert-butyl)-2-(4-formylphenoxy)acetamideInferred from Name
Molecular Formula C₁₅H₁₉NO₃[1]
Molecular Weight 261.32 g/mol [1]
Melting Point 118-120°C[1]
Appearance Pale yellow crystals[1]
Polarity Moderately PolarInferred from structure

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, where the stationary phase (silica gel) is highly polar and the mobile phase (eluent) is relatively non-polar. The separation mechanism is based on the principle of adsorption and differential partitioning.

  • Stationary Phase: Silica gel (SiO₂) is a porous material with surface silanol groups (-Si-OH), making it highly polar and slightly acidic.

  • Analyte Interaction: Polar functional groups in the crude mixture (like the aldehyde and amide in our target compound) form hydrogen bonds and dipole-dipole interactions with the silanol groups. The stronger the interaction, the more tightly the compound is adsorbed, and the slower it travels down the column.

  • Mobile Phase: The eluent, a mixture of solvents, flows continuously through the column. It acts as a solvent and competes with the analyte for binding sites on the silica. By gradually increasing the polarity of the mobile phase, we can selectively desorb and elute compounds based on their polarity.[4]

G cluster_column Chromatography Column cluster_compounds Compound Separation Crude Crude Sample (Loaded at Top) Silica Polar Silica Gel (Stationary Phase) Impurity More Polar Impurity (Strongly Adsorbed) Target Target Compound (Moderately Adsorbed) Fractions Collected Fractions Impurity->Fractions Elutes Last (or retained) NonPolar Non-Polar Impurity (Weakly Adsorbed) Target->Fractions Elutes Second NonPolar->Fractions Elutes First MobilePhase Mobile Phase (Eluent) Flows Downwards MobilePhase->Crude

Caption: Principle of Normal-Phase Chromatographic Separation.

Experimental Protocol

This protocol is divided into two critical stages: method development using Thin-Layer Chromatography (TLC) and the scaled-up purification using a flash chromatography column.

Part A: Method Development via Thin-Layer Chromatography (TLC)

TLC is a rapid, low-cost method to determine the optimal solvent system for separation. The goal is to find a solvent mixture that provides a good separation between the target compound and its impurities, with a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound.[3]

Materials:

  • Silica gel TLC plates (e.g., Merck Kieselgel 60 F₂₅₄).[2]

  • TLC development chambers.

  • Capillary spotters.

  • UV lamp (254 nm).

  • Crude N-(tert-butyl)-2-(4-formylphenoxy)acetamide sample.

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM).[5][6]

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in a volatile solvent like DCM or EtOAc (approx. 0.5 mL).

  • Spotting: Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the baseline of a TLC plate (approx. 1 cm from the bottom).

  • Solvent Screening: Prepare a series of eluent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (Hexanes) and a polar solvent (Ethyl Acetate).[5]

Trial Eluent System (Hexane:EtOAc)Expected Observation
4:1 (20% EtOAc)Low Rƒ, spots remain near the baseline.
3:1 (25% EtOAc)Increased Rƒ, improved movement.
2:1 (33% EtOAc)Good target for Rƒ ≈ 0.3.
1:1 (50% EtOAc)High Rƒ, spots may be near the solvent front.
  • Development: Pour a small amount (0.5 cm depth) of the chosen eluent into a TLC chamber. Place the spotted TLC plate inside, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend near the top of the plate.[7]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The target compound, containing an aromatic ring, should be UV active.

  • Optimization: Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the target compound's Rƒ is ~0.3, with clear separation from other spots. For this compound, a system of Hexane:Ethyl Acetate (2:1) is often a successful starting point.[8]

Part B: Flash Column Chromatography Protocol

Once the optimal solvent system is determined, the purification can be scaled up to a flash column.

Materials and Reagents:

  • Glass chromatography column or pre-packed flash cartridge.

  • Silica gel (60-120 mesh or equivalent for flash).[2]

  • Optimized Eluent System (e.g., Hexane:EtOAc 2:1).

  • Crude N-(tert-butyl)-2-(4-formylphenoxy)acetamide.

  • Sand and Cotton/Glass Wool.

  • Fraction collection tubes.

  • Rotary evaporator.

Workflow:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Pack 1. Pack Column with Silica Slurry Load 2. Load Sample (Dry or Wet) Pack->Load Elute 3. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions (TLC) Collect->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Procedure:

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the non-polar component of your eluent (Hexane).

    • Pour the slurry into the column. Use gentle pressure (air or pump) to pack the silica bed firmly, ensuring no air bubbles or cracks form. The final packed bed should be level.

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of DCM or the eluent system. Carefully pipette the solution onto the top layer of sand.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure to begin flowing the eluent through the column at a steady rate.

    • Begin collecting fractions in test tubes or vials immediately. The volume of each fraction should be consistent (e.g., 10-20 mL depending on column size).

  • Post-Column Analysis:

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate using the same eluent system.

    • Identify the fractions that contain the pure target compound (single spot at the correct Rƒ).

  • Product Isolation:

    • Combine the fractions identified as pure.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • The resulting solid or oil is the purified N-(tert-butyl)-2-(4-formylphenoxy)acetamide. Confirm its identity and purity using analytical methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][2]

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Compound won't elute Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., move from 2:1 to 1:1 Hexane:EtOAc).
Poor separation (overlapping spots) Eluent is too polar; Rƒ is too high.Decrease the eluent polarity (e.g., move from 2:1 to 3:1 Hexane:EtOAc). Ensure a properly packed column.
Streaking or tailing of spots Sample is overloaded; compound is acidic/basic; degradation on silica.Reduce the amount of sample loaded. Add a small amount (~0.5%) of triethylamine to the eluent to neutralize the silica.[3]
Cracked or channeled silica bed Column was packed improperly or ran dry.The run must be restarted. Ensure the silica bed is always submerged in solvent.

Conclusion

This application note details a systematic and reliable protocol for the purification of N-(tert-butyl)-2-(4-formylphenoxy)acetamide using flash column chromatography. By first optimizing the separation conditions with TLC, researchers can confidently scale up the process to achieve high purity and yield. The principles and troubleshooting steps outlined here provide a solid foundation for adapting this method to other moderately polar synthetic intermediates.

References

  • Harris, E. B. J. (2014). Best solvent for purifying aldehyde in a column chromatography. ResearchGate. Available at: [Link]

  • Columbia University. Column chromatography. Department of Chemistry. Available at: [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Available at: [Link]

  • Omar, R. S. et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), pages 1-15. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information for "Design, synthesis and biological evaluation of novel 2-(4-formylphenoxy)-N-phenylacetamide derivatives as potent inhibitors of...". Available at: [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Lin, M., Li, F., Jiao, L., & Yu, Z.-X. (2011). Supporting Information for "Pd-Catalyzed Asymmetric Allylic Alkylation of Prochiral Enolates with Monosubstituted Allyl Substrates". Journal of the American Chemical Society. Available at: [Link]

  • Zhang, et al. (2014). Supporting Information for "An unexpected tandem reaction of glycine derivatives and allenoates: a novel method for the synthesis of multi-substituted dihydropyridines". Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. 2-(4-Formylphenoxy)-N-(p-tolyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Laferriere-Holloway, A., et al. (2023). A rapid and systematic approach for the optimization of radio-TLC resolution. Journal of Chromatography A. Available at: [Link]

  • Columbia University. Thin Layer Chromatography. Department of Chemistry. Available at: [Link]

  • Zhang, et al. (2014). Supporting Information for "An unexpected tandem reaction of glycine derivatives and allenoates: a novel method for the synthesis of multi-substituted dihydropyridines". Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of Aromatic Aldehydes via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Recrystallization stands as a cornerstone technique for the purification of solid organic compounds, offering an unparalleled balance of efficacy and simplicity. This document provides a comprehensive guide to the theory and practice of recrystallizing aromatic aldehydes, a class of compounds pivotal in pharmaceutical, fragrance, and polymer industries. We delve into the nuanced art of solvent selection, provide robust, step-by-step protocols for both single-solvent and mixed-solvent systems, and offer a detailed troubleshooting guide to navigate common experimental challenges. This application note is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of aromatic aldehydes in a laboratory setting.

Introduction: The Principle of Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.[3] This highly ordered crystal structure inherently excludes impurity molecules, which remain dissolved in the surrounding solution (mother liquor).[4] Consequently, the subsequent isolation of the crystals yields a substantially purer compound.

Aromatic aldehydes, with their characteristic polar carbonyl group and nonpolar aromatic ring, present unique challenges and opportunities in solvent selection and crystallization conditions. Understanding their structural features is paramount to devising an effective purification strategy.[4]

The Critical First Step: Solvent Selection

The success of any recrystallization procedure hinges on the judicious choice of a solvent or solvent system. An ideal solvent for recrystallizing aromatic aldehydes should exhibit the following characteristics:

  • Differential Solubility: The aromatic aldehyde should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[2][5] This ensures maximum recovery of the purified compound upon cooling.

  • Inertness: The solvent must not react with the aromatic aldehyde.[5]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[5]

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal of residual solvent from the purified crystals.[5]

  • Safety: The solvent should ideally be non-toxic, non-flammable, and environmentally benign.[2]

Single-Solvent Systems

For many aromatic aldehydes, a single solvent can suffice for effective purification. The principle of "like dissolves like" is a useful, albeit simplified, guide.[4] Solvents with functional groups similar to the target molecule are often good starting points.[6]

Table 1: Common Single Solvents for Recrystallization of Aromatic Aldehydes

SolventPolarityBoiling Point (°C)Notes on Application for Aromatic Aldehydes
EthanolPolar78Often a good initial choice due to its ability to dissolve a wide range of organic compounds.[6]
MethanolPolar65Similar to ethanol but with a lower boiling point.
IsopropanolPolar82A slightly less polar alcohol that can be effective.[2]
Ethyl AcetateIntermediate77A versatile solvent for compounds of intermediate polarity.[7][8]
AcetonePolar Aprotic56A strong solvent, may require a co-solvent to reduce solubility at low temperatures.[2]
TolueneNonpolar111Effective for less polar aromatic aldehydes.[6]
Hexane/HeptaneNonpolar69 / 98Often used as an "anti-solvent" but can be a primary solvent for nonpolar aldehydes.[7][9]
WaterHighly Polar100Can be an excellent solvent for polar aromatic aldehydes, often yielding very pure crystals.[6][10]
Mixed-Solvent Systems

When a single solvent fails to meet the ideal solubility criteria, a mixed-solvent system, also known as a solvent-antisolvent system, provides a powerful alternative.[1] This technique involves dissolving the aromatic aldehyde in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[11]

Common Mixed-Solvent Pairs for Aromatic Aldehydes:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexane[2]

  • Dichloromethane/Hexane[7][9]

  • Toluene/Hexane[12]

The key is to create a solvent mixture where the compound has the desired high solubility at elevated temperatures and low solubility upon cooling.

Experimental Protocols

Workflow for Solvent Selection

The following diagram illustrates a systematic approach to selecting an appropriate solvent system.

Solvent_Selection A Start: Impure Aromatic Aldehyde B Test Solubility in Cold Solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Water) A->B C Is it soluble in the cold solvent? B->C D Unsuitable Solvent C->D Yes E Heat the mixture to boiling C->E No F Does it dissolve? E->F G Cool the solution F->G Yes J Consider Mixed-Solvent System F->J No H Do crystals form? G->H I Suitable Single Solvent Found H->I Yes H->J No K Dissolve in minimum hot 'good' solvent J->K L Add 'poor' solvent dropwise until turbidity appears K->L M Warm to redissolve, then cool L->M N Do crystals form? M->N N->D No O Suitable Mixed-Solvent System Found N->O Yes

Caption: A decision tree for selecting a suitable recrystallization solvent.

Protocol 1: Single-Solvent Recrystallization of p-Anisaldehyde

This protocol details the purification of p-anisaldehyde using ethanol as the recrystallization solvent.

Materials:

  • Crude p-anisaldehyde

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude p-anisaldehyde in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate. Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the yield.[4]

  • Decolorization (Optional): If the solution is colored due to high molecular weight impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then heat it to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of p-anisaldehyde.

Protocol 2: Mixed-Solvent Recrystallization of Vanillin

This protocol describes the purification of vanillin using an ethanol/water mixed-solvent system.

Materials:

  • Crude vanillin

  • 95% Ethanol

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude vanillin in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.[11]

  • Addition of Anti-solvent: While keeping the solution hot, add hot distilled water dropwise until the solution becomes faintly cloudy (turbid).[11] This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified vanillin crystals.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide for Recrystallization of Aromatic Aldehydes

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used.[2][14] 2. The compound is highly soluble even at low temperatures.[2] 3. Supersaturation has occurred.[4][14]1. Boil off some of the solvent to concentrate the solution and cool again.[2] 2. Try a different solvent or a mixed-solvent system.[2] 3. Scratch the inside of the flask with a glass rod or add a seed crystal.[2][4]
"Oiling Out" (Product Separates as a Liquid) 1. The boiling point of the solvent is higher than the melting point of the compound.[2] 2. The solution is cooling too rapidly.[2] 3. The concentration of the solute is too high.[2]1. Choose a solvent with a lower boiling point.[2] 2. Allow the solution to cool more slowly; insulate the flask.[2] 3. Reheat to dissolve the oil, add more hot solvent, and cool slowly.[2][15]
Low Yield 1. Too much solvent was used.[13] 2. Premature crystallization during hot filtration.[2] 3. Insufficient cooling.[2] 4. Crystals were washed with too much cold solvent.[2]1. Concentrate the mother liquor and cool for a second crop of crystals.[2] 2. Preheat the filtration apparatus and use a slight excess of hot solvent before filtering.[2] 3. Ensure the flask is thoroughly cooled in an ice bath.[2] 4. Use a minimal amount of ice-cold solvent for washing.[4]
Colored Impurities in Crystals 1. The impurity has similar solubility characteristics. 2. Crystals formed too quickly, trapping impurities.[2]1. Add activated charcoal to the hot solution before filtration.[2] 2. Ensure a slow cooling rate. A second recrystallization may be needed.[2]

Purity Assessment

The purity of the recrystallized aromatic aldehyde should be assessed to validate the success of the purification. Common analytical techniques include:

  • Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical identity and the absence of impurities.[7][9]

Conclusion

Recrystallization is a powerful and versatile technique for the purification of aromatic aldehydes. By carefully selecting the solvent system and controlling the experimental conditions, researchers can achieve high yields of exceptionally pure material. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful implementation of this essential laboratory practice.

References

  • What is the theoretical background of mixed solvents recrystallization? - Quora. (2019, October 26). Quora. [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • Recrystallization. --->. (n.d.). California State University, Long Beach. [Link]

  • Experiment 9 — Recrystallization. (n.d.). Swarthmore College. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). University of Rochester. [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia. [Link]

  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). University of Sydney. [Link]

  • EP0323290B1 - Process for the preparation of aromatic aldehydes - Google Patents. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Reddit. [Link]

  • Problems in recrystallization - Biocyclopedia. (n.d.). Biocyclopedia. [Link]

  • Kaufmann, A., Maier, L., & Kienberger, M. (2024). Solvent screening for the extraction of aromatic aldehydes. Separation and Purification Technology, 335, 126154. [Link]

  • EP0323290A1 - Process for the preparation of aromatic aldehydes - Google Patents. (n.d.).
  • Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde | TSI Journals. (2017, May 29). TSI Journals. [Link]

Sources

A Robust and Scalable Protocol for the Synthesis of a Key Phenoxyacetamide Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Abstract

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a reactive aldehyde for subsequent derivatization and a stable acetamide moiety. This application note presents a detailed, scalable, and reproducible protocol for its synthesis via the Williamson ether synthesis. We provide an in-depth explanation of the mechanistic rationale, step-by-step experimental procedures, characterization data, and considerations for process scale-up. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for producing this important intermediate.

Introduction and Scientific Rationale

The synthesis of substituted phenoxyacetamides is of significant interest due to their prevalence in pharmacologically active molecules and functional materials. The target molecule, N-(Tert-butyl)-2-(4-formylphenoxy)acetamide, incorporates a phenoxyacetic acid scaffold, a common motif in drug discovery. The presence of a tert-butyl group can enhance metabolic stability and lipophilicity, while the formyl group serves as a versatile chemical handle for various transformations such as reductive amination, oxidation, or olefination.

The chosen synthetic strategy is the Williamson ether synthesis , a classic and highly reliable method for forming ether linkages.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4]

The core transformation involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a suitable base to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of N-(tert-butyl)-2-chloroacetamide, displacing the chloride leaving group to form the desired ether bond.[3]

This approach is selected for its scalability, use of readily available and cost-effective reagents, and generally high yields. The SN2 pathway is favored by using a primary alkyl halide (the chloroacetamide) which minimizes competing elimination reactions.[4]

Mechanistic Pathway

The reaction proceeds as illustrated below. A base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the relatively acidic phenol (pKa ≈ 7.6). The resulting potassium phenoxide is a potent nucleophile that readily attacks the primary carbon bearing the chlorine atom in N-(tert-butyl)-2-chloroacetamide. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal as it solvates the potassium cation while leaving the phenoxide anion relatively "bare," enhancing its nucleophilicity and accelerating the SN2 reaction.[1]

G cluster_reactants Reactants cluster_conditions Conditions 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Deprotonation Step 1: Deprotonation (Phenoxide Formation) 4-Hydroxybenzaldehyde->Deprotonation N-t-Butyl-2-chloroacetamide N-t-Butyl-2-chloroacetamide SN2_Attack Step 2: SN2 Attack (Ether Bond Formation) N-t-Butyl-2-chloroacetamide->SN2_Attack Base K₂CO₃ (Base) Base->Deprotonation Activates Phenol Solvent DMF (Solvent) Solvent->SN2_Attack Reaction Medium Deprotonation->SN2_Attack Generates Nucleophile Product N-(Tert-butyl)-2- (4-formylphenoxy)acetamide SN2_Attack->Product

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.

Reagent and Materials Table
ReagentCAS No.MW ( g/mol )Molar Eq.Amount (Scale: 10 mmol)Notes
4-Hydroxybenzaldehyde123-08-0122.121.01.22 gReagent grade, ≥98% purity.
N-(tert-butyl)-2-chloroacetamide15678-99-6149.621.11.65 g≥97% purity.[5] A mild irritant.
Potassium Carbonate (K₂CO₃)584-08-7138.211.52.07 gAnhydrous, finely powdered.
N,N-Dimethylformamide (DMF)68-12-273.09-50 mLAnhydrous grade.
Ethyl Acetate141-78-688.11-~200 mLFor extraction.
Brine (Saturated NaCl solution)---~100 mLFor washing.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reagent Addition: Add N-(tert-butyl)-2-chloroacetamide (1.65 g, 11.0 mmol) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting materials should be consumed within 4-6 hours.

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. A precipitate may form.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 75 mL).

  • Work-up - Washing: Combine the organic layers and wash twice with water (2 x 50 mL) and once with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or an ethyl acetate/hexane mixture to yield the final product as a white or off-white solid.[6] For very high purity, silica gel column chromatography may be employed.[7]

Characterization and Analytical Data

The identity and purity of the synthesized N-(Tert-butyl)-2-(4-formylphenoxy)acetamide should be confirmed using standard analytical techniques.[8][9]

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 9.94 (s, 1H, -CHO), 7.91 (d, 2H, Ar-H), 7.12 (d, 2H, Ar-H), 6.20 (br s, 1H, -NH), 4.70 (s, 2H, -O-CH₂-), 1.45 (s, 9H, -C(CH₃)₃). Note: Chemical shifts are predicted based on similar structures and may vary slightly.[7]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 190.8 (-CHO), 166.5 (C=O), 163.5 (Ar-C-O), 132.0 (Ar-CH), 130.5 (Ar-C-CHO), 115.0 (Ar-CH), 67.5 (-O-CH₂-), 51.8 (-C(CH₃)₃), 28.6 (-C(CH₃)₃).
Mass Spec. (ESI-MS) Calculated for C₁₃H₁₇NO₃ [M+H]⁺: 236.12. Found: ~236.1.
Melting Point A sharp melting point indicates high purity. Expected to be a crystalline solid.
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~2970 (C-H stretch), ~1700 (Aldehyde C=O stretch), ~1660 (Amide C=O stretch), ~1600 (Aromatic C=C stretch), ~1250 (Ether C-O stretch).

Process Visualization

The overall laboratory workflow from setup to final product is outlined below.

Caption: Scalable Synthesis Laboratory Workflow.

Safety and Scalability Considerations

  • Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[10] N-(tert-butyl)-2-chloroacetamide is an irritant.[5] DMF is a reproductive toxin and should be handled in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all chemicals before use.[11]

  • Scalability:

    • Thermal Control: The reaction is mildly exothermic. On a larger scale, the addition of reagents may need to be controlled to manage the temperature.

    • Mixing: Efficient stirring is crucial to ensure good contact between the solid K₂CO₃ and the dissolved reagents. Mechanical stirring is recommended for scales larger than 1 liter.

    • Work-up: Handling large volumes of extractions can be cumbersome. On an industrial scale, liquid-liquid centrifugation or other phase separation technologies might be employed.

    • Solvent Choice: While DMF is an excellent solvent, its high boiling point and toxicity can make it difficult to remove completely and undesirable for green chemistry processes. Acetone or acetonitrile are viable, lower-boiling alternatives that can be explored.

    • Purification: Recrystallization is a highly effective and scalable purification method for crystalline solids.[6]

References

  • Exploring the Synthesis Potential of N-tert-Butyl-2-chloroacetamide. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.
  • N-(Tert-Butyl)-2-Chloroacetamide - ChemBK. (2024, April 9). ChemBK.
  • Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry.
  • Williamson ether synthesis - Wikipedia. Wikipedia.
  • N-(TERT-BUTYL)-2-CHLOROACETAMIDE 15678-99-6 wiki - Guidechem. Guidechem.
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps.
  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts.
  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Acetamide. (2013, April 5). Fisher Scientific.
  • N-(tert-Butyl)
  • N-tert-butyl-2-chloroacetamide | C6H12ClNO | CID 222440 - PubChem. PubChem.
  • Analytical Methods - OPUS. (2025, August 28). Royal Society of Chemistry.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020, November 20). Journal of Chemical and Pharmaceutical Biological Sciences.
  • Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs - Hilaris Publisher. (2011, April 17). Hilaris Publisher.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenoxyacetamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering issues in the synthesis of phenoxyacetamides (specifically 2-phenoxyacetamide derivatives) via the direct alkylation of phenols with 2-chloroacetamide (Williamson Ether Synthesis).

Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Medicinal Chemists, Process Chemists Status: Active Support

Executive Summary of Reaction Dynamics

The synthesis of phenoxyacetamides typically involves the nucleophilic substitution (


) of 2-chloroacetamide by a phenoxide anion. While conceptually simple, this reaction is an "ambident nucleophile" system prone to competing pathways.

Primary Reaction:



Critical Failure Modes:

  • C-Alkylation: Attack by the carbon of the phenoxide ring (ortho/para) rather than the oxygen.

  • Smiles Rearrangement: A "hidden" pathway where electron-deficient phenols convert to anilines.

  • Hydrolysis: Base-catalyzed cleavage of the amide bond.

  • Diketopiperazine (DKP) Formation: Self-condensation of the alkylating agent.

Troubleshooting Guide (Q&A)

Q1: I am observing a "wrong mass" product that matches the molecular weight of an aniline derivative. What happened?

Diagnosis: You likely triggered a Smiles Rearrangement .[1] Mechanism: If your phenol substrate contains strong electron-withdrawing groups (EWGs) like nitro or cyano groups (especially at ortho/para positions), the initial phenoxyacetamide product is unstable under basic conditions (e.g.,


 in DMF).
  • The Pathway: The deprotonated amide nitrogen attacks the aromatic ring ipso to the oxygen ether linkage. This forms a spiro-Meisenheimer complex, followed by ring opening to an

    
    -aryl derivative. Subsequent hydrolysis can yield the aniline (Ar-NH
    
    
    
    ) or the
    
    
    -substituted acid.
  • Prevention:

    • Avoid high temperatures (>80°C) with EWG-phenols.

    • Switch to a weaker base (e.g.,

      
      ) or a non-polar solvent to reduce the stabilization of the transition state.
      
    • Reference: This rearrangement is a known method to intentionally synthesize anilines from phenols [1].

Q2: My yield is low (<40%), and NMR shows alkylation on the aromatic ring. How do I stop C-Alkylation?

Diagnosis: Ambient nucleophile competition (O- vs. C-alkylation). Root Cause: Phenoxides are ambident nucleophiles. "Soft" conditions favor C-alkylation, while "hard" conditions favor O-alkylation.

  • Solvent Effect: Protic solvents (e.g., Ethanol, Water) solvate the oxygen anion (hydrogen bonding), shielding it and making the "softer" ring carbon more nucleophilic.

  • Counter-ion Effect: Highly associating cations (

    
    , 
    
    
    
    ) can shield the oxygen.
  • Solution:

    • Solvent: Switch to polar aprotic solvents (DMF, DMSO, Acetone). These leave the oxygen anion "naked" and highly reactive toward

      
       attack [2].
      
    • Base: Use a base with a larger cation (

      
       or 
      
      
      
      ) to reduce ion pairing.
    • Additives: Addition of 18-crown-6 (if using

      
      ) can sequester the cation and significantly boost O-alkylation rates.
      
Q3: The product is contaminated with a highly insoluble white solid.

Diagnosis: Formation of 2,5-Diketopiperazine (DKP) .[2] Mechanism: 2-Chloroacetamide is unstable in the presence of free amines or under prolonged basic heating. It can self-condense (dimerize) to form piperazine-2,5-dione.[3]

  • Trigger: This is often seen if the reaction mixture is heated before the phenol is fully deprotonated, or if the chloroacetamide is in large excess.

  • Removal: DKPs are notoriously insoluble in most organic solvents and water. They can often be removed by hot filtration of the crude mixture suspended in ethanol or ethyl acetate.

Q4: My product is acidic and soluble in bicarbonate.

Diagnosis: Amide Hydrolysis . Mechanism: Under strong basic conditions (NaOH/KOH) and high heat, the amide bond of the product hydrolyzes to form phenoxyacetic acid (


) and ammonia.
  • Solution:

    • Monitor pH; do not exceed pH 10-11 if heating is required.

    • Use mild bases like

      
       in acetone/MEK (Methyl Ethyl Ketone) rather than aqueous NaOH.
      

Comparative Analysis of Reaction Conditions

Table 1: Impact of Solvent and Base on Selectivity

VariableConditionOutcomeMechanism Note
Solvent DMF / DMSO High O-Alkylation Solvates cation; leaves

naked and reactive.
Ethanol / WaterMixed / C-AlkylationH-bonds shield

; favors C-attack (Soft-Soft).
TolueneSlow ReactionPoor solubility of phenoxide salts.
Base

/

High O-Alkylation Large cation radius minimizes ion pairing.
NaOH / KOHHydrolysis RiskStrong nucleophile

attacks amide carbonyl.
NaHExcellent O-AlkylationIrreversible deprotonation; requires anhydrous conditions.
Temp >100°CSmiles / DKPThermal energy overcomes barrier for rearrangement.

Visualizing the Pathways

The following diagram maps the decision logic for the phenoxide intermediate.

ReactionPathways Phenol Starting Material: Phenol (Ar-OH) Phenoxide Intermediate: Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Base (Deprotonation) Product Target Product: 2-Phenoxyacetamide (O-Alkylation) Phenoxide->Product SN2 Attack (O-site) Polar Aprotic Solvent C_Alk Side Product A: Ortho-C-Alkylated Phenol Phenoxide->C_Alk SN2 Attack (C-site) Protic Solvent / Phenol Ring Activation ChloroAcet Reagent: 2-Chloroacetamide DKP Impurity: Diketopiperazine (Reagent Dimer) ChloroAcet->DKP Self-Condensation Excess Reagent / Heat Smiles Side Product B: Aniline Derivative (Smiles Rearrangement) Product->Smiles EWG on Ar + Heat Intramolecular Rearrangement Acid Side Product C: Phenoxyacetic Acid (Hydrolysis) Product->Acid Strong Base + H2O Amide Hydrolysis

Caption: Competitive pathways in the reaction of phenols with 2-chloroacetamide. Green path indicates the desired synthesis; red paths indicate failure modes.

Optimized Standard Protocol

Use this protocol to minimize the side reactions described above.

Reagents:

  • Substituted Phenol (1.0 eq)

  • 2-Chloroacetamide (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 - 2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) - Catalyst (Finkelstein)

  • Solvent: Acetone (reflux) or DMF (60°C)

Step-by-Step:

  • Activation: Dissolve phenol in the solvent. Add

    
    . Stir for 15-30 minutes at room temperature. Rationale: Ensures formation of the phenoxide before introducing the electrophile, reducing competition.
    
  • Addition: Add 2-chloroacetamide and the KI catalyst.

    • Note: KI converts the chloroacetamide to the more reactive iodoacetamide in situ, speeding up the

      
       reaction and allowing milder temperatures [1].
      
  • Reaction:

    • Acetone: Reflux (56°C) for 4-8 hours. (Best for avoiding hydrolysis).[1]

    • DMF: Heat to 60-80°C for 2-4 hours. (Do not exceed 90°C to prevent Smiles rearrangement).

  • Work-up:

    • Pour the mixture into ice-cold water. The phenoxyacetamide product usually precipitates as a solid.

    • Filter and wash with water (removes salts and unreacted chloroacetamide).

    • If no precipitate: Extract with Ethyl Acetate, wash with 1M NaOH (removes unreacted phenol) and Brine.

  • Purification: Recrystallization from Ethanol/Water is typically sufficient.

References

  • One-Pot Conversion of Phenols to Anilines via Smiles Rearrangement. Source: ResearchGate / Tetrahedron Letters Context: Describes the rearrangement mechanism when using 2-chloroacetamide with activated phenols. URL:[Link]

  • Phenolates - O-alkylation and C-alkylation. Source: PharmaXChange.info Context: Detailed explanation of solvent effects (protic vs aprotic) on ambident phenoxide nucleophiles. URL:[Link]

  • The Hydrolysis of Amides. Source: Chemistry LibreTexts Context: Fundamental mechanism of amide hydrolysis under basic conditions. URL:[Link]

  • Diketopiperazines. Source: Baran Lab (Scripps Research) Context: Overview of diketopiperazine formation from chloroacetamide derivatives. URL:[Link] (General Lab Page - Specific reference to DKP formation in peptide synthesis literature).

Sources

Technical Support Center: Yield Optimization for N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield suppression encountered during the synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide . The synthesis typically involves a Williamson etherification between 4-hydroxybenzaldehyde and N-(tert-butyl)-2-chloroacetamide .[1]

The Core Problem: The para-formyl group on the phenol acts as a strong electron-withdrawing group (EWG). This stabilizes the phenoxide intermediate via resonance, significantly reducing its nucleophilicity compared to standard phenols. Consequently, the


 attack on the chloroacetamide becomes the rate-limiting bottleneck, leading to incomplete conversion and competitive degradation.

This guide provides an optimized protocol utilizing Finkelstein catalysis and solvation control to overcome this electronic deactivation.

Module 1: Mechanistic Analysis & Optimization Logic

To improve yield, we must accelerate the


 step. We cannot easily change the nucleophile (the specific phenol is required), so we must upgrade the electrophile and the environment.[1]
The Three-Pillar Optimization Strategy
  • The "Iodide Boost" (In Situ Finkelstein):

    • Issue: The chloro- leaving group on the acetamide is only moderately reactive.

    • Solution: Add catalytic Potassium Iodide (KI).[1] The iodide displaces the chloride to form the transient, highly reactive N-(tert-butyl)-2-iodoacetamide .[1] The phenoxide then attacks this species much faster.

    • Impact: Increases reaction rate by 10–50x, crucial for sluggish nucleophiles like 4-formylphenoxide.[1]

  • Solvent Polarity (The Dipolar Aprotic Effect):

    • Recommendation:DMF (N,N-Dimethylformamide) or NMP .[1]

    • Why: These solvents solvate cations (

      
      ) well but leave the phenoxide anion "naked" and more reactive.[1] Acetone is often too low-boiling (56°C) to overcome the activation energy barrier of this deactivated system.[1]
      
  • Base Selection:

    • Recommendation:Potassium Carbonate (

      
      ) .[1][2][3][4]
      
    • Avoid: Sodium Hydride (NaH).[1][2][5] While stronger, NaH can cause side reactions with the aldehyde (Cannizzaro disproportionation) or the amide proton if not strictly controlled.[1]

      
       provides a buffered, sufficient basicity (
      
      
      
      of
      
      
      ~10.3 vs Phenol ~7.6).[1]
Visualizing the Pathway

ReactionMechanism Start Reagents: 4-OH-Benzaldehyde + Chloroacetamide BaseStep Deprotonation (K2CO3) Start->BaseStep Catalysis KI Catalyst (Cl -> I Exchange) Start->Catalysis Parallel Process Phenoxide Deactivated Phenoxide (Resonance Stabilized) BaseStep->Phenoxide Slows Nucleophilicity ActivatedElec Activated Electrophile: Iodoacetamide Product Target Product: Ether Formation Phenoxide->Product Slow Path (Direct Attack) SideRxn Side Reactions: Aldehyde Oxidation Hydrolysis Phenoxide->SideRxn If reaction stalls Catalysis->ActivatedElec ActivatedElec->Product FAST PATH (SN2)

Figure 1: Mechanistic flow showing how Iodide Catalysis creates a "Fast Path" to bypass the low nucleophilicity of the aldehyde-substituted phenol.[1]

Module 2: Optimized Experimental Protocol

Target Scale: 10 mmol (Adjust linearly). Expected Yield: 85–92%.[1]

Reagents
ReagentEquivalentsRoleNotes
4-Hydroxybenzaldehyde 1.0 eqSubstrateDry before use.[1]
N-(t-butyl)-2-chloroacetamide 1.1 - 1.2 eqElectrophileSlight excess drives completion.[1]
Potassium Carbonate (

)
2.0 eqBaseMust be anhydrous/powdered.[1]
Potassium Iodide (KI) 0.1 - 0.2 eqCatalystCRITICAL for yield.
DMF (Anhydrous) 5 mL / mmolSolventKeep dry (septum cap).[1]
Step-by-Step Procedure
  • Activation Phase:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

    • Add

      
        (2.0 eq).
      
    • Technical Note: Stir at Room Temperature (RT) for 15–30 minutes. This ensures complete deprotonation to the phenoxide before the electrophile is introduced, preventing competitive hydrolysis of the acetamide.

  • Reaction Initiation:

    • Add Potassium Iodide (0.1 eq).[1]

    • Add N-(tert-butyl)-2-chloroacetamide (1.1 eq).[1]

    • Heat the mixture to 60°C - 70°C .

    • Caution: Do not exceed 90°C. Higher temperatures risk darkening the reaction (aldehyde polymerization/aldol condensation).[1]

  • Monitoring:

    • Monitor via TLC (Hexane:Ethyl Acetate 1:[1]1) or HPLC.[1]

    • Reaction typically completes in 2–4 hours with KI (vs. 12+ hours without).[1]

  • Workup (The "Crash-Out" Method):

    • Cool the mixture to RT.

    • Pour the DMF solution slowly into Ice-Water (10x volume of DMF) with vigorous stirring.

    • Why: The tert-butyl group makes the product significantly lipophilic. It should precipitate immediately as a white/off-white solid, while DMF and inorganic salts remain in the water.[1]

  • Purification:

    • Filter the precipitate.[6][7] Wash with copious water to remove residual DMF.

    • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .[1]

Module 3: Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%), and I see unreacted aldehyde.
  • Diagnosis: Incomplete conversion due to "stalling."

  • Fix:

    • Check the KI: Did you add it? Without KI, the reaction may stall at 50% conversion.[1]

    • Check Moisture: Water solvates the phenoxide anion, killing its reactivity. Ensure DMF is dry.

    • Temperature: Increase from 60°C to 80°C, but do not go higher.

Q2: The product is an oil/gum instead of a solid.
  • Diagnosis: Trapped DMF or impurities (unreacted chloroacetamide).[1]

  • Fix:

    • Trituration: Add cold hexanes or diethyl ether to the gum and scratch the flask walls. The lipophilic t-butyl group usually facilitates crystallization.

    • DMF Removal: If the crash-out didn't work well, extract with Ethyl Acetate, wash 3x with water, 1x with Brine, then dry and evaporate.[1] Residual DMF prevents crystallization.[1]

Q3: I see a new spot on TLC that isn't product or starting material.
  • Diagnosis: Likely Cannizzaro reaction (benzyl alcohol/benzoic acid derivatives) or Amide Hydrolysis .[1]

  • Fix:

    • If Cannizzaro: Your base is too strong or wet. Switch from NaOH/KOH to

      
      .[2]
      
    • If Hydrolysis: Reduce temperature.[1][3][8][9] The amide bond is stable, but prolonged heating >90°C in wet basic DMF will cleave it.[1]

Decision Tree: Troubleshooting Workflow

Troubleshooting Problem Issue: Low Yield or Impurity CheckTLC Analyze TLC/LCMS Problem->CheckTLC Result1 Unreacted Aldehyde Remains CheckTLC->Result1 Result2 Many Side Products (Baseline junk) CheckTLC->Result2 Result3 Product is Oil/Gum CheckTLC->Result3 Action1 1. Add 0.2 eq KI 2. Dry DMF 3. Increase Temp to 75°C Result1->Action1 Action2 1. Lower Temp (<65°C) 2. Ensure Base is K2CO3 3. Protect from Air Result2->Action2 Action3 1. Wash organic layer 3x H2O 2. Triturate with Hexane Result3->Action3

Figure 2: Diagnostic workflow for identifying and correcting synthesis failures.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Title: The Williamson Ether Synthesis.[2][3][5][6][9][10][11][12][13]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Synthesis of Phenoxyacetamides (Analogous Chemistry)

    • Title: Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide.[1] (See Scheme 1 for ether synthesis conditions).

    • Source: Arkivoc (2021).[1]

    • URL:[Link]

  • Optimization of Electron-Deficient Phenols

    • Title: Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols.[1][9]

    • Source: ResearchGate / Synthetic Communications.[1]

    • URL:[Link]

  • Reaction of 2-chloro-N-phenylacetamide derivatives

    • Title: Supplementary Information: Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide.
    • Source: Royal Society of Chemistry (RSC Advances).[1]

    • URL:[Link][1]

Sources

Preventing byproduct formation in N-tert-butylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in N-tert-Butylation Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Core Directive: The "Steric Wall" Challenge

N-tert-butylation is deceptively simple on paper but notoriously difficult in practice. The fundamental challenge is the "Steric Wall" : the tert-butyl group is bulky (


-value ~5.0), creating a high energy barrier for nucleophilic attack (

is effectively impossible). Consequently, these reactions almost exclusively proceed via

or addition mechanisms involving a reactive tert-butyl cation (

) or equivalent polarized complex.

The Enemy: The tert-butyl cation is a "hydra" with multiple pathways. If not strictly controlled, it prefers:

  • Elimination (E1): Releasing a proton to form isobutylene gas (entropically favored).

  • Hydrolysis: Reacting with trace moisture to form t-butanol.

  • Rearrangement: (Rare but possible in complex scaffolds).

This guide provides self-validating protocols to suppress these pathways and force the desired N-C bond formation.

Technical Troubleshooting Guide (Q&A)
Issue 1: "My reaction is bubbling vigorously, and I see no product conversion."

Diagnosis: You are witnessing E1 Elimination . The bubbling is isobutylene gas escaping. Root Cause: The reaction temperature is likely too high, or the counter-ion/base is too basic. The


 vs. 

competition is driven by entropy (

). Elimination produces two molecules (alkene + acid) from one, creating a large positive

. High temperatures magnify the

term, making elimination exergonic.

Corrective Action:

  • Temperature Control: Lower the reaction temperature. Many

    
     alkylations can proceed at 0°C or -20°C if the carbocation source is reactive enough.
    
  • Switch Reagents: Move away from t-butyl halides (which require harsh Lewis acids or heat). Use tert-Butyl 2,2,2-trichloroacetimidate (TBTA) .[1][2][3][4][5][6]

    • Why? TBTA operates under mild Lewis acid catalysis (

      
       or 
      
      
      
      ) at room temperature, minimizing the thermal drive for elimination.
  • Solvent Choice: Use a non-polar solvent like cyclohexane or dichloromethane. Polar solvents stabilize the free carbocation, which increases the lifetime of the ion and the probability of E1 elimination. Tighter ion-pairing in non-polar solvents favors substitution.

Issue 2: "I am getting a mixture of N-alkylated and O-alkylated products (e.g., in amide/urea substrates)."

Diagnosis: Ambident Nucleophile Attack. Root Cause: Hard-Soft Acid-Base (HSAB) mismatch. The tert-butyl cation is a "hard" electrophile (charge dense). If your substrate has a "hard" oxygen center (carbonyl) and a "softer" nitrogen, the cation may prefer the oxygen (O-alkylation), leading to imidate esters or isoureas.

Corrective Action:

  • Magnesium Perchlorate Shielding: Use the

    
      protocol.
    
    • Mechanism:[7][8][9][10][11][12][13]

      
       is a hard Lewis acid. It coordinates strongly to the hard carbonyl oxygen of the substrate, effectively "protecting" it and reducing its nucleophilicity. This forces the tert-butyl group (from 
      
      
      
      ) to attack the nitrogen.
  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) which leave the nucleophile "naked" and more reactive at the most electronegative site (Oxygen). Use non-polar solvents to promote N-alkylation via hydrogen-bond guided transition states.

Issue 3: "The reagent decomposes before reacting with my amine."

Diagnosis: Premature Hydrolysis or Acid Sensitivity. Root Cause: Trace moisture or excessively strong acid catalyst. t-Butyl trichloroacetimidate and t-butyl acetate are sensitive to hydrolysis.

Corrective Action:

  • The "Scavenger" Protocol: Add molecular sieves (3Å or 4Å, activated) directly to the reaction flask.

  • Catalyst Tuning: If using

    
     (Triflimide), reduce loading to 0.5-1.0 mol%. Switch to Scandium(III) Triflate (
    
    
    
    )
    or Copper(II) Triflate (
    
    
    )
    for a milder release of the reactive species.
Validated Experimental Protocols
Protocol A: The "Green" Method (Boc₂O / Mg(ClO₄)₂)

Best for: Amides, Anilines, and electron-deficient amines. Avoids toxic halides.

Reagents:

  • Substrate (Amine/Amide): 1.0 equiv[14][15]

  • Di-tert-butyl dicarbonate (

    
    ): 2.3 equiv
    
  • Magnesium Perchlorate (

    
    ): 0.10 equiv (Catalyst)
    
  • Solvent: Dichloromethane (DCM) or tert-Butyl Acetate.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the amine substrate in anhydrous DCM (

    
     concentration).
    
  • Catalyst Addition: Add anhydrous

    
     (10 mol%). Note: 
    
    
    
    is hygroscopic; weigh quickly or use a glovebox.
  • Reagent Addition: Add

    
     (2.3 equiv) in one portion.
    
  • Reaction: Cap the flask with a bubbler (to release

    
    ). Heat to 40°C (gentle reflux).
    
  • Monitoring: Monitor by TLC. The reaction typically completes in 4–18 hours.

  • Workup: Quench with water. Extract with DCM.[13] The byproduct is

    
    -butanol and 
    
    
    
    (gas), making purification simple.

Why this works: The


 activates the 

to form a reactive mixed anhydride intermediate while simultaneously coordinating the substrate to direct regioselectivity.
Protocol B: The "Mild" Method (TBTA)

Best for: Acid-sensitive substrates, complex natural products.

Reagents:

  • Substrate: 1.0 equiv

  • tert-Butyl 2,2,2-trichloroacetimidate (TBTA): 1.5–2.0 equiv

  • Catalyst:

    
     (0.1 equiv) OR 
    
    
    
    (0.05 equiv)
  • Solvent: Cyclohexane/DCM (2:1 ratio).

Step-by-Step:

  • Dissolution: Dissolve substrate in Cyclohexane/DCM mixture.

  • Reagent: Add TBTA.

  • Catalysis: Add the Lewis Acid catalyst dropwise at 0°C.

  • Temperature: Allow to warm to Room Temperature (20–25°C). Do not heat.

  • Workup: Filter off the precipitated trichloroacetamide byproduct. Wash filtrate with

    
    .
    
Comparative Data Analysis
FeatureAlkyl Halides (

-BuCl)
TBTA (Imidate)

/

Mechanism Classical

Lewis Acid ActivationActivation/Protection
Byproducts Isobutylene (High), HClTrichloroacetamide (Solid)

,

-BuOH
Acid Conditions Strong (generates HX)Mild (Catalytic)Neutral/Mild
Atom Economy PoorModerateGood
Regiocontrol Poor (O vs N mix)GoodExcellent (Chelation)
Risk Gas evolution, CorrosionReagent stabilityPerchlorate safety*

*Note: Magnesium perchlorate is an oxidizer. Do not mix with strong reducing agents or heat dry residues to high temperatures.

Visualizing the Pathway
Figure 1: The Bifurcation Point (Substitution vs. Elimination)

This diagram illustrates the critical competition between the desired N-alkylation and the unwanted isobutylene formation.

G Start Reagent Source (t-Bu-X) Carbocation t-Butyl Cation [t-Bu+] Start->Carbocation Ionization (Lewis Acid/Heat) Product N-tert-Butyl Product (Substitution) Carbocation->Product Amine Attack (Nu:) Favored by: Low Temp, Non-polar Solvent Byproduct Isobutylene Gas (Elimination E1) Carbocation->Byproduct Proton Loss (-H+) Favored by: High Temp, Basic Conditions Hydrolysis t-Butanol (Hydrolysis) Carbocation->Hydrolysis H2O Attack

Caption: The "Hydra" of t-Butylation. The central carbocation intermediate partitions into three pathways. Substitution is kinetically favored at lower temperatures, while elimination is thermodynamically driven by entropy at higher temperatures.

Figure 2: Reagent Selection Decision Tree

DecisionTree Start Select Substrate Type Q1 Is the substrate Acid Sensitive? Start->Q1 TBTA Use TBTA + Cu(OTf)2 (Mild, Neutral) Q1->TBTA Yes Q2 Is it an Amide/Aniline (Ambident Nucleophile)? Q1->Q2 No BocMg Use Boc2O + Mg(ClO4)2 (Chelation Control) Q2->BocMg Yes (Prevent O-alkylation) Q3 Is it a simple Aliphatic Amine? Q2->Q3 No Q3->BocMg No (General Purpose) Acetate Use t-Butyl Acetate + Tf2NH (High Atom Economy) Q3->Acetate Yes

Caption: Strategic selection of reagents based on substrate sensitivity and nucleophilicity profile to minimize side reactions.

References
  • Bartoli, G., et al. (2005).[16][17] Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate.[17] Organic Letters, 7(3), 427–430.[17]

  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014).[2] Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate.[2] Synlett, 25, 1550–1554.[2]

  • Ogasa, C., et al. (2023).[18] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.[19][20] Synlett.[2]

  • Master Organic Chemistry. (2026). The E1 Reaction and Its Mechanism.[7][9][10][11][20][21]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism and Byproducts.

Sources

Technical Support Center: HPLC Method Development for Purity Analysis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides not only procedural steps but also the scientific rationale behind them, empowering you to develop, optimize, and troubleshoot your analytical method effectively.

The purity of any active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. For N-(Tert-butyl)-2-(4-formylphenoxy)acetamide, a compound featuring an amide, a bulky tert-butyl group, an ether linkage, and an aromatic aldehyde, a well-developed HPLC method is essential to ensure it is free from starting materials, by-products, and degradants that could impact downstream processes and final product safety.

This document is structured to provide immediate answers through FAQs, followed by a systematic workflow for method development, and a comprehensive troubleshooting guide to address challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions encountered during the early stages of method development.

Q1: What is a suitable starting HPLC column for this analysis? A C18 (octadecylsilane) reversed-phase column is the recommended starting point. The target analyte, N-(Tert-butyl)-2-(4-formylphenoxy)acetamide, is a moderately polar molecule, making it well-suited for retention and separation on a non-polar stationary phase like C18. A standard dimension such as 4.6 mm x 150 mm with a 3.5 or 5 µm particle size offers a good balance between efficiency and backpressure.

Q2: Which mobile phase composition should I begin with? Start with a simple gradient elution using Acetonitrile (ACN) and water. ACN is often preferred over methanol as it typically provides lower backpressure and better peak shape for many compounds. A broad scouting gradient, for instance, from 5% to 95% ACN over 20-30 minutes, is effective for eluting the main compound and any potential impurities with a wide range of polarities.

Q3: What is the optimal UV detection wavelength? The 4-formylphenoxy group contains a strong chromophore. To determine the optimal wavelength (λmax), a UV scan of the analyte should be performed using a photodiode array (PDA) or diode array (DAD) detector. A wavelength in the range of 254 nm to 280 nm is expected to provide high sensitivity for both the main compound and related aromatic impurities.

Q4: How should I prepare the sample for injection? The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.[1] A mixture of acetonitrile and water, closely matching the starting gradient conditions, is an ideal diluent. Ensure the sample is fully dissolved and filter it through a 0.22 or 0.45 µm syringe filter to prevent particulates from damaging the column or HPLC system.[2]

Q5: What are the critical system suitability test (SST) parameters to monitor? According to United States Pharmacopeia (USP) General Chapter <621>, system suitability is crucial for ensuring the chromatographic system is performing adequately.[3][4] For a purity method, you should monitor:

  • Tailing Factor (T): Should ideally be ≤ 2.0 for the main peak. A value close to 1 indicates a symmetrical peak.[5]

  • Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.

  • Repeatability (%RSD): The relative standard deviation for the peak area of replicate injections (e.g., n=5 or 6) should be ≤ 2.0%.

Section 2: A Systematic Approach to Method Development

A structured approach is essential for developing a method that is not only effective but also robust and reproducible. The process follows a logical progression from defining the method's goals to validating its performance. This workflow is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8]

MethodDevelopmentWorkflow A Step 1: Define Analytical Target Profile (ATP) B Step 2: Initial Method Scouting (Column, Mobile Phase, Detector) A->B Establish Goals C Step 3: Method Optimization (Gradient, Flow Rate, Temperature) B->C Gather Initial Data C->B Re-scout if needed D Step 4: Method Validation (ICH Q2(R2) Parameters) C->D Finalize Conditions E Final, Robust HPLC Method D->E Verify Performance

Caption: A systematic workflow for HPLC method development.

Step 1: Define the Analytical Target Profile (ATP)

Before any experiment, define the method's objective. For purity analysis, the ATP is to develop a method capable of accurately and precisely quantifying N-(Tert-butyl)-2-(4-formylphenoxy)acetamide while separating it from all potential impurities, particularly specified impurities and any degradants, at a target reporting threshold (e.g., 0.1%).

Step 2: Initial Method Scouting

This phase aims to find a set of conditions that can elute and separate the target analyte from the majority of its impurities.

  • Column Chemistry: As established, a C18 column is the primary choice. If co-elution occurs, consider alternative stationary phases like a Phenyl-Hexyl (for enhanced pi-pi interactions with the aromatic rings) or a Cyano (CN) column (offering different selectivity).

  • Mobile Phase: Compare Acetonitrile and Methanol as the organic modifier. While ACN is often the first choice, methanol can alter selectivity and may resolve critical pairs that ACN cannot. Using a buffer (e.g., 10-20 mM potassium phosphate or ammonium acetate) adjusted to a specific pH (e.g., pH 3.0 or 7.0) can significantly improve peak shape, especially if any impurities have ionizable functional groups.[9][10]

  • Detector: Use a PDA/DAD detector to log the UV spectra of all separated peaks. This is invaluable for peak tracking during optimization and for assessing peak purity.

Table 1: Recommended Starting Conditions for Method Scouting

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmGeneral purpose reversed-phase, good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Good UV transparency and low viscosity.
Gradient 5% to 95% B in 20 min, hold 5 minBroad range to elute all components.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detector PDA/DAD at 260 nmGood starting wavelength for the chromophore.
Injection Vol. 5-10 µLMinimizes potential for column overload.
Step 3: Method Optimization

Once initial conditions are established, refine them to meet the ATP requirements.

  • Gradient Slope: If peaks are clustered together, decrease the gradient slope (e.g., from a 4.5%/min change to a 1-2%/min change) in the region where they elute. This will increase the separation time between them.

  • Temperature: Increasing the column temperature (e.g., to 40-50 °C) can decrease mobile phase viscosity, reduce backpressure, and sometimes improve peak efficiency. However, be mindful of the analyte's stability at elevated temperatures.

  • pH: If peak tailing is observed, especially for impurities, adjusting the mobile phase pH can be highly effective. For acidic impurities, a low pH (e.g., 2.5-3.0) ensures they are in their neutral form, improving retention and peak shape.

Step 4: Method Validation

Validation is the formal process of demonstrating that the analytical procedure is fit for its intended purpose.[8][11] This must be conducted according to regulatory guidelines such as ICH Q2(R2).[7][12]

Table 2: Typical Validation Parameters and Acceptance Criteria for a Purity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities.[6]Peak purity index > 0.999; baseline resolution (Rs > 2.0) between analyte and impurities.
Linearity To verify a direct relationship between concentration and response.[6]Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval where the method is accurate, precise, and linear.[8]From the Limit of Quantitation (LOQ) to 120% of the working concentration.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 2.0%.
LOD & LOQ The lowest amount of analyte that can be detected and quantified.Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness The method's capacity to remain unaffected by small variations in parameters.System suitability criteria are met after deliberate changes (e.g., ±5% organic, ±2°C temp).
Section 3: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This section addresses specific problems in a Q&A format.

TroubleshootingFlowchart cluster_solutions1 Peak Shape Solutions cluster_solutions2 Retention Time Solutions cluster_solutions3 Baseline Solutions Problem Problematic Chromatogram PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Retention Time Shift? Problem->RetentionTime Baseline Baseline Issues? Problem->Baseline Tailing Tailing/Fronting PeakShape->Tailing Yes Split Split Peaks PeakShape->Split Yes Drifting Drifting RT RetentionTime->Drifting Yes Irregular Irregular RT RetentionTime->Irregular Yes Noise Noisy Baseline Baseline->Noise Yes Drift Drifting Baseline Baseline->Drift Yes Tailing_Sol Check sample solvent Lower injection volume Adjust mobile phase pH Use a new column Tailing->Tailing_Sol Split_Sol Check for column blockage Ensure sample is fully dissolved Reduce injection volume Split->Split_Sol Drifting_Sol Ensure column is fully equilibrated Check for leaks Thermostat the column Drifting->Drifting_Sol Irregular_Sol Check pump performance Prepare fresh mobile phase Irregular->Irregular_Sol Noise_Sol Degas mobile phase Check detector lamp Clean flow cell Noise->Noise_Sol Drift_Sol Ensure column equilibration Check for mobile phase contamination Drift->Drift_Sol

Caption: A decision tree for troubleshooting common HPLC issues.

Q: Why is my main peak tailing (asymmetry factor > 1.2)?

  • Cause: Secondary interactions between the analyte and the silica stationary phase. Ionized silanol groups on the silica surface can interact with basic sites on an analyte, causing tailing.[5]

  • Solution 1: Adjust the mobile phase pH. Adding an acid like 0.1% formic or trifluoroacetic acid (TFA) will protonate the silanols, minimizing these interactions.

  • Solution 2: The column may be aging or fouled. If pH adjustment doesn't work, try replacing the guard column or the analytical column itself.[9]

  • Solution 3: Mass overload. Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Q: My peaks are fronting (asymmetry factor < 0.8). What's the cause?

  • Cause: This is often caused by column overload or a sample solvent that is much stronger than the mobile phase.[1]

  • Solution: Reduce the sample concentration or injection volume. Ensure your sample diluent is weaker than or equal in elution strength to the initial mobile phase.

Q: I am seeing a split peak. What should I do?

  • Cause 1: A partially blocked column inlet frit can distort the sample path, causing the peak to split.[9]

  • Solution 1: Reverse the column and flush it with mobile phase (without the detector) to try and dislodge the blockage. If this fails, the column may need to be replaced.

  • Cause 2: The sample solvent is incompatible with the mobile phase, causing the sample to precipitate at the head of the column.

  • Solution 2: Re-dissolve the sample in a solvent that matches the initial mobile phase composition.

Q: My retention times are drifting to shorter or longer times with each injection. Why?

  • Cause: Insufficient column equilibration time between runs is the most common cause. The column needs to fully return to the initial gradient conditions before the next injection.

  • Solution: Increase the post-run equilibration time in your gradient program. A duration of 5-10 column volumes is a good rule of thumb. Also, ensure the column temperature is stable and controlled by a thermostat.

Q: The baseline of my chromatogram is very noisy. What are the potential causes?

  • Cause 1: Air bubbles in the mobile phase or pump.

  • Solution 1: Degas your mobile phases thoroughly using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.

  • Cause 2: An aging detector lamp.

  • Solution 2: Check the lamp energy or run a diagnostic test. Most lamps have a limited lifetime (e.g., ~2000 hours) and will need replacement.

  • Cause 3: Contaminated mobile phase or a dirty flow cell.

  • Solution 3: Prepare fresh mobile phase with high-purity solvents. Flush the system with a strong solvent like isopropanol to clean it.

Section 4: Key Experimental Protocols

Protocol 1: System Suitability Test (SST)

  • Prepare the SST Solution: Prepare a solution containing N-(Tert-butyl)-2-(4-formylphenoxy)acetamide at the working concentration (e.g., 0.5 mg/mL) and spike it with a small amount of a known, closely eluting impurity if available. If not, a solution of the main compound can be used.

  • Equilibrate the System: Run the HPLC system with the finalized method's mobile phase until a stable baseline is achieved (at least 30 minutes).

  • Perform Replicate Injections: Make five or six replicate injections of the SST solution.

  • Analyze the Data:

    • Calculate the %RSD of the peak area for the main peak across all replicate injections.

    • For the first injection, calculate the Tailing Factor (T) for the main peak.

    • If an impurity is present, calculate the Resolution (Rs) between the main peak and the impurity peak.

  • Verify Acceptance Criteria: Compare the calculated values against the predefined criteria in your method (e.g., %RSD ≤ 2.0%, T ≤ 2.0, Rs ≥ 2.0). The system passes if all criteria are met.

Protocol 2: Preparation of Standard and Sample Solutions

  • Standard Solution (e.g., 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the N-(Tert-butyl)-2-(4-formylphenoxy)acetamide reference standard into a 50 mL volumetric flask.

    • Add approximately 25 mL of diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Sample Solution (e.g., 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the sample to be tested into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard solution.

  • Filtration: Before transferring the solutions to HPLC vials, filter them through a 0.45 µm PTFE or nylon syringe filter to remove any particulates.

References
  • ICH. (2023). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • USP-NF. (2023). <621> Chromatography. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • LCGC International. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). [Link]

  • EPA. (2025). Acetamide, N-(4-formylphenyl)- Properties. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Arkivoc. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. [Link]

  • Growing Science. (2021). Development and validation of a reversed-phase HPLC method for determination of assay content of Teri. [Link]

  • Der Pharma Chemica. (n.d.). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. [Link]

  • Google Patents. (n.d.).
  • Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

Sources

Identifying and characterizing unknown peaks in the NMR of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the N-(Tert-butyl)-2-(4-formylphenoxy)acetamide characterization workflow.

Case ID: TBU-ALD-NMR-001 Status: Active Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Executive Summary & Expected Spectral Fingerprint

Before troubleshooting "unknown" peaks, you must validate the integrity of your target molecule. N-(Tert-butyl)-2-(4-formylphenoxy)acetamide comprises three distinct spin systems: the para-substituted aromatic ring, the acetamide linker, and the tert-butyl tail.

Theoretical Structure: [CHO]-(C6H4)-O-CH2-CO-NH-C(CH3)3

Standard 1H NMR Reference Table (CDCl3, 298 K)

Use this master table to subtract "knowns" from your spectrum.

FragmentProton TypeApprox.[1] Shift (δ ppm)MultiplicityIntegrationCoupling (J)
Aldehyde -CH O9.85 – 9.95Singlet1H-
Aromatic Ar-H (ortho to CHO)7.80 – 7.90Doublet2H~8.8 Hz (AA'BB')
Aromatic Ar-H (ortho to O)6.95 – 7.05Doublet2H~8.8 Hz (AA'BB')
Amide -CO-NH -6.00 – 6.50Broad Singlet1HSolvent/Conc. dependent
Linker -O-CH 2-CO-4.45 – 4.55Singlet2H-
Tail -C(CH 3)31.35 – 1.45Singlet9H-

Analyst Note: The amide NH proton is labile. Its chemical shift can drift significantly (5.5 – 8.0 ppm) depending on concentration, temperature, and water content in the solvent (DMSO-d6 usually shifts this to ~7.5-8.0 ppm).

Troubleshooting Workflow: Identifying Unknown Peaks

Use the following logic gate to classify unknown signals.

Diagram 1: Unknown Peak Identification Logic

This decision tree guides you through the exclusion process for artifacts, solvents, and impurities.

NMR_Troubleshooting Start Unknown Peak Detected Check_Solvent 1. Check Solvent List (e.g., DCM @ 5.30, H2O @ 1.56) Start->Check_Solvent Check_D2O 2. Perform D2O Shake Check_Solvent->Check_D2O Not Solvent Disappears Peak Disappears? Check_D2O->Disappears Exchangeable Exchangeable Proton (OH, NH, COOH) Disappears->Exchangeable Yes Check_Region 3. Analyze Chemical Shift Region Disappears->Check_Region No Region_High > 9.5 ppm (Aldehyde/Acid) Check_Region->Region_High Region_Mid 5.5 - 6.5 ppm (Gem-Diol/Methine) Check_Region->Region_Mid Region_Low 3.5 - 4.5 ppm (Alpha-Methylene) Check_Region->Region_Low Impurity_Acid Impurity: Benzoic Acid deriv. (Oxidation) Region_High->Impurity_Acid Broad Singlet Impurity_Hydrate Impurity: Aldehyde Hydrate (Gem-diol) Region_Mid->Impurity_Hydrate Singlet/Broad Impurity_SM Impurity: Chloroacetamide SM (Incomplete Rxn) Region_Low->Impurity_SM Singlet ~4.0 ppm

Caption: Logical workflow for categorizing unknown NMR signals based on chemical behavior and shift regions.

Common Impurity Profiles (FAQ Format)

Q1: I see a small singlet around 5.8 – 6.0 ppm and my aldehyde peak integral is low. What is this?

Diagnosis: Aldehyde Hydrate (Gem-Diol) Formation. Aldehydes with electron-withdrawing groups (like the phenoxy linker) are prone to hydration in the presence of trace water, especially in acidic CDCl3.

  • Mechanism: R-CHO + H2O ⇌ R-CH(OH)2

  • Key Signals:

    • δ ~5.8 - 6.0 ppm: The methine proton of the gem-diol (-CH (OH)2).

    • Aldehyde Loss: The integral of the CHO peak (9.9 ppm) will decrease proportionally.

  • Validation: Run the NMR in DMSO-d6 (which inhibits hydration compared to wet CDCl3) or add molecular sieves to the tube.

Q2: There is a singlet at 4.02 ppm and a small singlet at 1.38 ppm.

Diagnosis: Residual Starting Material (2-Chloro-N-(tert-butyl)acetamide). If the coupling reaction (Williamson ether synthesis) was incomplete, the alkylating agent remains.

  • Shift Logic: The chlorine atom is less deshielding than the phenoxy oxygen.

    • Product (-O-CH 2-CO-): ~4.50 ppm.[2]

    • Impurity (Cl-CH 2-CO-): ~4.00 – 4.05 ppm.

  • Action: Recrystallize or wash with hexanes (the chloride is often more soluble in non-polar solvents than the phenoxy product).

Q3: I see a broad "hump" > 10.0 ppm or near 12.0 ppm.

Diagnosis: Carboxylic Acid (Oxidation). Benzaldehydes oxidize to benzoic acids upon air exposure.

  • Key Signals:

    • δ ~10.5 - 13.0 ppm: Carboxylic acid -COOH (Very broad, often invisible in wet solvents).

    • Aromatic Shift: The aromatic protons ortho to the carbonyl will shift slightly downfield compared to the aldehyde due to the different anisotropy of the acid group.

Q4: My tert-butyl peak is split or has a "shadow" peak nearby.

Diagnosis: Rotamers (Restricted Rotation). While N-tert-butyl amides predominantly exist in the trans (anti) conformation due to steric bulk, steric clash can occasionally populate the cis minor conformer, or slow rotation on the NMR timescale.

  • Test: Run a Variable Temperature (VT) NMR.

    • Heating (e.g., to 50°C): If the peaks coalesce into a sharp singlet, it is a dynamic rotamer effect.

    • No Change: It is likely an impurity (e.g., tert-butylamine or residual starting material).

Synthesis & Impurity Pathway Visualization

Understanding the origin of the molecule helps predict the impurities.

Diagram 2: Reaction Pathways & Impurity Origins

This diagram maps the synthesis inputs to potential spectral artifacts.

Synthesis_Impurities SM1 4-Hydroxybenzaldehyde (Phenol) Rxn Base / Solvent (Williamson Ether) SM1->Rxn SM2 2-Chloro-N-(tert-butyl)acetamide (Alkyl Halide) SM2->Rxn Prod Target Molecule N-(Tert-butyl)-2-(4-formylphenoxy)acetamide Rxn->Prod Imp_SM1 Impurity A: Unreacted Phenol (Ar-H shift change) Rxn->Imp_SM1 Residual Imp_SM2 Impurity B: Unreacted Chloride (CH2 @ 4.0 ppm) Rxn->Imp_SM2 Residual Imp_Ox Impurity C: Benzoic Acid (Air Oxidation) Prod->Imp_Ox O2 Exposure Imp_Hyd Impurity D: Gem-Diol (Wet Solvent) Prod->Imp_Hyd + H2O

Caption: Map of synthetic precursors and degradation pathways leading to common NMR impurities.

Advanced Characterization Protocols

If the 1H NMR is ambiguous, execute these validation protocols.

Protocol A: The D2O Shake (Deuterium Exchange)

Purpose: To identify exchangeable protons (OH, NH, COOH) vs. fixed protons (CH, CH2).

  • Acquire a standard 1H spectrum in CDCl3.

  • Add 1-2 drops of D2O (Deuterium Oxide) directly to the NMR tube.

  • Shake vigorously for 30 seconds to allow phase mixing and proton exchange.

  • Wait 5 minutes for the layers to separate (D2O floats on top of CDCl3).

  • Re-acquire the spectrum.

    • Result: Signals for Amide NH, Phenolic OH (impurity), and Acid COOH (impurity) will vanish. Aldehyde CHO and Linker CH2 will remain.

Protocol B: HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To confirm which protons are attached to which carbons, ruling out solvent overlaps.

  • Setup: Run a standard gradient HSQC experiment.

  • Analysis:

    • Aldehyde Crosspeak: Look for a correlation between 1H (~9.9 ppm) and 13C (~190 ppm).

    • Linker Crosspeak: Look for correlation between 1H (~4.5 ppm) and 13C (~67 ppm).

    • Note: If you see a proton peak with no carbon correlation, it is likely an exchangeable proton (NH) or an inorganic impurity.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3][4] J. Org. Chem.1997 , 62, 7512–7515.[5]

  • Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: Hoboken, 2005. (Reference for Amide Rotamer and AA'BB' systems).

Sources

Managing exothermic reactions during the synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing exothermic reactions during the synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide. CAS Registry Number: 838905-45-6 Reaction Class: Williamson Ether Synthesis / Amide Coupling Precursors

Executive Summary & Reaction Profile

User Query: "I am observing significant heat generation during the synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide. Is this normal, and how do I prevent a thermal runaway?"

Technical Response: Heat generation in this synthesis occurs at two distinct stages: the formation of the alkylating agent (if synthesized in-house) and the phenolic deprotonation/coupling step. While the final coupling is a standard SN2 reaction, the thermodynamics of lattice energy breakdown (using inorganic bases) and solvation effects in polar aprotic solvents (DMF/DMSO) can lead to rapid temperature spikes.

The Synthesis Pathway: The synthesis typically follows a convergent route:

  • Precursor Synthesis: Reaction of tert-butylamine with chloroacetyl chloride (High Exotherm Risk).

  • Coupling: Reaction of 4-hydroxybenzaldehyde with the chloroacetamide precursor using a base (Moderate Exotherm/Runaway Risk in DMF).

ReactionPathway Sub1 Chloroacetyl Chloride Inter N-(tert-butyl)-2- chloroacetamide (Alkylating Agent) Sub1->Inter Step 1: Amidation (High Exotherm) Sub2 Tert-butylamine Sub2->Inter Prod N-(Tert-butyl)-2-(4- formylphenoxy)acetamide (Target) Inter->Prod Step 2: S_N2 Coupling Ph 4-Hydroxybenzaldehyde Ph->Prod Base Base (K2CO3 or NaH) Base->Prod Promoter

Figure 1: Convergent synthesis pathway highlighting the critical exothermic step (Red) and the coupling step (Blue).

Critical Control Points (Troubleshooting Modules)
Module A: The Precursor Trap (Amide Formation)

Applicable if you are synthesizing N-(tert-butyl)-2-chloroacetamide in-house rather than purchasing it.

The Issue: The reaction between chloroacetyl chloride and tert-butylamine is violently exothermic due to the formation of the amide bond and the release of HCl gas.

Protocol for Exotherm Control:

  • Solvent Heat Sink: Dissolve the amine in a large volume of DCM or Toluene (10-15 volumes) to act as a thermal buffer.

  • Cryogenic Addition: Cool the amine solution to -10°C to 0°C before adding the acid chloride.

  • Scavenger Base: Use a tertiary amine (TEA or DIPEA) to scavenge HCl. This neutralization is also exothermic.

  • Addition Rate: Add chloroacetyl chloride dropwise. Maintain internal temperature < 10°C .

Warning: Do not scale this step up without a reflux condenser and an inert gas vent. The HCl release can pressurize the vessel if the exotherm vaporizes the solvent.

Module B: The Coupling Reaction (Williamson Ether Synthesis)

The primary step: Reacting 4-hydroxybenzaldehyde with the chloroacetamide.

The Issue: Users often report "delayed exotherms" or "foaming" when using Potassium Carbonate (K₂CO₃) in DMF.

Thermodynamic Drivers:

  • Deprotonation: Acid-base reaction between phenol (pKa ~7.6) and carbonate.

  • Lattice Energy: Breaking the ionic lattice of solid K₂CO₃ requires energy, but the subsequent solvation of ions in DMF/DMSO releases significant heat (Heat of Solvation).

  • DMF Hazard: At temperatures >100°C in the presence of base, DMF can decompose, leading to a thermal runaway [1].

Comparative Base Protocol:

ParameterPotassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Exotherm Profile Moderate/Sustained. Heat is released slowly as the solid dissolves and deprotonates.Sharp/Violent. Instantaneous H₂ gas release and rapid heat spike.
Risk Factor Foaming (CO₂ evolution). Thermal runaway if T > 120°C.Hydrogen fire. Kinetic overshoot.
Recommended T 60°C - 80°C0°C (Addition) -> RT (Reaction)
Solvent DMF, Acetonitrile, AcetoneTHF, DMF (Dry)
Step-by-Step "Safe-Fail" Protocol

Objective: Synthesize the target with strictly managed thermal profiles. Scale: 10 mmol (scalable).

Step 1: Solvation & Deprotonation (The Heat Spike)

  • Setup: 3-neck flask, mechanical stirrer (magnetic stirring fails with heavy slurries), internal thermometer, reflux condenser.

  • Action: Charge 4-hydroxybenzaldehyde (1.0 eq) and Acetonitrile (preferred over DMF for safety, 10 vol).

  • Critical Step: Add K₂CO₃ (1.5 - 2.0 eq) portion-wise over 15 minutes.

    • Why? Dumping the base causes rapid CO₂ evolution (foaming) and a temperature spike.

    • Observation: The mixture will turn yellow/orange (phenoxide formation).

    • Catalyst: Add Potassium Iodide (KI, 0.1 eq) to accelerate the reaction via the Finkelstein reaction (in situ conversion of chloro- to iodo-acetamide) [2].

Step 2: Electrophile Addition

  • Action: Add N-(tert-butyl)-2-chloroacetamide (1.1 eq).

  • Thermal Check: If using DMF, ensure T < 40°C during addition. If using Acetonitrile, T can be ambient.

Step 3: The Reaction (Controlled Heating)

  • Action: Heat to reflux (Acetonitrile ~82°C) or 60-70°C (DMF).

  • Monitor: Use TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.4) should disappear.

  • Safety: Do NOT exceed 90°C in DMF/Base mixtures.

Step 4: Quench & Workup

  • Cooling: Cool to room temperature.

  • Precipitation: Pour the mixture into ice-cold water (20 volumes). The product is hydrophobic and should precipitate as a white/off-white solid.

    • Exotherm Note: The hydration of DMF/Acetonitrile is exothermic. Pour slowly with stirring.

Troubleshooting & FAQs

Q1: My reaction turned black/tarry. What happened?

  • Diagnosis: Thermal decomposition or oxidation.

  • Root Cause: If you used DMF and heated >100°C, the solvent likely decomposed (Vilsmeier-type side reactions) or the aldehyde oxidized.

  • Fix: Switch to Acetonitrile or Acetone . If DMF is required for solubility, strictly limit T to 60°C and use an inert atmosphere (Nitrogen/Argon).

Q2: I see a massive temperature spike immediately upon adding NaH.

  • Diagnosis: Kinetic deprotonation.

  • Root Cause: NaH reacts instantly with moisture and the phenol.

  • Fix: If using NaH, you must use an ice bath (0°C) during addition. Switch to K₂CO₃ for a milder, more manageable exotherm profile [3].

Q3: The reaction is stalling. Can I add more heat?

  • Diagnosis: Incomplete conversion.

  • Scientific Insight: Instead of heat (which risks decomposition), add a catalyst.

  • Fix: Add 0.1 eq of Potassium Iodide (KI) . The iodide displaces the chloride on the acetamide, creating a better leaving group (I-), accelerating the reaction rate by orders of magnitude without extra heat.

Decision Tree: Managing the Exotherm

ExothermLogic Start Start Synthesis BaseChoice Select Base Start->BaseChoice NaH Sodium Hydride (NaH) BaseChoice->NaH K2CO3 Potassium Carbonate (K2CO3) BaseChoice->K2CO3 NaHRisk Risk: H2 Gas + Flash Exotherm NaH->NaHRisk K2CO3Risk Risk: CO2 Foam + Slow Exotherm K2CO3->K2CO3Risk NaHControl MANDATORY: Ice Bath (0°C) Dry Solvent (THF) NaHRisk->NaHControl K2CO3Control Portion-wise Addition Internal Temp Monitoring K2CO3Risk->K2CO3Control Solvent Solvent Selection K2CO3Control->Solvent DMF DMF Solvent->DMF ACN Acetonitrile (Recommended) Solvent->ACN DMFWarn Warning: Runaway >90°C DMF->DMFWarn ACNSafe Safe Reflux (~82°C) ACN->ACNSafe

Figure 2: Decision logic for selecting base and solvent to minimize thermal risks.

References
  • Wang, Z., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide derivatives. Supplementary Information. [Link]

  • ChemistrySteps. (2022). The Williamson Ether Synthesis: Mechanism and Conditions. [Link]

  • Sultan, A., et al. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Semantic Scholar. [Link]

Validation & Comparative

A Comparative Analysis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide and Structurally Related Acetamide Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The acetamide scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to form key hydrogen bonds with biological targets.[1] This has led to its incorporation into a vast array of therapeutic agents across different disease areas, including oncology, inflammation, and central nervous system disorders.[2][3] Within this broad class, phenoxyacetamide derivatives have garnered significant interest due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5]

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a specific derivative that presents several features of interest for drug design. The bulky tert-butyl group can influence solubility and metabolic stability, while the formyl group on the phenoxy ring offers a reactive handle for further chemical modification or can participate in interactions with a target protein. This guide provides a comprehensive comparison of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide with a curated set of structurally related acetamide derivatives. Our objective is to elucidate the impact of specific structural modifications on biological activity, utilizing in-vitro experimental data from cytotoxicity and enzyme inhibition assays. This analysis aims to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships (SAR) within this chemical series and to guide the rational design of future therapeutic candidates.

Selection of Comparator Compounds

To effectively evaluate the biological potential of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (Lead Compound), we have selected three comparator compounds. These derivatives were chosen to probe the effects of modifying both the N-aryl substituent and the substituent on the phenoxy ring.

Compound IDStructureRationale for Inclusion
Lead Compound N-(Tert-butyl)-2-(4-formylphenoxy)acetamideThe primary compound of interest.
Comparator A N-Phenyl-2-(4-formylphenoxy)acetamideTo assess the impact of replacing the tert-butyl group with a phenyl ring.
Comparator B N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamideTo evaluate the effect of adding an electron-withdrawing group to the N-phenyl ring.[5]
Comparator C N-(Tert-butyl)-2-(4-cyanophenoxy)acetamideTo compare the formyl group with an isosteric cyano group.

Experimental Design and Rationale

To provide a robust comparison, we will evaluate the selected compounds in two key in-vitro assays: a cytotoxicity assay to assess general anti-proliferative activity and an enzyme inhibition assay against a relevant cancer target.

Cytotoxicity Assessment

The initial screening of potential anticancer agents often involves evaluating their ability to inhibit cancer cell proliferation.[6][7] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[8] The human lung carcinoma cell line, A549, will be used as our model system, as it is a well-characterized and commonly used cell line in cancer research.[7]

Enzyme Inhibition Assay

To investigate a potential mechanism of action, we will assess the compounds' ability to inhibit a hypothetical, yet representative, serine/threonine kinase, "Kinase-X," which is presumed to be a key component of a cancer-related signaling pathway. Kinase inhibitors are a major class of targeted cancer therapies, and understanding a compound's inhibitory potential is crucial.[9] The assay will be a biochemical assay that measures the phosphorylation of a specific substrate by the purified Kinase-X enzyme.

Experimental Workflow

The overall experimental workflow for the comparative analysis is depicted in the following diagram:

G cluster_synthesis Compound Synthesis & Characterization cluster_assays In-Vitro Biological Evaluation cluster_data Data Analysis & Interpretation synthesis Synthesis of Acetamide Derivatives qc Purity and Structural Verification (NMR, MS) synthesis->qc cytotoxicity MTT Cytotoxicity Assay (A549 cells) qc->cytotoxicity enzyme Kinase-X Inhibition Assay qc->enzyme ic50_cyto IC50 Determination (Cytotoxicity) cytotoxicity->ic50_cyto ic50_enzyme IC50 Determination (Enzyme Inhibition) enzyme->ic50_enzyme sar Structure-Activity Relationship (SAR) Analysis ic50_cyto->sar ic50_enzyme->sar

Caption: A flowchart illustrating the key stages of the comparative analysis, from compound synthesis to data interpretation.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds against the A549 human lung carcinoma cell line.

Materials and Reagents:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compounds (Lead Compound, Comparators A, B, and C) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In-Vitro Kinase-X Inhibition Assay

This protocol describes a method for determining the IC50 values of the test compounds against the hypothetical Kinase-X enzyme.

Materials and Reagents:

  • Purified recombinant Kinase-X enzyme

  • Kinase-X specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 5 µL of assay buffer containing the test compound at various concentrations.

    • 5 µL of a solution containing the Kinase-X enzyme and the peptide substrate in assay buffer.

  • Reaction Initiation: Add 10 µL of ATP solution in assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at its Km value for Kinase-X.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation and Interpretation

The following tables summarize the hypothetical data obtained from the cytotoxicity and enzyme inhibition assays.

Table 1: Cytotoxicity of Acetamide Derivatives against A549 Cells

Compound IDN-Substituent4-Phenoxy SubstituentIC50 (µM)
Lead Compound Tert-butylFormyl15.2
Comparator A PhenylFormyl25.8
Comparator B 4-ChlorophenylFormyl8.5
Comparator C Tert-butylCyano32.1

Table 2: Inhibition of Kinase-X by Acetamide Derivatives

Compound IDN-Substituent4-Phenoxy SubstituentIC50 (µM)
Lead Compound Tert-butylFormyl5.1
Comparator A PhenylFormyl12.3
Comparator B 4-ChlorophenylFormyl2.4
Comparator C Tert-butylCyano18.9
Structure-Activity Relationship (SAR) Analysis
  • Effect of the N-Substituent: The nature of the substituent on the acetamide nitrogen significantly influences both cytotoxicity and enzyme inhibition.

    • Comparison of the Lead Compound (IC50 = 15.2 µM for cytotoxicity, 5.1 µM for kinase inhibition) with Comparator A (IC50 = 25.8 µM for cytotoxicity, 12.3 µM for kinase inhibition) suggests that the bulky, aliphatic tert-butyl group is more favorable for activity than the planar phenyl group.

    • The addition of an electron-withdrawing chlorine atom to the N-phenyl ring in Comparator B (IC50 = 8.5 µM for cytotoxicity, 2.4 µM for kinase inhibition) markedly enhances potency in both assays compared to the unsubstituted phenyl ring of Comparator A. This suggests that electronic effects on the N-aryl ring are critical for activity.

  • Effect of the 4-Phenoxy Substituent: The substituent at the 4-position of the phenoxy ring also plays a crucial role.

    • Comparing the Lead Compound (formyl group) with Comparator C (cyano group) reveals that the formyl group (IC50 = 15.2 µM for cytotoxicity, 5.1 µM for kinase inhibition) is superior to the cyano group (IC50 = 32.1 µM for cytotoxicity, 18.9 µM for kinase inhibition) for both activities. This indicates that the electronic and steric properties of the formyl group are better suited for interaction with the biological targets.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which Kinase-X plays a crucial role. Inhibition of Kinase-X by our lead compounds could disrupt this pathway, leading to a reduction in cell proliferation and survival.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor KinaseX Kinase-X Adaptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor N-(Tert-butyl)-2-(4-formylphenoxy)acetamide Inhibitor->KinaseX

Caption: A simplified diagram of a hypothetical signaling pathway where N-(Tert-butyl)-2-(4-formylphenoxy)acetamide inhibits Kinase-X, leading to a blockade of pro-proliferative signals.

Conclusion

This comparative guide has provided a detailed evaluation of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide against a set of structurally related acetamide derivatives. Through a systematic analysis using in-vitro cytotoxicity and enzyme inhibition assays, we have elucidated key structure-activity relationships. Our hypothetical data suggests that the N-tert-butyl and 4-formylphenoxy moieties of the lead compound are favorable for biological activity. Furthermore, the enhanced potency of the N-(4-chlorophenyl) analog (Comparator B) highlights a promising avenue for further optimization.

The experimental protocols and workflow detailed herein offer a robust framework for researchers engaged in the preclinical evaluation of novel small molecules. Future studies should focus on expanding the panel of cell lines and enzyme targets to establish a broader activity profile and to further refine the SAR for this promising class of compounds.

References

  • Jamale, S. E., Vedpathak, S. G., & Haval, K. P. (2026). Carboxamide and Acetamide Derivatives in Drug Discovery: A Comparative Biological Perspective. Journal of Research in Chemistry, 7(2a), 01-05.
  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharmaceutical Sciences & Drug Development, 3, 20-30.
  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
  • The Royal Society of Chemistry. (2014).
  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • MDPI. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.
  • ISAR Publisher. (2025, November 21).
  • Semantic Scholar. (2018, January 8). QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors.
  • Current Research in Pharmaceutical Sciences. QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors.
  • ResearchGate. (2018, January 15).
  • PubMed. (2021, April 16).
  • Sigma-Aldrich.
  • NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • ENZYME INHIBITION.
  • NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Sigma-Aldrich. High Density Receptor-Ligand Binding Assays.
  • ResearchGate.
  • Brieflands. (2014, February 27). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.
  • Taylor & Francis. (2021, November 25). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis.
  • Arkivoc. (2021).
  • ChemicalBook. N-TERT-BUTYLACETAMIDE synthesis.
  • PMC.
  • Beilstein Journals. (2017, September 13). p-tert-Butylthiacalix[2]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests.

  • PMC. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • PMC. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
  • Biochemical Assay Reagents. N-(4-Formylphenyl)acetamide (4-Acetamidobenzaldehyde).
  • Benchchem. N-(4-Formyl-1,3-thiazol-2-yl)acetamide.
  • BLDpharm. 838905-45-6|N-tert-Butyl-2-(4-formyl-2-methoxyphenoxy)acetamide.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
  • Semantic Scholar. (2025, May 21). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological.
  • ACS Publications. (2023, October 31).

Sources

Biological activity of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide vs. its methoxy derivative

Comparative Guide: -(tert-butyl)-2-(4-formylphenoxy)acetamide vs. Methoxy Derivative

Executive Summary

In the development of bioactive phenoxyacetamides, the substituent at the para-position of the phenyl ring acts as a critical "tuning knob" for biological activity.

  • Compound A (4-Formyl) : Characterized by the reactive aldehyde group (

    
    ), this molecule exhibits higher potency in enzyme inhibition assays (particularly against cysteine- or lysine-rich active sites) but shows lower metabolic stability due to rapid oxidation to the carboxylic acid.
    
  • Compound B (4-Methoxy) : The methoxy derivative (

    
    ) serves as a bioisostere with improved lipophilicity and metabolic stability. While often less potent in covalent inhibition models, it demonstrates superior membrane permeability and a better safety profile in cytotoxicity assays.
    

Recommendation : Use Compound A as a lead for in vitro potency optimization and covalent probe design. Prioritize Compound B for in vivo pharmacokinetic (PK) stability and oral bioavailability studies.

Chemical Profile & Physicochemical Properties[1][2][3]

The core scaffold is an

FeatureCompound A (4-Formyl)Compound B (4-Methoxy)
Structure


Electronic Effect Electron-Withdrawing (EWG)Electron-Donating (EDG)
Hammett

+0.42 (Deactivates Ring)-0.27 (Activates Ring)
H-Bonding Acceptor (Carbonyl)Weak Acceptor (Ether)
Reactivity High (Schiff base formation, Oxidation)Low (Stable Ether)
LogP (Est.) ~1.8 - 2.1~2.3 - 2.6

Biological Activity Comparison

Enzyme Inhibition (Tyrosinase & Protease Models)

Phenoxyacetamides are frequently investigated as inhibitors of copper-containing enzymes (like Tyrosinase) or serine proteases.

  • Compound A (4-Formyl) :

    • Mechanism : The aldehyde group can form a reversible Schiff base (imine) with primary amino groups (Lysine residues) in the enzyme's active site or allosteric pockets.

    • Potency : Typically exhibits lower IC

      
       values  (higher potency) due to this specific binding interaction.
      
    • Data : In tyrosinase inhibition assays, 4-formyl derivatives often show IC

      
       values in the low micromolar range (10–50 
      
      
      M)
      .
  • Compound B (4-Methoxy) :

    • Mechanism : Acts primarily through non-covalent interactions (Van der Waals forces and

      
      -
      
      
      stacking) within the hydrophobic pocket. The methoxy group creates a steric clash in restricted pockets but enhances binding in lipophilic clefts.
    • Potency : Generally shows higher IC

      
       values  (lower potency) compared to the aldehyde, often in the 50–200 
      
      
      M
      range, unless the pocket specifically requires an electron-rich ring.
Antimicrobial Activity[5][6]
  • Compound A : Shows broader spectrum activity against Gram-positive bacteria (e.g., S. aureus) due to the electrophilic nature of the aldehyde, which can react with bacterial cell wall proteins.

  • Compound B : Often exhibits reduced antibacterial potency but higher antifungal activity in specific strains where lipophilicity drives cell wall penetration.

Cytotoxicity & Safety
  • Compound A : The reactive aldehyde can lead to non-specific protein binding, potentially causing higher cytotoxicity in mammalian cells (e.g., HEK293 or CHO cell lines).

  • Compound B : The methoxy group is chemically inert under physiological conditions, resulting in a significantly higher CC

    
      (lower toxicity), making it a safer candidate for therapeutic development.
    

Mechanistic Pathways (Visualization)

The following diagrams illustrate the synthesis and the divergent biological mechanisms of the two derivatives.

Synthesis Pathway

Both compounds are synthesized via a Williamson Ether Synthesis.

SynthesisStart14-Substituted Phenol(R=CHO or OMe)InterIntermediateTransition StateStart1->InterNucleophilic AttackReagent2-Chloro-N-(tert-butyl)acetamideReagent->InterBaseK2CO3 / KI(Reflux in Acetone)Base->InterCatalysisProductFinal ProductN-(tert-butyl)-2-(4-R-phenoxy)acetamideInter->Product- KCl

Caption: General synthesis via nucleophilic substitution. The reaction rate is slightly faster for the 4-formyl phenol due to increased acidity of the phenolic proton.

Mechanism of Action (Enzyme Binding)

MOACompACompound A(4-Formyl)TargetAEnzyme Active Site(Lysine-NH2)CompA->TargetAComplexASchiff Base Formation(C=N Covalent Bond)TargetA->ComplexANucleophilic AttackResultAIrreversible/Tight InhibitionHigh PotencyComplexA->ResultACompBCompound B(4-Methoxy)TargetBHydrophobic PocketCompB->TargetBComplexBVan der Waals / H-Bonding(Reversible)TargetB->ComplexBSteric FitResultBReversible InhibitionModerate PotencyComplexB->ResultB

Caption: Divergent binding modes. Compound A exploits covalent chemistry (red), while Compound B relies on reversible steric fit (blue).

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols.

Synthesis of -(tert-butyl)-2-(4-formylphenoxy)acetamide
  • Reagents : 4-Hydroxybenzaldehyde (10 mmol), 2-chloro-

    
    -(tert-butyl)acetamide (10 mmol), anhydrous 
    
    
    (15 mmol), KI (catalytic amount).
  • Solvent : Dry Acetone or Acetonitrile (50 mL).

  • Procedure :

    • Dissolve the phenol and base in solvent; stir for 30 min at RT to generate the phenoxide.

    • Add the chloroacetamide dropwise.

    • Reflux for 6–8 hours (monitor via TLC, Hexane:EtOAc 7:3).

    • Filter inorganic salts hot. Evaporate solvent.

    • Purification : Recrystallize from Ethanol/Water.

  • Yield : Typically 75–85%.

  • Characterization :

    
    H NMR (DMSO-
    
    
    ) should show the aldehyde singlet at
    
    
    ppm and the tert-butyl singlet at
    
    
    ppm.
Tyrosinase Inhibition Assay (Spectrophotometric)
  • Buffer : 50 mM Phosphate buffer (pH 6.8).

  • Substrate : L-DOPA (0.5 mM).

  • Enzyme : Mushroom Tyrosinase (50 units/mL).

  • Protocol :

    • Incubate 10

      
      L of test compound (dissolved in DMSO) with 160 
      
      
      L buffer and 20
      
      
      L enzyme for 10 min at 25°C.
    • Add 10

      
      L L-DOPA to initiate reaction.
      
    • Monitor absorbance at 475 nm (formation of dopachrome) for 10 min.

  • Calculation : % Inhibition =

    
    .
    

References

  • Sigma-Aldrich . Product Specification: N-(tert-butyl)-2-(4-formylphenoxy)acetamide (CAS 838867-14-4). Link

  • RSC Advances . Synthesis and biological evaluation of 2-phenoxyacetamide derivatives. (Representative methodology for phenoxyacetamide synthesis). Link

  • BLD Pharm . Product Analysis: N-tert-Butyl-2-(4-formyl-2-methoxyphenoxy)acetamide. Link

  • Journal of Medicinal Chemistry . Structure-Activity Relationships of Phenoxyacetic Acid Derivatives. (General SAR reference for 4-substituent effects). Link

A Comparative Guide to Validating the Purity of Synthesized N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, comparative analysis of essential analytical techniques for confirming the purity of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide. We will delve into the causality behind experimental choices, presenting a multi-faceted approach that ensures a self-validating system for purity assessment.

The target molecule, N-(Tert-butyl)-2-(4-formylphenoxy)acetamide, with a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol , incorporates several key functional groups: a tert-butyl amide, a phenoxy ether linkage, and a benzaldehyde. This unique combination necessitates a suite of orthogonal analytical methods to unambiguously confirm its identity and purity.

The Imperative of a Multi-Modal Analytical Approach

Relying on a single analytical technique for purity determination is fraught with risk. Impurities with similar physical properties may co-elute in chromatography or have indistinguishable melting points.[1][2] A robust validation strategy, therefore, employs several complementary methods that probe different molecular attributes. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supplemented by classical melting point analysis.

Workflow for Purity Validation

A logical and efficient workflow ensures comprehensive analysis. The process begins with preliminary checks and progresses to highly specific structural and quantitative methods.

Caption: Overall workflow for validating the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is the cornerstone for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][4] For N-(Tert-butyl)-2-(4-formylphenoxy)acetamide, a reversed-phase HPLC (RP-HPLC) method is most appropriate, separating compounds based on their hydrophobicity.

Why RP-HPLC? The target molecule has significant non-polar character (aromatic ring, tert-butyl group), making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.[5]

Comparative Methodologies: Isocratic vs. Gradient Elution
ParameterIsocratic ElutionGradient ElutionRecommendation for this Compound
Mobile Phase Constant composition (e.g., 60:40 Acetonitrile:Water)Composition changes over time (e.g., 40% to 90% Acetonitrile)Gradient Elution
Best For Simple mixtures with known components of similar polarity.Complex mixtures with a wide range of polarities.Recommended for initial impurity profiling to ensure that both highly polar and non-polar impurities are detected.[5]
Run Time Can be longer if late-eluting impurities are present.Generally shorter and provides better peak shapes for a wider range of analytes.A gradient method ensures that any unreacted starting materials or non-polar byproducts are efficiently eluted.
Method Development Simpler to develop.More complex, requiring optimization of the gradient slope.The initial complexity is justified by the comprehensive impurity profile it provides.[6]
Experimental Protocol: RP-HPLC
  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for initial method development.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid helps to protonate silanol groups on the column and the analyte, leading to sharper peaks and better reproducibility.

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-10 min: 40% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 40% B

    • 13-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 254 nm. The benzaldehyde chromophore is expected to have strong absorbance at this wavelength.

  • Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in the initial mobile phase composition (60:40 Water:Acetonitrile).

Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically desired for research-grade compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Confirmation

NMR spectroscopy is unparalleled for structural elucidation.[7][8] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, serving as a definitive confirmation of identity.

Why it's essential: While HPLC can quantify purity, it cannot definitively confirm that the main peak is the correct compound. NMR validates the structure.

Expected ¹H NMR Spectral Features for N-(Tert-butyl)-2-(4-formylphenoxy)acetamide
Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.9 - 10.0Singlet (s)1H
Aromatic (adjacent to -CHO)7.8 - 7.9Doublet (d)2H
Aromatic (adjacent to -O-)7.0 - 7.1Doublet (d)2H
Amide (-NH)~8.0 (variable)Broad Singlet (br s)1H
Methylene (-OCH₂-)~4.7Singlet (s)2H
Tert-butyl (-C(CH₃)₃)~1.4Singlet (s)9H

Note: Aromatic protons will appear in the characteristic 6.5-8.0 ppm region.[9][10] The specific shifts are estimations based on substituent effects.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[7]

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate all peaks.

Purity Validation with NMR: The absence of significant unassignable peaks is a strong indicator of purity. The integration values should correspond to the number of protons in each environment. The presence of residual solvent peaks (e.g., ethyl acetate, dichloromethane) can also be quantified.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the exact molecular weight of the compound, offering a crucial checkpoint for its identity.[11][12] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Why it's a necessary cross-check: MS confirms that the major component detected by HPLC has the correct molecular mass, ruling out the possibility of an impurity co-eluting perfectly with the target compound.[13][14]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

  • Ionization Mode: Positive ion mode is preferred, as the amide and ether oxygens can be protonated.

  • Analysis: Infuse the sample directly into the ESI source.

  • Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺.

    • Calculated Mass for C₁₅H₁₉NO₃: 261.1365

    • Expected [M+H]⁺: 262.1438

Data Interpretation: A high-resolution mass spectrometer (HRMS) can provide a mass measurement accurate to within 5 ppm, which can be used to confirm the elemental composition.[15] The observation of a single major ion at the expected m/z value is strong evidence of both identity and purity.

Analytical_Techniques_Comparison HPLC HPLC Purity Purity & Identity HPLC->Purity Quantitative Purity (%) NMR NMR NMR->Purity Structural Confirmation MS MS MS->Purity Molecular Weight

Caption: Interrelation of core analytical techniques for purity validation.

Melting Point Analysis: A Classic Indicator of Purity

The melting point is a fundamental physical property that provides a quick and inexpensive, albeit less specific, indication of purity.[16][17] Pure crystalline compounds typically have a sharp melting point range (0.5–1 °C), whereas impurities will cause a depression and broadening of the melting range.[1][16][18]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: The sample must be completely dry and finely powdered.[17]

  • Loading: Pack a small amount of the powder into a capillary tube.

  • Measurement: Place the capillary in a calibrated melting point apparatus. Heat rapidly to ~10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[19]

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Comparative Analysis: A sharp melting point range that is consistent between batches is indicative of consistent purity. A broad range suggests the presence of impurities or residual solvent.

Conclusion and Final Assessment

Validating the purity of synthesized N-(Tert-butyl)-2-(4-formylphenoxy)acetamide requires a synergistic and comparative approach. No single method is sufficient.

  • HPLC provides the most reliable quantitative measure of purity, separating the target compound from process-related impurities and degradation products.

  • NMR Spectroscopy delivers an unambiguous structural confirmation , ensuring the primary component is indeed the correct molecule.

  • Mass Spectrometry offers definitive molecular weight verification , corroborating the findings of both HPLC and NMR.

  • Melting Point Analysis serves as a rapid, qualitative check on the bulk purity and consistency of the material.

By integrating the data from these orthogonal techniques, researchers can establish a self-validating system. When the HPLC chromatogram shows a single major peak (>98%), the NMR spectrum matches the expected structure with no significant extraneous signals, the mass spectrum confirms the correct molecular weight, and the melting point is sharp and consistent, a high degree of confidence in the compound's purity is achieved. This rigorous validation is indispensable for ensuring the integrity of subsequent research and development activities.

References

  • SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available from: [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available from: [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Available from: [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology. Available from: [Link]

  • LCGC International. (2026, February 9). Method Development for Drug Impurity Profiling: Part 1. Available from: [Link]

  • METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Available from: [Link]

  • Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids | PDF. Available from: [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Available from: [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Available from: [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Available from: [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

  • CK-12 Foundation. (2025, November 18). Quantitative Analysis of Organic Compounds. Available from: [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR) | PPTX. Available from: [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Available from: [Link]

  • University of New Mexico. (n.d.). UNM: Mass Spectrometry. Available from: [Link]

  • C E L Q - U S B. (n.d.). The Systematic Identification of Organic Compounds. Available from: [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Available from: [Link]

  • Waters Corporation. (n.d.). MASS SPECTROMETRY FOR POLYMERS. Available from: [Link]

  • University of Birmingham. (n.d.). Molecular Weight. Available from: [Link]

Sources

Beyond the Dipole: A Comparative Analysis of N-Alkyl Amides in High-Fidelity Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the "amide triad"—N,N-Dimethylformamide (DMF) , N,N-Dimethylacetamide (DMAc) , and N-Methyl-2-pyrrolidone (NMP) —has served as the backbone of organic synthesis. Their high dielectric constants and ability to solvate both organic and inorganic species make them indispensable for nucleophilic substitutions (SNAr), transition-metal catalysis, and solid-phase peptide synthesis (SPPS).

However, a paradigm shift is underway.[1] With the reclassification of these solvents as Substances of Very High Concern (SVHC) under REACH due to reprotoxicity, and the emergence of "green" alternatives like Cyrene™ and N-Butylpyrrolidone (NBP) , researchers face a critical decision matrix. This guide objectively compares the performance of these solvents, moving beyond simple solubility to analyze their impact on reaction kinetics, selectivity, and thermal stability.

Part 1: The Physicochemical Landscape

To select the correct solvent, one must look beyond boiling points. The dielectric constant (


) dictates the ability to stabilize charged transition states, while thermal stability  determines the operational window before solvent decomposition compromises the product.
Table 1: Comparative Physicochemical Profile
FeatureDMF DMAc NMP Cyrene™ (Alt) NBP (Alt)
Structure Acyclic FormamideAcyclic AcetamideCyclic LactamBicyclic EnoneCyclic Lactam
Boiling Point (°C) 153165202227241
Viscosity (cP @ 25°C) 0.921.951.6714.54.0
Dielectric Constant 36.737.832.228.8~30
Thermal Stability Low (Hydrolyzes >100°C)High (Stable >160°C)Very HighModerate (Peroxide risk)High
REACH Status SVHC (Reprotoxic)SVHC (Reprotoxic)SVHC (Reprotoxic)UnrestrictedUnrestricted
Primary Utility SN2, SNAr, Standard SPPSHigh-Temp Coupling, PolymersDifficult SPPS, PolymerizationGreen AmidationGreen SPPS

Critical Insight: DMF is the least stable of the triad. Above 100°C, or in the presence of strong bases, it decomposes into dimethylamine and carbon monoxide (or formate). This dimethylamine impurity can react with electrophiles (e.g., alkyl halides, activated esters), leading to "dimethylamination" side products. DMAc is the preferred alternative for high-temperature reactions due to the stability of the acetyl group.

Part 2: Performance in Cross-Coupling (Suzuki-Miyaura)

In Palladium-catalyzed cross-coupling, the solvent is not merely a medium; it is a ligand. Polar aprotic solvents can coordinate to the metal center, influencing the oxidative addition step.[2]

The Selectivity Switch

Recent mechanistic studies indicate that highly polar solvents like DMF and NMP can stabilize anionic Palladium species (e.g.,


). This alters chemoselectivity when substrates contain multiple leaving groups (e.g., chloroaryl triflates).
  • Non-polar solvents (Toluene): Favor oxidative addition at the weaker C–Cl bond (neutral pathway).

  • Polar Amides (DMF/DMAc): Favor oxidative addition at the C–OTf bond (anionic pathway).

Experimental Protocol: Comparative Suzuki Coupling

Objective: Evaluate solvent impact on yield and impurity profile in the coupling of 4-chloro-phenyl triflate with phenylboronic acid.

Reagents:

  • Substrate: 4-chloro-phenyl triflate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvents: DMF, DMAc, NMP (anhydrous, degassed)

Methodology:

  • Degassing: Sparge the chosen solvent with Argon for 30 minutes. Note: Oxygen is the primary cause of catalyst death in amide solvents.

  • Assembly: In a glovebox or under positive Argon pressure, charge a reaction vial with catalyst, base, and boronic acid.

  • Initiation: Add solvent (0.2 M concentration relative to substrate) and substrate.

  • Heating:

    • DMF: Heat to 100°C.

    • DMAc/NMP: Heat to 100°C (can go to 130°C if needed).

  • Workup: Quench with water, extract with EtOAc.

  • Analysis: Quantitative NMR using 1,3,5-trimethoxybenzene as internal standard.

Expected Results:

  • DMF: Good yield (~85%), but potential for dimethylamine byproduct if heating is prolonged.

  • DMAc: Excellent yield (~92%), cleaner profile due to thermal stability.

  • NMP: Comparable to DMAc, but harder to remove during workup (requires multiple water washes due to high BP).

Visualization: Solvent Influence on Catalytic Cycle[2][3][4]

SuzukiCycle cluster_solvents Solvent Role Pd0 Pd(0)L2 (Active Species) OxAdd_Neutral Neutral Oxidative Addition (Non-polar Solvents) Pd0->OxAdd_Neutral  Standard Path OxAdd_Anionic Anionic Oxidative Addition (Stabilized by DMF/DMAc) Pd0->OxAdd_Anionic  + OAc- / Solvent Stabilization Transmetal Transmetalation (Rate Limiting in Amides) OxAdd_Neutral->Transmetal OxAdd_Anionic->Transmetal Altered Selectivity RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0  Regeneration DMF DMF/DMAc Stabilize Anionic Pd-Ar-X DMF->OxAdd_Anionic

Figure 1: Bifurcation of the Suzuki-Miyaura catalytic cycle. Polar amide solvents (DMF/DMAc) stabilize anionic Palladium species, potentially altering chemoselectivity compared to non-polar media.

Part 3: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the solvent must do two things: dissolve the reagents and swell the resin . If the resin does not swell, the reactive sites remain buried, leading to deletion sequences.

The Battle: DMF vs. NMP[2][5][6][7][8][9][10]
  • DMF: The industry standard. Cheap, low viscosity, good swelling for standard polystyrene (PS) resins.

  • NMP: The "Rescue Solvent." Although more expensive, NMP penetrates "difficult sequences" (hydrophobic regions prone to beta-sheet aggregation) better than DMF.

Data Comparison: Resin Swelling (mL/g)

Resin TypeSwelling in DCMSwelling in DMFSwelling in NMP
Polystyrene (1% DVB) 6.05.25.8
ChemMatrix (PEG) 6.56.26.4
Wang Resin 5.85.05.6

Protocol Tip: For sequences >15 residues or those rich in Alanine/Valine/Isoleucine, switch from DMF to NMP (or a 1:1 mix) to prevent "on-resin aggregation."

Visualization: SPPS Solvent Dynamics

SPPS_Swelling cluster_aggregation Aggregation Risk Resin_Dry Dry Resin (Collapsed) Resin_DMF DMF Swollen (Standard) Resin_Dry->Resin_DMF  Solvation Resin_NMP NMP Swollen (Max Expansion) Resin_Dry->Resin_NMP  Solvation Coupling Reagent Diffusion Resin_DMF->Coupling  Good Kinetics Agg Beta-Sheet Formation Resin_DMF->Agg  High Risk Resin_NMP->Coupling  Superior Kinetics (Hydrophobic seq) Resin_NMP->Agg  Suppressed

Figure 2: Impact of solvent choice on resin swelling and peptide aggregation. NMP disrupts inter-chain hydrogen bonding (beta-sheets) more effectively than DMF.

Part 4: The Green Shift (Alternatives)

As REACH restrictions tighten around DMF, DMAc, and NMP, Cyrene™ (dihydrolevoglucosenone) and N-Butylpyrrolidone (NBP) are gaining traction.

  • Cyrene: Excellent for amidation reactions but has high viscosity (14.5 cP), making it poor for room-temperature SPPS without dilution (often mixed with dimethyl carbonate). It is also not stable to inorganic bases (e.g., K2CO3), limiting its use in Suzuki couplings.

  • NBP: A direct structural analog to NMP but lacks the reprotoxic classification. It shows similar swelling properties in SPPS but, like Cyrene, suffers from higher viscosity.

Recommendation: For "Green" SPPS, use NBP diluted with a low-viscosity green solvent like Ethyl Acetate or Dimethyl Carbonate (Binary mixture strategy).

References

  • European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation (DMF, DMAc, NMP). Available at: [Link]

  • Sherwood, J. et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. Available at: [Link]

  • Watson, A. J. A. et al. (2010). "Solvent effects in the Suzuki-Miyaura reaction." Organic & Biomolecular Chemistry. Available at: [Link]

  • Albericio, F. et al. (2018). "Green Solvents in Solid-Phase Peptide Synthesis." Green Chemistry. Available at: [Link]

  • Pfizer Inc. (2016). "Solvent Selection Guide." Green Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (NFA-1), a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound N-(Tert-butyl)-2-(4-formylphenoxy)acetamide, hereafter referred to as NFA-1. Given its structural motifs, NFA-1 has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and a validated target in various hematological malignancies.[1][2] However, the therapeutic success of any kinase inhibitor is critically dependent on its selectivity.[3][4] Off-target activities can lead to unforeseen toxicities and a narrow therapeutic window, as observed with the first-generation BTK inhibitor, ibrutinib, which is associated with adverse effects due to its inhibition of other kinases like TEC, EGFR, and ITK.[1][2][5]

This document outlines a multi-tiered strategy to build a robust selectivity profile for NFA-1, comparing its performance against established BTK inhibitors and providing detailed, field-proven experimental protocols for researchers in drug development.

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

In the landscape of kinase inhibitor development, achieving high selectivity is a paramount challenge due to the conserved nature of the ATP-binding site across the human kinome.[4] A lack of selectivity can result in a range of adverse effects, from cardiovascular toxicities to skin rashes, which may limit a drug's clinical utility or lead to treatment discontinuation.[1][5][6] Therefore, early and comprehensive cross-reactivity profiling is essential to:

  • Identify and Mitigate Potential Toxicities: Early detection of off-target binding allows for the rational design of safer molecules and helps predict potential clinical adverse events.[7][8]

  • Elucidate Mechanism of Action: Understanding a compound's full interaction profile clarifies which effects are due to on-target versus off-target engagement.

  • Enable Regulatory Approval: Regulatory bodies require thorough off-target and tissue cross-reactivity assessments as part of the preclinical safety package for Investigational New Drug (IND) applications.[8][9][10]

This guide proposes a systematic approach to de-risk the development of NFA-1 by establishing its selectivity profile through a cascade of biochemical and cellular assays.

A Phased Approach to Selectivity Profiling

A robust assessment of cross-reactivity is not a single experiment but a logical progression of assays, moving from broad, high-throughput screening to more focused, physiologically relevant systems.

G A Phase 1: Broad Kinome Screen (Biochemical Assay) E Identify Off-Target 'Hits' A->E Generates list of potential off-targets B Phase 2: Orthogonal Validation (Biophysical & Cellular Assays) F ITC for Direct Binding Affinity (Ki) B->F Quantifies thermodynamics G CETSA for Cellular Target Engagement B->G Confirms binding in cells C Phase 3: Tissue Cross-Reactivity (Immunohistochemistry) I Comprehensive Selectivity Profile C->I D Primary Target (BTK) Potency Confirmed D->A Test Compound: NFA-1 E->B H Prioritized Off-Targets for In-depth Study F->H G->H H->C Assess binding in physiologically relevant tissues

Caption: A logical workflow for kinase inhibitor selectivity profiling.

Comparative Experimental Methodologies

Phase 1: Broad Kinome Profiling

The initial step involves screening NFA-1 against a large, representative panel of human kinases. Commercial services offer panels that cover a significant portion of the kinome, providing a bird's-eye view of a compound's selectivity.[11]

Objective: To identify any kinases that are inhibited by NFA-1 at a specific concentration (e.g., 1 µM), thereby flagging them as potential off-targets.

Comparative Data (Hypothetical): NFA-1 would be compared against Ibrutinib, a first-generation BTK inhibitor known for its off-target effects.

Kinase TargetNFA-1 (% Inhibition @ 1µM)Ibrutinib (% Inhibition @ 1µM)
BTK (On-Target) 98% 99%
ITK15%95%
TEC22%92%
EGFR5%75%
BLK18%88%
SRC8%45%
LYN12%55%

Interpretation: This hypothetical data suggests NFA-1 is significantly more selective for BTK than Ibrutinib, showing minimal inhibition of kinases known to be associated with Ibrutinib's adverse effects.[2][5] The kinases showing >10% inhibition (ITK, TEC, BLK, LYN) would be flagged as "hits" for further investigation.

Phase 2: Orthogonal Validation of Off-Target Hits

Hits identified in the primary screen must be validated using assays with different underlying principles to rule out artifacts. We will employ two robust methods: Isothermal Titration Calorimetry (ITC) for direct binding assessment and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.

A. Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[12][13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH), without the need for labels or competing molecules.[14][15][16]

Objective: To determine the true binding affinity (Kd) of NFA-1 for the primary target (BTK) and the prioritized off-targets (e.g., TEC, ITK).

Comparative Data (Hypothetical):

TargetNFA-1 (Kd, nM)Acalabrutinib (Kd, nM)
BTK5.23.1
TEC850>10,000
ITK>10,000>10,000

Interpretation: The ITC data would confirm a high affinity of NFA-1 for BTK. A significantly weaker affinity for TEC (>150-fold selective) and no measurable binding to ITK would strongly differentiate NFA-1 from less selective inhibitors and align it more with second-generation agents like acalabrutinib.[5]

B. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement within intact cells.[17][18] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[19][20] This shift in thermal stability is a direct proxy for target engagement in a physiologically relevant environment.[17][21]

Objective: To confirm that NFA-1 engages BTK in living cells and to assess its engagement with potential off-targets identified in the kinome screen.

G A Treat Cells with NFA-1 or Vehicle B Heat Shock Cells (Temperature Gradient) A->B C Lyse Cells and Separate Fractions B->C D Soluble Fraction (Un-denatured Protein) C->D E Insoluble Fraction (Aggregated Protein) C->E F Quantify Soluble Target Protein (e.g., Western Blot, MS) D->F G Plot Melting Curve (Soluble Protein vs. Temp) F->G Generate Data Points

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Interpretation: A positive CETSA result would show a rightward shift in the melting curve for BTK in NFA-1-treated cells compared to vehicle-treated cells, confirming engagement. A lack of a significant shift for off-target kinases like TEC would provide strong evidence of cellular selectivity.

Detailed Experimental Protocol: Competitive Binding Assay

To further quantify the potency of NFA-1 relative to other compounds, a competitive binding assay is an essential, cost-effective method. This protocol describes how to determine the inhibitory constant (Ki) of NFA-1 for BTK.

Principle: This assay measures the ability of an unlabeled test compound (NFA-1) to compete with a labeled ligand (e.g., a fluorescent tracer) for binding to the target protein (BTK).[22][23][24] The concentration of the test compound that displaces 50% of the labeled ligand is the IC50, from which the Ki can be calculated.

Materials:

  • Recombinant human BTK protein

  • Fluorescently-labeled ATP-competitive tracer with known affinity for BTK

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • NFA-1, Ibrutinib (positive control), DMSO (vehicle)

  • 384-well, low-volume, black microplates

  • Plate reader capable of detecting fluorescence polarization or HTRF

Procedure:

  • Compound Preparation: Prepare a serial dilution series of NFA-1 and the control compound (Ibrutinib) in DMSO. A typical starting concentration is 100 µM, diluted 1:3 for 11 points.

  • Assay Plate Preparation: Add 5 µL of assay buffer containing the fluorescent tracer at a fixed concentration (typically at its Kd value) to each well.

  • Compound Addition: Add 100 nL of the serially diluted compounds or DMSO vehicle to the appropriate wells.

  • Target Addition: Initiate the binding reaction by adding 5 µL of assay buffer containing the BTK enzyme to all wells. The final enzyme concentration should be optimized to give a robust signal window.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis:

    • Plot the signal versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer) where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant.

Self-Validation System:

  • Positive Control: Ibrutinib should yield a Ki value consistent with published literature.

  • Negative Control: DMSO-only wells define the 0% inhibition signal.

  • No-Enzyme Control: Wells without BTK define the 100% inhibition signal.

  • Z'-factor: Calculate the Z'-factor for the assay plate to ensure it is a robust and high-quality assay (Z' > 0.5 is considered excellent).

Conclusion and Forward Look

This guide presents a rigorous, multi-faceted strategy for characterizing the cross-reactivity profile of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (NFA-1). By progressing from broad kinome screening to direct biophysical and cellular validation, this workflow provides a high degree of confidence in the compound's selectivity. The hypothetical data presented positions NFA-1 as a highly selective BTK inhibitor, with a profile superior to first-generation drugs and comparable to second-generation agents.[25] This favorable selectivity profile is a critical prerequisite for advancing NFA-1 into further preclinical safety studies, including formal tissue cross-reactivity (TCR) studies using immunohistochemistry on a panel of human and animal tissues, as mandated by regulatory agencies.[9][10][26]

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Zhu, Z., et al. (2021). PRM-LIVE with Trapped Ion Mobility Spectrometry and Its Application in Selectivity Profiling of Kinase Inhibitors. Analytical Chemistry. [Link]

  • Ladbury, J. E., et al. (2000). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Frasca, V. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Molina, D. M., et al. (2013). CETSA. Karolinska Institutet. [Link]

  • Pro-gen. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Howes, J. M., & Harper, M. T. (2020). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Wilson, H. M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Sleno, B., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • The American Journal of Managed Care. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Hanson, K. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • ResearchGate. Principle of the cellular thermal shift assay (CETSA). [Link]

  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development. [Link]

  • Abadir, P., et al. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Cureus. [Link]

  • Vandreddy, S., et al. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Bio-protocol. [Link]

  • HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]

  • FabGennix International. Competition Assay Protocol. [Link]

  • Wikipedia. Cross-reactivity. [Link]

  • Furman, R. R. (2020). Identifying Differences Between BTK Inhibitors for B-Cell Malignancies. Targeted Oncology. [Link]

  • Man, A. M., et al. (2021). Vascular Impact of Cancer Therapies: The Case of BTK (Bruton Tyrosine Kinase) Inhibitors. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Shaim, H., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. [Link]

  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology. [Link]

  • Rockland Immunochemicals. Peptide Competition Assay (PCA) Protocol. [Link]

Sources

Benchmarking Synthesis Efficiency: A Comparative Guide to N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a valuable intermediate in medicinal chemistry and drug discovery, often serving as a scaffold for the synthesis of more complex bioactive molecules. The efficiency of its synthesis is therefore a critical factor in the drug development pipeline. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering experimental data, detailed protocols, and a critical evaluation of each method's strengths and weaknesses. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Methodology Overview

This guide will compare two distinct and logical approaches to the synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide:

  • Method A: The Convergent Approach. This route employs a direct Williamson ether synthesis between 4-hydroxybenzaldehyde and the pre-synthesized N-tert-butyl-2-chloroacetamide.

  • Method B: The Linear Approach. This two-step strategy involves the initial synthesis of the intermediate 2-(4-formylphenoxy)acetic acid, followed by an amide coupling reaction with tert-butylamine.

The following sections will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of these two methodologies.

Method A: The Convergent Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[1][2][3][4][5] It proceeds via an S_N2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[1][2][3] In this convergent approach, the phenoxide of 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of N-tert-butyl-2-chloroacetamide to form the desired ether bond in a single step.

Reaction Pathway (Method A)

Method_A 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Product N-(Tert-butyl)-2-(4-formylphenoxy)acetamide 4-Hydroxybenzaldehyde->Product Williamson Ether Synthesis N-tert-butyl-2-chloroacetamide N-tert-butyl-2-chloroacetamide N-tert-butyl-2-chloroacetamide->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Product

Caption: Convergent synthesis of the target compound via Williamson ether synthesis.

Experimental Protocol (Method A)

Step 1: Synthesis of N-tert-butyl-2-chloroacetamide

  • To a stirred solution of tert-butylamine (1.0 eq) and triethylamine (1.1 eq) in diethyl ether at 0 °C, slowly add acetyl chloride (0.96 eq).[6]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Filter the resulting precipitate (triethylamine hydrochloride) and wash with diethyl ether.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield crude N-tert-butyl acetamide.[6]

  • Note: N-tert-butyl-2-chloroacetamide is also commercially available.[7][8]

Step 2: Williamson Ether Synthesis

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide in situ.

  • Add a solution of N-tert-butyl-2-chloroacetamide (1.05 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

Characterization Data (Analogous Compounds)

For the closely related N-phenyl-2-(4-formylphenoxy)acetamide, characteristic spectral data includes:

  • IR (KBr, cm⁻¹): 3265 (N-H), 1680 (C=O, amide), 1658 (C=O, aldehyde).[9]

  • ¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 10.17 (s, 1H, CHO), 9.88 (s, 1H, NH), 7.88 (d, 2H), 7.62 (d, 2H), 7.29 (t, 2H), 7.18 (d, 2H), 7.06 (t, 1H), 4.85 (s, 2H, OCH₂).[9]

  • MS (EI, 70 eV): m/z (%) 255 [M⁺].[9]

Method B: The Linear Synthesis via Amide Coupling

This approach first constructs the phenoxyacetic acid backbone through a Williamson ether synthesis, followed by the formation of the amide bond in a separate step. This linear sequence allows for the isolation and purification of the intermediate acid, which can be advantageous in certain scenarios.

Reaction Pathway (Method B)

Method_B cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amide Coupling 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediate_Ester Ethyl 2-(4-formylphenoxy)acetate 4-Hydroxybenzaldehyde->Intermediate_Ester Bromoacetate Ethyl Bromoacetate Bromoacetate->Intermediate_Ester Base_1 K2CO3 Base_1->Intermediate_Ester Hydrolysis Acid/Base Hydrolysis Intermediate_Ester->Hydrolysis Intermediate_Acid 2-(4-formylphenoxy)acetic acid Hydrolysis->Intermediate_Acid Product N-(Tert-butyl)-2-(4-formylphenoxy)acetamide Intermediate_Acid->Product tert-Butylamine tert-Butylamine tert-Butylamine->Product Coupling_Reagent e.g., EDC, HATU Coupling_Reagent->Product

Caption: Linear synthesis involving Williamson ether synthesis followed by amide coupling.

Experimental Protocol (Method B)

Step 1: Synthesis of 2-(4-formylphenoxy)acetic acid

  • Combine 4-hydroxybenzaldehyde (1.0 eq), ethyl bromoacetate (1.3 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.[10]

  • Heat the mixture to 80 °C for 4 hours.[10]

  • After cooling, dilute the reaction with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • To the crude ester, add a mixture of acetic acid, water, and sulfuric acid and reflux for 4 hours to hydrolyze the ester.[10]

  • Cool the mixture, dilute with brine, and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield 2-(4-formylphenoxy)acetic acid, which can be purified by chromatography or recrystallization.[10][11]

Step 2: Amide Coupling

  • Dissolve 2-(4-formylphenoxy)acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq).[12][13]

  • Stir the mixture at 0 °C for 30 minutes to form the active ester.

  • Add tert-butylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove the coupling byproducts and unreacted reagents.

  • Isolate the product by extraction and purify by column chromatography or recrystallization.

Comparative Analysis

ParameterMethod A: Convergent SynthesisMethod B: Linear SynthesisRationale & Field Insights
Overall Yield Typically high (70-85% reported for analogs).[14]Moderate to high, dependent on the efficiency of both steps.Method A is often more efficient in terms of overall yield due to fewer synthetic steps and potential for higher throughput.
Reaction Steps One primary transformation.Two distinct synthetic steps.The convergent nature of Method A is a significant advantage in terms of time and resource allocation.
Reagents Requires pre-synthesis or purchase of N-tert-butyl-2-chloroacetamide.[6][7]Utilizes readily available starting materials; requires a coupling reagent which can be costly.[12]The choice may depend on the availability and cost of the chloroacetamide versus coupling reagents in your facility.
Purification Direct crystallization of the final product from the reaction mixture is often feasible.Requires purification of both the intermediate acid and the final product, potentially involving chromatography.Method A may offer a simpler purification strategy, which is highly desirable for large-scale synthesis.
Flexibility Less flexible; a different chloroacetamide is needed for each desired N-substituent.More flexible; the intermediate acid can be coupled with a variety of amines to generate a library of analogs.For medicinal chemistry applications requiring analog synthesis, the modularity of Method B is a distinct advantage.
Potential Side Reactions Possible O- vs. C-alkylation of the phenoxide; elimination reactions with bulky halides.[1]Incomplete hydrolysis of the ester; side reactions associated with the coupling reagent (e.g., racemization if chiral centers are present).Careful control of reaction conditions is crucial for both methods to minimize byproducts.

Conclusion and Recommendations

Both Method A and Method B represent viable and effective strategies for the synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide. The choice between them is contingent upon the specific goals of the synthesis.

  • For large-scale production and high-throughput synthesis where efficiency and simplicity are paramount, the convergent approach of Method A is generally superior. Its single-step nature and often straightforward purification make it an attractive option for producing a specific target molecule in quantity.

  • For exploratory research and the generation of analog libraries, the linear approach of Method B offers greater flexibility. The common intermediate, 2-(4-formylphenoxy)acetic acid, can be readily coupled with a diverse range of amines, facilitating structure-activity relationship (SAR) studies.

Ultimately, the optimal synthetic route will be determined by a careful consideration of factors such as scale, cost, available resources, and the overall objectives of the research program.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Synthesis Potential of N-tert-Butyl-2-chloroacetamide. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • McKittrick, B. A., et al. (2018). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 20(15), 3479-3487. [Link]

  • ChemBK. (2024, April 9). N-(Tert-Butyl)-2-Chloroacetamide. [Link]

  • Roider, J., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(11), 2263-2268. [Link]

  • Shavaleev, N. M., et al. (2012). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc, 2012(5), 1-13. [Link]

  • Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 28. [Link]

  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium. (2024). Molbank, 2024(1), M1786. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. [Link]

  • Nejad, N. K., & Islami, M. R. (2016). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-2-chloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-(4-formylphenoxy)-. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Supplementary Information. (2014). The Royal Society of Chemistry. [Link]

  • Cheatham, T. E., et al. (2009). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. Journal of visualized experiments : JoVE, (25), 1083. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

Sources

Comparison of antioxidant activity of different phenoxyacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenoxyacetamide Advantage

In the search for novel therapeutic agents capable of mitigating oxidative stress, the phenoxyacetamide scaffold has emerged as a privileged structure. Unlike traditional phenolic antioxidants (e.g., Vitamin E, Quercetin) which often suffer from poor bioavailability or rapid metabolism, phenoxyacetamide derivatives offer a tunable platform where lipophilicity and redox potential can be independently optimized.

This guide objectively compares the antioxidant activity of distinct classes of phenoxyacetamide derivatives. By synthesizing data from recent structure-activity relationship (SAR) studies, we analyze how specific structural modifications—specifically N-aryl substitution , ring functionalization , and hydrazone tethering —dictate radical scavenging potency.

Chemical Space & Structural Classes

To provide a logical comparison, we categorize the derivatives into three primary classes based on the locus of antioxidant activity:

ClassStructural CharacteristicPrimary Antioxidant MechanismRepresentative Moiety
Class A N-Aryl Phenoxyacetamides Hydrogen Atom Transfer (HAT) from the N-aryl amine/amide.N-(4-acetamidophenyl) group
Class B Functionalized Phenoxy Rings Radical stabilization via electron-donating groups on the phenoxy ring.2,6-dimethylphenoxy group
Class C Hydrazone-Tethered Resonance stabilization of the hydrazyl radical; metal chelation.-CONHN=CH-Ar

Comparative Performance Analysis

The following data synthesizes experimental results from key studies (Begum et al., Parsant et al., Autore et al.) utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 1: Comparative IC50 Values (DPPH Assay)

Lower IC50 indicates higher potency.

Derivative ClassCompound IDStructure DescriptionIC50 Valuevs. Standard (Ascorbic Acid)Ref
Class A PA-1 N-(4-acetamidophenyl)-2-phenoxyacetamide11.97 ± 0.48 µM Comparable (Std: ~10-15 µM)[1]
Class B PA-2 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid*18.94 ± 0.24 µg/mL Slightly Weaker (Std: 15.73 µg/mL)[2]
Class C PA-3 Phenoxyacetyl-hydrazone derivatives< 10 µM (Select analogs)Superior[3]
Control PA-4 Unsubstituted 2-phenoxyacetamide> 100 µM Inactive[1]

*Note: PA-2 is a phenoxyacetic acid derivative included as a structural benchmark to demonstrate the importance of the amide/hydrazide linker.

Critical Analysis of Data[1]
  • The "Paracetamol" Effect (Class A): Compound PA-1 exhibits remarkable potency (11.97 µM). The inclusion of the N-(4-acetamidophenyl) moiety mimics the structure of acetaminophen (paracetamol). The antioxidant activity here is driven by the p-acetamidophenol fragment, which facilitates rapid Hydrogen Atom Transfer (HAT). The phenoxyacetamide tail acts primarily as a lipophilic anchor, improving membrane permeability compared to paracetamol alone.

  • Steric Stabilization (Class B): Compound PA-2 demonstrates that even with an electron-withdrawing group (bromobenzoyl), the presence of 2,6-dimethyl groups on the phenoxy ring sterically protects the radical center, allowing for stable radical formation. However, without the active N-H or O-H donor, activity is lower than Class A.

  • The Hydrazone Multiplier (Class C): Hydrazone derivatives often outperform simple amides. The -CONHN= linkage provides an extended conjugation system that delocalizes the unpaired electron more effectively than a simple amide bond.

Mechanistic Insight: How They Scavenge

Understanding why these molecules work is crucial for lead optimization. The antioxidant activity proceeds primarily through Hydrogen Atom Transfer (HAT) followed by Radical Stabilization .

Figure 1: Radical Scavenging Mechanism

The diagram below illustrates the HAT mechanism for a Class A derivative, showing how the N-aryl group stabilizes the resulting radical.

G cluster_0 Stabilization Factors Substrate Phenoxyacetamide Derivative (R-H) Transition [ R•••H•••DPPH ]‡ Transition State Substrate->Transition HAT DPPH_Rad DPPH• (Purple, Radical) DPPH_Rad->Transition Product_Rad Stabilized Radical (R•) Transition->Product_Rad DPPH_H DPPH-H (Yellow, Reduced) Transition->DPPH_H Factor1 1. Resonance delocalization (via Amide/Hydrazone) Factor2 2. Steric Hindrance (e.g., 2,6-dimethyl) Factor3 3. Electron Donating Groups (OMe, NHAc)

Caption: Mechanism of DPPH radical scavenging via Hydrogen Atom Transfer (HAT). The stability of the resulting R• radical determines the IC50 potency.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trust, the following protocols are standardized. As a Senior Scientist, I emphasize causality—explaining why specific steps are taken.

Synthesis of Phenoxyacetamide Derivatives

The synthesis typically follows a nucleophilic substitution pathway. This modular approach allows for the rapid generation of libraries (Class A, B, and C).

Synthesis Start Substituted Phenol (Ar-OH) Intermediate Transition State (Phenoxide Attack) Start->Intermediate Reagent 2-Chloroacetamide Derivative Reagent->Intermediate Base Base Catalyst (K2CO3 or NaH) Base->Intermediate Deprotonation Solvent Solvent (Acetone/DMF, Reflux) Solvent->Intermediate Medium Product 2-Phenoxyacetamide Derivative Intermediate->Product Nucleophilic Substitution (-HCl)

Caption: General synthetic pathway. The choice of base (K2CO3 vs NaH) depends on the acidity of the phenol and the solvent used.

DPPH Radical Scavenging Assay

Objective: Determine the IC50 value of the derivative. Principle: DPPH is a stable nitrogen radical (purple). Upon reduction by an antioxidant (H-donor), it turns yellow.

Protocol:

  • Preparation of Stock Solution:

    • Dissolve 4 mg of DPPH in 100 mL of HPLC-grade methanol.

    • Why: Methanol is preferred over ethanol for better solubility of DPPH, ensuring a stable baseline absorbance.

    • Check: Absorbance at 517 nm should be approx 0.9 - 1.0. If >1.0, dilute.

  • Sample Preparation:

    • Prepare a stock solution of the phenoxyacetamide derivative (1 mg/mL) in methanol/DMSO (ratio depends on solubility).

    • Prepare serial dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Incubation:

    • Mix 1 mL of sample dilution with 3 mL of DPPH stock.

    • Control: 1 mL Methanol + 3 mL DPPH.

    • Blank: 1 mL Sample + 3 mL Methanol (to correct for native color of the compound).

    • Incubate in the dark for 30 minutes at room temperature.

    • Why Dark? DPPH is light-sensitive; exposure causes photodegradation, leading to false positives.

  • Measurement:

    • Measure Absorbance (Abs) at 517 nm.

  • Calculation:

    • % Inhibition = [(Abs_Control - (Abs_Sample - Abs_Blank)) / Abs_Control] * 100

    • Plot % Inhibition vs. Concentration to derive IC50 via linear regression.

Conclusion & Recommendations

For researchers targeting oxidative stress pathways:

  • Select Class A (N-Aryl) derivatives if your target requires high potency and "drug-like" properties similar to paracetamol.

  • Select Class C (Hydrazones) if metal chelation (e.g., in neurodegeneration) is a secondary requirement, as the hydrazone moiety offers dual functionality.

  • Avoid simple, unsubstituted phenoxyacetamides for antioxidant applications; they lack the necessary H-donating capacity unless the phenoxy ring is heavily substituted with electron donors.

References

  • Begum, S., et al. (2021).[1][2] "Synthesis and Antioxidant Activity of N-(4-acetamidophenyl)-2-substituted phenoxy acetamide and acetate derivatives." Journal of Global Trends in Pharmaceutical Sciences, 12(2), 9469-9475. Link

  • Parsant, T., et al. (2013).[3] "Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents." Free Radicals and Antioxidants, 3, 50-54.[3] (Cited in Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review, JETIR, 2024). Link

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link

  • Autore, G., et al. (2010).[4] "Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity."[4][1][5][6][7][8] Molecules, 15(3), 2028–2038.[4][5][9][10] Link

Sources

A Head-to-Head Comparison of N-tert-butyl vs. N-ethyl Phenoxyacetamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the phenoxyacetamide scaffold has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities. This guide provides a detailed head-to-head comparison of two key analogs: N-tert-butyl phenoxyacetamide and N-ethyl phenoxyacetamide. By examining their structural nuances, we can better understand their differential performance in various biological assays and make more informed decisions in medicinal chemistry campaigns.

Introduction: The Significance of the N-Alkyl Substitution

The amide moiety is a cornerstone of many pharmacologically active molecules. Modification of the N-substituent on the amide of phenoxyacetamides can profoundly influence the compound's physicochemical properties, such as lipophilicity, steric bulk, and hydrogen bonding capacity. These alterations, in turn, dictate the molecule's interaction with biological targets, ultimately affecting its efficacy, selectivity, and pharmacokinetic profile. The choice between a linear, flexible ethyl group and a bulky, sterically hindering tert-butyl group can lead to significant differences in biological outcomes.

Physicochemical Properties: A Tale of Two Substituents

The fundamental differences between the N-tert-butyl and N-ethyl substituents lie in their size and shape, which directly impact key physicochemical parameters.

PropertyN-ethyl PhenoxyacetamideN-tert-butyl PhenoxyacetamideImplication for Biological Activity
Molecular Weight LowerHigherCan influence binding affinity and cell permeability.
Lipophilicity (cLogP) Generally lowerGenerally higherAffects membrane permeability, protein binding, and metabolic stability.
Steric Hindrance MinimalSignificantCan influence binding to the target protein's active site and protect the amide bond from enzymatic hydrolysis.
Flexibility HigherLower (restricted rotation)Can impact the ability to adopt the optimal conformation for target binding.

The increased lipophilicity and steric bulk of the tert-butyl group can enhance membrane permeability and protect the amide bond from metabolic degradation, potentially leading to improved bioavailability and duration of action. However, this bulkiness may also hinder optimal binding to a specific target if the binding pocket is sterically constrained.

Biological Activities: A Comparative Overview

While a direct comparative study of N-tert-butyl and N-ethyl phenoxyacetamides across multiple therapeutic areas is not extensively documented in a single publication, we can infer their potential differences based on structure-activity relationship (SAR) studies of broader N-alkyl phenoxyacetamide series. Phenoxyacetamide derivatives have shown promise as anticancer, anti-inflammatory, and analgesic agents[1].

Anticancer Activity

In the context of anticancer activity, the nature of the N-substituent can significantly modulate the cytotoxic potential of phenoxyacetamides. SAR studies on similar scaffolds have shown that the size and lipophilicity of the N-alkyl group can influence activity against various cancer cell lines[2].

Hypothetical Comparative Anticancer Activity:

CompoundPredicted IC50 (µM) vs. Cancer Cell Line XRationale
N-ethyl Phenoxyacetamide Likely to be moderately active.The smaller ethyl group may allow for better access to the active site of some biological targets.
N-tert-butyl Phenoxyacetamide Potentially more potent, but target-dependent.The bulky tert-butyl group could provide a better fit in a hydrophobic binding pocket, leading to enhanced activity. However, it could also cause steric clashes, reducing potency.
Antimicrobial Activity

Phenoxyacetamide derivatives have also been investigated for their antimicrobial properties. The lipophilicity of the N-alkyl substituent can play a crucial role in the compound's ability to penetrate bacterial cell walls.

Hypothetical Comparative Antimicrobial Activity:

CompoundPredicted Minimum Inhibitory Concentration (MIC, µg/mL) vs. Bacterium YRationale
N-ethyl Phenoxyacetamide Moderately active.May exhibit broad-spectrum activity due to a balance of lipophilicity and water solubility.
N-tert-butyl Phenoxyacetamide Potentially more potent against certain strains.The increased lipophilicity of the tert-butyl group may facilitate better penetration of the lipid-rich bacterial membrane, leading to lower MIC values.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on N-substituted phenoxyacetamides point towards a clear structure-activity relationship.

SAR_Insights cluster_0 N-Alkyl Substituent cluster_1 Physicochemical Properties cluster_2 Biological Outcome Ethyl N-ethyl Lipophilicity Lipophilicity Ethyl->Lipophilicity Lower Steric_Bulk Steric Bulk Ethyl->Steric_Bulk Lower Tert-Butyl N-tert-butyl Tert-Butyl->Lipophilicity Higher Tert-Butyl->Steric_Bulk Higher Cell_Permeability Cell Permeability Lipophilicity->Cell_Permeability Influences Target_Binding Target Binding Steric_Bulk->Target_Binding Influences Metabolic_Stability Metabolic Stability Steric_Bulk->Metabolic_Stability Increases Biological Activity Biological Activity Target_Binding->Biological Activity Cell_Permeability->Biological Activity Metabolic_Stability->Biological Activity

Caption: Influence of N-alkyl substituent on properties and activity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.

Synthesis of N-substituted Phenoxyacetamides

The general synthesis of N-tert-butyl and N-ethyl phenoxyacetamides involves a two-step process.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Phenoxyacetyl Chloride cluster_1 Step 2: Amidation A Phenoxyacetic Acid C Reflux A->C B Thionyl Chloride (SOCl2) B->C D 2-Phenoxyacetyl Chloride C->D E 2-Phenoxyacetyl Chloride I Stir at Room Temperature E->I F Amine (tert-butylamine or ethylamine) F->I G Base (e.g., Triethylamine) G->I H Inert Solvent (e.g., Dichloromethane) H->I J N-substituted Phenoxyacetamide I->J

Sources

Safety Operating Guide

Personal protective equipment for handling N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for N-(Tert-butyl)-2-(4-formylphenoxy)acetamide CAS: 838905-45-6 (Verified Analogous Hazards)

Executive Safety Summary

Status: Caution – Bioactive Intermediate Signal Word: WARNING (Derived from Structure-Activity Relationship)

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a functionalized organic building block containing a reactive aldehyde moiety and a lipophilic amide tail. While specific toxicological data (LD50) for this exact CAS is limited, Prudent Practices in the Laboratory dictate it be treated as a Skin/Eye Irritant and Potential Respiratory Sensitizer based on its constituent functional groups (aromatic aldehyde and N-alkyl acetamide).

Immediate Action Required:

  • Engineering Control: Handle exclusively in a certified chemical fume hood.

  • Skin Protection: Nitrile gloves (minimum 5 mil) are required; double-gloving is recommended when in solution.

  • Respiratory: If weighing outside a hood is unavoidable, a fit-tested N95 or P100 respirator is mandatory.

Hazard Identification & Risk Assessment

The "Why" behind the protocol.

To ensure safety, we apply a Composite Hazard Profile based on the molecule's reactive groups.

Functional GroupAssociated HazardMechanism of Action
Formyl Group (-CHO) Sensitization & Irritation Aldehydes are electrophilic; they can form Schiff bases with amine residues on proteins, leading to contact dermatitis or respiratory sensitization upon repeated exposure.[1]
Phenoxy Ether Stability/Lipophilicity Increases the molecule's ability to penetrate lipid bilayers (skin absorption), carrying the reactive headgroup into the dermis.
Tert-Butyl Amide Acute Toxicity (Inferred) Analogous compounds (e.g., N-tert-butylacetamide) are classified as H302 (Harmful if swallowed) and H315 (Causes skin irritation) .

PPE Selection Matrix

The "What" – Validated protection standards.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Aldehyde fines (dust) can bypass side shields, reacting with the moisture in the eye to cause severe irritation.
Dermal (Hands) Nitrile (0.11 mm / 5 mil) Standard Handling: Nitrile provides excellent resistance to the solid powder.In Solution: If dissolved in DCM or DMF, Double Glove or use Laminate (Silver Shield) liners. Note: Aldehydes can permeate thin nitrile in <15 mins if dissolved in organic solvents.
Respiratory Fume Hood (Primary)The primary control. Face velocity must be 80–100 fpm.Backup: N95/P100 respirator if handling open powder outside containment (not recommended).
Body Lab Coat (Poly/Cotton) + Closed Shoes Standard barrier against particulate accumulation on street clothes.

Operational Protocol: Safe Handling Workflow

The "How" – Step-by-step procedural guidance.

Phase A: Preparation & Weighing
  • Static Control: Amide powders are often electrostatic. Use an anti-static gun or a grounded balance enclosure to prevent powder scattering.

  • Containment: Place the analytical balance inside the fume hood or a powder weighing station.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

Phase B: Solubilization & Reaction

Critical Decision: The choice of solvent impacts your glove breakthrough time.

  • Solvent Selection:

    • Safe: Methanol/Ethanol (Nitrile holds up well).

    • Caution: Dichloromethane (DCM) or DMF. Action: If using DCM, wear two pairs of nitrile gloves. Change the outer pair immediately upon any splash.

  • Addition: Add the solvent to the solid, not the reverse, to minimize dust ejection.

  • Temperature: If heating is required, ensure the system is closed (reflux condenser) to prevent aldehyde vapor release.

Phase C: Decontamination
  • Surface Wipe: Wipe balance and hood surfaces with a detergent solution (e.g., Alconox) followed by water. Avoid pure alcohol sprays initially, as they may spread the lipophilic compound without lifting it.

  • Glove Removal: Use the "beak method" (pulling one glove off inside out using the other gloved hand) to ensure no skin contact with the outer glove surface.

Emergency Response & Disposal

Accidental Exposure[3][4]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The aldehyde group reacts quickly; speed is critical.

  • Skin Contact: Wash with soap and copious water.[2][3] Do not use alcohol to wash skin; it enhances absorption of the amide.

  • Spill (Solid): Cover with wet paper towels to prevent dust, then scoop into a bag.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Waste Disposal Plan

Segregate waste based on the solvent used, as the chemical itself is likely a minor contaminant by mass.

  • Stream A (Solid): Contaminated paper towels, gloves, and solid product -> Hazardous Solid Waste .

  • Stream B (Liquid):

    • If dissolved in DCM -> Halogenated Organic Waste .

    • If dissolved in Acetone/Methanol -> Non-Halogenated Organic Waste .

Visualized Workflow (Logic Map)

SafeHandling cluster_PPE PPE Selection Start START: Handling Request RiskAssess Risk Assessment: Aldehyde (Sensitizer) + Amide (Toxic) Start->RiskAssess Gloves Gloves: Nitrile (Solid) Double Nitrile (Solvent) RiskAssess->Gloves Eyes Eyes: Splash Goggles RiskAssess->Eyes Resp Resp: Fume Hood (Primary) RiskAssess->Resp CheckHood Check Hood Flow (80-100 fpm) Gloves->CheckHood Eyes->CheckHood Resp->CheckHood Weighing Weighing Phase: Use Anti-static Gun Avoid Dust Generation CheckHood->Weighing SolventCheck Solvent Choice? Weighing->SolventCheck DCM_Path Halogenated (DCM) SolventCheck->DCM_Path Alc_Path Alcohol/Water SolventCheck->Alc_Path DoubleGlove Action: DOUBLE GLOVE Change every 15 mins DCM_Path->DoubleGlove SingleGlove Action: Standard Nitrile Alc_Path->SingleGlove Cleanup Decontamination: Detergent Wipe -> Water Rinse DoubleGlove->Cleanup SingleGlove->Cleanup Disposal Disposal: Segregate by Solvent Stream Cleanup->Disposal

Caption: Decision logic for PPE escalation based on solvent interaction with N-(Tert-butyl)-2-(4-formylphenoxy)acetamide.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: N-tert-butylacetamide (Analogous Hazard Data). National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.